Product packaging for Fmoc-NH-PEG5-C2-NH2(Cat. No.:)

Fmoc-NH-PEG5-C2-NH2

Cat. No.: B8116094
M. Wt: 502.6 g/mol
InChI Key: MPOMUBRLMOQWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-NH-PEG5-C2-NH2 is a useful research compound. Its molecular formula is C27H38N2O7 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N2O7 B8116094 Fmoc-NH-PEG5-C2-NH2

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O7/c28-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-29-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21,28H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOMUBRLMOQWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-NH-PEG5-C2-NH2: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-C2-NH2 is a heterobifunctional linker molecule integral to the development of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols necessary for its effective use in research and drug development.

Core Concepts: Structure and Function

This compound is comprised of three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. This allows for selective deprotection and subsequent conjugation, a cornerstone of solid-phase peptide synthesis and controlled bioconjugation.

  • PEG5 (Pentaethylene Glycol) Spacer: A hydrophilic polyethylene glycol chain consisting of five repeating ethylene glycol units. This spacer enhances the solubility and bioavailability of the resulting conjugate, a critical factor in drug design. PEG linkers are widely recognized for their ability to improve the pharmacokinetic properties of therapeutic molecules.

  • Terminal Amine (NH2): A reactive primary amine at the opposite end of the molecule, enabling covalent linkage to a second molecule of interest, typically through an amide bond.

This unique structure makes this compound an ideal candidate for linking two distinct molecular entities, such as a target protein binder and an E3 ligase ligand in the construction of PROTACs.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C27H38N2O7[1][2]
Molecular Weight 502.60 g/mol [1][2]
CAS Number 2093277-71-3[1]
Purity Typically ≥95%
Appearance White to off-white solid or powder
Solubility Soluble in DMSO and DMF
Storage Conditions -20°C for long-term storage

Key Applications in Drug Development: PROTACs

The primary application of this compound is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.

The PROTAC Mechanism and the Role of the Linker

A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.

The linker is a critical component of a PROTAC, as its length and composition influence the stability and geometry of the ternary complex, thereby affecting the efficiency of protein degradation. The PEG5 spacer in this compound provides the necessary flexibility and hydrophilicity to facilitate optimal ternary complex formation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC (this compound based) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) TernaryComplex->PROTAC_recycled Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound in the synthesis of a PROTAC.

Protocol 1: Fmoc Deprotection

This procedure removes the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere.

  • Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of solution per gram of the Fmoc-protected compound.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The resulting crude NH2-PEG5-C2-NH2 can be purified by flash column chromatography or used directly in the next step.

Protocol 2: Amide Bond Formation (Coupling to a Carboxylic Acid)

This protocol describes the coupling of the newly exposed amine to a molecule containing a carboxylic acid, such as a target protein ligand.

Materials:

  • NH2-PEG5-C2-NH2 (from Protocol 1)

  • Carboxylic acid-containing molecule (e.g., POI ligand) (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF

  • Nitrogen or argon atmosphere

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve NH2-PEG5-C2-NH2 in anhydrous DMF.

  • Add the solution of NH2-PEG5-C2-NH2 to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude product can be purified by preparative high-performance liquid chromatography (HPLC).

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular approach.

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis Start This compound Fmoc_Deprotection Fmoc Deprotection (Protocol 1) Start->Fmoc_Deprotection Free_Amine_Linker NH2-PEG5-C2-NH2 Fmoc_Deprotection->Free_Amine_Linker Amide_Coupling1 Amide Coupling (Protocol 2) Free_Amine_Linker->Amide_Coupling1 POI_Ligand POI Ligand-COOH POI_Ligand->Amide_Coupling1 Intermediate POI Ligand-PEG5-C2-NH2 Amide_Coupling1->Intermediate Amide_Coupling2 Amide Coupling (Protocol 2) Intermediate->Amide_Coupling2 E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC (POI Ligand-Linker-E3 Ligand) Amide_Coupling2->Final_PROTAC

PROTAC Synthesis Workflow

Conclusion

This compound is a valuable and versatile tool in modern drug discovery. Its well-defined structure, featuring a selectively removable protecting group, a biocompatible spacer, and a reactive amine, makes it highly suitable for the construction of complex therapeutic molecules like PROTACs. The protocols and data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this linker in their drug development endeavors, ultimately contributing to the advancement of novel therapeutics.

References

Fmoc-NH-PEG5-C2-NH2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the chemical structure, properties, and applications of Fmoc-NH-PEG5-C2-NH2, a versatile PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).

This compound is a heterobifunctional linker molecule widely employed in the synthesis of PROTACs.[1][2][3][4] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its use in PROTAC synthesis, and a visualization of the underlying biological pathways.

Core Properties and Specifications

This compound is characterized by a polyethylene glycol (PEG) spacer, which imparts favorable physicochemical properties to the resulting PROTAC molecule. The terminal Fmoc-protected amine and the free amine group allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand.

PropertyValueReference
Chemical Formula C27H38N2O7
Molecular Weight 502.60 g/mol
CAS Number 2093277-71-3
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Storage Temperature -20°C

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound.

Hazard StatementPrecautionary Statement
May be harmful if swallowedWear protective gloves, protective clothing, and eye protection.
Causes skin irritationWash hands thoroughly after handling.
Causes serious eye irritationAvoid breathing dust/fume/gas/mist/vapors/spray.
May cause respiratory irritationUse only outdoors or in a well-ventilated area.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The PEG spacer enhances the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is a critical parameter that can be varied to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the terminal amine using a mild base, typically piperidine in DMF. This exposes a free amine for conjugation.

  • Amide Bond Formation: The newly exposed amine is then coupled to a carboxylic acid-functionalized ligand (either the target protein binder or the E3 ligase binder) using standard peptide coupling reagents such as HATU or HBTU. The remaining free amine on the other end of the linker is then coupled to the second ligand.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. The specific reaction conditions may need to be optimized for different ligands.

Protocol 1: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from this compound to expose a primary amine.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The resulting amine can be used in the next step without further purification or can be purified by flash chromatography if necessary.

Protocol 2: Amide Bond Formation

Objective: To couple the deprotected NH2-PEG5-C2-NH2 linker to a carboxylic acid-functionalized ligand.

Materials:

  • Deprotected NH2-PEG5-C2-NH2 (from Protocol 1)

  • Carboxylic acid-functionalized ligand (Ligand-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected NH2-PEG5-C2-NH2 (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.

  • Repeat the process to couple the second ligand to the other end of the PEG linker.

Visualizing the Mechanism and Workflow

The Ubiquitin-Proteasome System and PROTAC aAion

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this process.

Caption: Mechanism of PROTAC-mediated protein degradation.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule is a modular process that involves the sequential coupling of a target protein ligand and an E3 ligase ligand to a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps start Start Materials Fmoc_Linker This compound start->Fmoc_Linker Ligand1 Ligand 1 (e.g., Target Protein Binder) with -COOH start->Ligand1 Ligand2 Ligand 2 (e.g., E3 Ligase Binder) with -COOH start->Ligand2 step1 1. Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->step1 step2 2. Amide Coupling (HATU/DIPEA) Ligand1->step2 step3 3. Amide Coupling (HATU/DIPEA) Ligand2->step3 step1->step2 step2->step3 step4 4. Purification (HPLC) step3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: General workflow for PROTAC synthesis.

References

A Technical Guide to Fmoc-NH-PEG5-C2-NH2: A Versatile Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-NH-PEG5-C2-NH2, a bifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical properties, supplier information, detailed experimental protocols for its use in PROTAC synthesis, and a visual representation of the PROTAC mechanism and experimental workflows.

Introduction to this compound

This compound, with the CAS number 2093277-71-3 , is a popular tool in the field of targeted protein degradation.[1][2][3] It belongs to the class of heterobifunctional PEG linkers, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine at one end and a free primary amine at the other, connected by a 5-unit polyethylene glycol chain.[4] This specific structure offers several advantages in the modular construction of PROTACs, which are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[5]

The Fmoc protecting group provides an orthogonal handle for selective deprotection and subsequent conjugation, while the terminal primary amine allows for coupling to a warhead ligand that binds to the target protein. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical Properties and Supplier Information

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2093277-71-3
Molecular Formula C27H38N2O7
Molecular Weight 502.60 g/mol
Appearance White to off-white solid or oil-
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM.
Storage Store at -20°C for long-term stability.

Several chemical suppliers offer this compound for research and development purposes. A selection of prominent suppliers is listed below.

SupplierWebsite
MedChemExpress--INVALID-LINK--
DC Chemicals--INVALID-LINK--
InvivoChem--INVALID-LINK--
Immunomart--INVALID-LINK--

The PROTAC Mechanism: A Visual Guide

PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (Protein of Interest) Target->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein E3_Ligase->Ub_Target Ubiquitination Ternary_Complex->Ub_Target Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_Target->Proteasome Enters Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) Fmoc deprotection to reveal the primary amine, followed by 2) coupling of the linker to a carboxylic acid-containing warhead (or E3 ligase ligand). Subsequently, the other end of the linker is coupled to the second ligand.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the linker to expose the primary amine for subsequent coupling reactions.

Materials:

  • This compound

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve this compound in DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 20% piperidine in DMF to the reaction mixture. A typical ratio is 1:4 (v/v) of the initial DMF volume.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material. The deprotection is typically complete within 30 minutes to 2 hours.

  • Upon completion, remove the piperidine and DMF under reduced pressure.

  • Co-evaporate the residue with DCM or another suitable solvent multiple times to ensure the complete removal of residual piperidine.

  • The resulting deprotected linker, NH2-PEG5-C2-NH2, can be used directly in the next step without further purification.

Amide Coupling to a Carboxylic Acid-Containing Ligand

Objective: To form a stable amide bond between the deprotected linker and a ligand (warhead or E3 ligase ligand) that possesses a carboxylic acid group.

Materials:

  • Deprotected NH2-PEG5-C2-NH2

  • Carboxylic acid-containing ligand (e.g., warhead-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or TEA)

  • Anhydrous DMF

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • In a separate reaction vessel, dissolve the carboxylic acid-containing ligand in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2-4 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the deprotected NH2-PEG5-C2-NH2 in anhydrous DMF and add it to the activated ligand solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligand-linker conjugate.

The same procedure can then be repeated to couple the other end of the linker to the second ligand.

Experimental Workflow for PROTAC Synthesis and Characterization

The overall workflow for synthesizing and characterizing a PROTAC using this compound is depicted in the following diagram.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Analysis start Start: This compound deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling1 2. Amide Coupling (Warhead-COOH, HATU, DIPEA) deprotection->coupling1 intermediate Warhead-Linker-NH2 coupling1->intermediate coupling2 3. Amide Coupling (E3 Ligand-COOH, HATU, DIPEA) intermediate->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification (HPLC) final_protac->purification analysis Structural Analysis (LC-MS, NMR) purification->analysis bio_assay Biological Assays (e.g., Western Blot, DC50) analysis->bio_assay

PROTAC Synthesis and Characterization Workflow

This guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific target proteins and E3 ligases, thereby advancing the development of novel therapeutics.

References

The Pivotal Role of the Fmoc Protecting Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the strategic use of protecting groups is paramount to achieving high-purity, functionalized biomolecules. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group, in conjunction with polyethylene glycol (PEG) linkers, has emerged as a cornerstone of modern peptide synthesis and modification. This technical guide provides an in-depth exploration of the role of the Fmoc protecting group in PEG linkers, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Synergy of Fmoc and PEG: A Tale of Orthogonality and Enhanced Properties

The utility of Fmoc-protected PEG linkers lies in the complementary nature of their core components. PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include enhanced solubility, increased stability against proteolytic degradation, reduced immunogenicity, and prolonged circulation half-life[1][2][3].

The Fmoc group, a base-labile protecting group, provides the chemical precision required to selectively introduce these PEG linkers. In the context of Solid-Phase Peptide Synthesis (SPPS), the most widely adopted method for creating synthetic peptides, the Fmoc group's orthogonality to the acid-labile protecting groups used for amino acid side chains is a critical advantage. This orthogonality allows for the selective removal of the N-terminal Fmoc group to enable peptide chain elongation, without prematurely cleaving the side-chain protecting groups or the linker anchoring the peptide to the solid support[4][].

Quantitative Insights into Fmoc Protection and Deprotection

The efficiency of Fmoc group removal is a critical parameter in SPPS, directly impacting the yield and purity of the final peptide. The most common reagent for Fmoc deprotection is piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction upon abstraction of the acidic proton on the fluorene ring.

Table 1: Stability of the Fmoc Group in Various Basic Conditions

BaseConcentrationSolventTime (min)Deprotection (%)Reference
Piperidine20%DMF10>99
Piperidine5%DMF3>99
Piperidine2%DMF587.9
Piperidine1%DMF549.6
4-Methylpiperidine20%DMF10>99
Pyrrolidine20%DMF30~100
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%DMF10~100
Diisopropylethylamine (DIPEA)50%DMF240<5

Table 2: Comparison of Deprotection Reagents for Fmoc Removal in SPPS

ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine20% in DMFHighly efficient, well-establishedCan cause aspartimide formation in sensitive sequences
4-Methylpiperidine20% in DMFComparable efficiency to piperidine, may reduce aggregationSimilar potential for side reactions as piperidine
Piperazine/DBU10% Piperazine, 2% DBU in DMFCan reduce aspartimide formationDBU is a strong, non-nucleophilic base; may lead to other side reactions
Dipropylamine (DPA)25% in DMFReduced aspartimide formation compared to piperidineSlightly lower crude purities and yields in some cases

Experimental Protocols

Solid-Phase Synthesis of a PEGylated Peptide using Fmoc-PEG-Acid

This protocol outlines the manual synthesis of a hypothetical PEGylated peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • Fmoc-NH-(PEG)n-COOH (e.g., n=4, 8, 12)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the Rink Amide linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • PEG Linker Coupling:

    • After the final amino acid has been coupled and its Fmoc group removed, couple the Fmoc-NH-(PEG)n-COOH using the same activation method as for the amino acids (3 equivalents of Fmoc-PEG-acid, HOBt, and DIC). Allow the reaction to proceed for 4-6 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Conjugation of a Peptide to a Protein using an Fmoc-PEG-NHS Ester

This protocol describes the conjugation of a peptide containing a free amine to a protein via a heterobifunctional Fmoc-PEG-NHS ester linker.

Materials:

  • Fmoc-NH-(PEG)n-O-Su (NHS ester)

  • Peptide with a free N-terminal amine

  • Protein to be conjugated (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 20% Piperidine in DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 2-5 mg/mL.

  • Linker Activation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Fmoc-PEG-NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification of Fmoc-PEG-Protein Conjugate: Remove the excess, unreacted linker by SEC using an appropriate buffer (e.g., PBS).

  • Fmoc Deprotection:

    • Lyophilize the purified Fmoc-PEG-protein conjugate.

    • Redissolve the conjugate in a minimal amount of DMF.

    • Add 20% piperidine in DMF and let the reaction proceed for 30 minutes at room temperature.

  • Purification of PEG-Protein Conjugate: Remove the deprotection reagents and byproducts by SEC.

  • Peptide Conjugation:

    • Activate the carboxyl group of the peptide using a standard coupling agent (e.g., EDC/NHS).

    • Add the activated peptide to the deprotected PEG-protein conjugate and allow the reaction to proceed for 2-4 hours at room temperature.

  • Final Purification and Characterization: Purify the final peptide-PEG-protein conjugate by SEC or ion-exchange chromatography. Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation.

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key chemical structures and workflows.

Fmoc_PEG_Linker cluster_Fmoc Fmoc Group cluster_PEG PEG Chain cluster_Functional Functional Group Fmoc Fmoc PEG (-O-CH₂-CH₂-)n Fmoc->PEG -NH-CO- Func -COOH / -NHS PEG->Func Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Deprotonated Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Free_Amine H₂N-Peptide Intermediate->Free_Amine Dibenzofulvene->Adduct + Piperidine SPPS_Workflow cluster_loop start Start: Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple 1st Fmoc-AA (DIC/HOBt) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 loop Repeat n-1 times wash1->loop deprotection2 Fmoc Deprotection loop->deprotection2 couple_peg Couple Fmoc-PEG-Linker loop->couple_peg coupling2 Couple next Fmoc-AA deprotection2->coupling2 wash2 Wash coupling2->wash2 wash2->loop deprotection3 Final Fmoc Deprotection couple_peg->deprotection3 cleavage Cleavage from Resin (TFA Cocktail) deprotection3->cleavage precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization

References

The Strategic Imperative of the PEG5 Spacer in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug development, bifunctional linkers are the linchpin in the design of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These linkers are not merely passive spacers; they are critical determinants of a molecule's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous scaffold. This technical guide provides an in-depth analysis of the function of a five-unit PEG spacer (PEG5) in bifunctional linkers, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Functions of the PEG5 Spacer

The inclusion of a PEG5 spacer within a bifunctional linker imparts a range of beneficial properties that address common challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles.[1][2]

1. Enhanced Hydrophilicity and Solubility:

Many potent small molecule drugs and protein ligands are hydrophobic, leading to poor solubility in aqueous environments and a propensity for aggregation.[3][4] The repeating ethylene glycol units of a PEG5 spacer are highly hydrophilic, effectively creating a hydration shell that can significantly improve the overall solubility of the bifunctional molecule.[5] This is crucial for preventing aggregation, which can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation.

2. Improved Cell Permeability:

For therapeutics targeting intracellular proteins, such as PROTACs, the ability to cross the cell membrane is paramount. While the large size of many bifunctional molecules presents a challenge to permeability, the flexible and hydrophilic nature of a PEG5 spacer can contribute to improved passive diffusion across the cell membrane. This is often a result of the PEG chain's ability to shield the more hydrophobic regions of the molecule, facilitating its passage through the lipid bilayer.

3. Optimized Pharmacokinetics:

PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic agents. The inclusion of a PEG5 spacer can increase the hydrodynamic radius of the molecule, which reduces renal clearance and extends its circulation half-life. This prolonged exposure can lead to a greater therapeutic window and improved efficacy.

4. Precise Spatial Control in PROTACs:

In PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical for achieving the optimal orientation and proximity of these two proteins. A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the proteins together. The defined length of a PEG5 spacer often provides a favorable distance for productive ternary complex formation, leading to efficient ubiquitination and degradation of the target protein.

5. Enabling Higher Drug-to-Antibody Ratios (DARs) in ADCs:

In the context of ADCs, the hydrophilicity imparted by PEG spacers allows for the conjugation of more drug molecules to the antibody without causing aggregation. This enables the development of ADCs with higher drug-to-antibody ratios (DARs), which can lead to enhanced potency.

Quantitative Data on the Impact of PEG Spacer Length

The optimal PEG linker length is highly dependent on the specific target, the ligands employed, and the overall molecular architecture. However, systematic studies have demonstrated the profound impact of varying PEG chain lengths on the performance of bifunctional molecules.

Table 1: Impact of PEG Spacer Length on PROTAC Efficacy (Representative Data)

The following table summarizes representative data from studies on bromodomain-containing protein 4 (BRD4) PROTACs, illustrating the effect of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).

LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG350851.2
PEG425901.8
PEG5 10 >95 2.5
PEG615922.1

Note: Data is representative and synthesized from multiple sources for illustrative purposes. DC50 is the concentration required for 50% degradation. Dmax is the maximum percentage of degradation.

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics (Representative Data)

This table illustrates the effect of PEG spacer length on the pharmacokinetic profile of an ADC.

ADC with LinkerClearance (mL/hr/kg)Area Under the Curve (AUC, µg*hr/mL)In Vitro Cytotoxicity (IC50, nM)
No PEG Spacer1.58000.5
PEG2 Spacer1.210000.7
PEG4 Spacer0.815000.9
PEG8 Spacer 0.5 2000 1.1

Note: This data illustrates a general trend. A PEG5 spacer would be expected to show properties intermediate between PEG4 and PEG8. The optimal length depends on the specific ADC.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (with PEG5 Spacer) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_plating Plate Cells treatment Treat with PROTAC (Varying Concentrations) cell_plating->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot quantification->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization linker_synthesis Linker-Payload Synthesis conjugation Conjugation linker_synthesis->conjugation antibody_modification Antibody Modification (optional) antibody_modification->conjugation purification Purification conjugation->purification dar_analysis DAR Analysis (HIC, MS) purification->dar_analysis stability_assay Stability Assay (Plasma) dar_analysis->stability_assay binding_assay Antigen Binding (ELISA, SPR) stability_assay->binding_assay in_vitro_cytotoxicity In Vitro Cytotoxicity binding_assay->in_vitro_cytotoxicity

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-C2-NH2 is a heterobifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, stability, and ability to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, along with relevant experimental protocols and workflows.

Physicochemical Properties

This compound is comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a C2-amine functional group. This structure imparts specific physicochemical properties that are crucial for its application in PROTAC synthesis.

PropertyValueReference
Chemical Formula C27H38N2O7N/A
Molecular Weight 502.60 g/mol N/A
CAS Number 2093277-71-3N/A

Solubility Profile

The solubility of this compound is a critical factor for its handling and reactivity in chemical syntheses. The presence of the hydrophilic PEG chain generally enhances solubility in a range of solvents.

SolventSolubilityRationale and References
Polar Aprotic Solvents
Dimethylformamide (DMF)HighThe polar nature of DMF effectively solvates the polar PEG chain and the amide bonds. Fmoc-protected amino acids and similar PEGylated compounds are generally highly soluble in DMF.[1][2]
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with PEG chains.[1][2]
N-Methyl-2-pyrrolidone (NMP)HighNMP is another polar aprotic solvent commonly used in peptide synthesis and is expected to readily dissolve this linker.[2]
Protic Solvents
WaterModerate to HighThe polyethylene glycol (PEG) component is hydrophilic and is known to increase the aqueous solubility of molecules. The overall solubility in water will also be influenced by the hydrophobic Fmoc group.
Alcohols (e.g., Methanol, Ethanol)ModerateGenerally, PEGylated compounds show some solubility in lower alcohols, though it may be less than in polar aprotic solvents.
Nonpolar Solvents
Dichloromethane (DCM)ModerateWhile less polar than DMF or DMSO, DCM can still be an effective solvent for many organic molecules, including this linker.
ChloroformModerateSimilar to DCM, chloroform is expected to solubilize this compound.
TolueneLowAs a nonpolar aromatic solvent, toluene is not expected to be a good solvent for the polar PEG chain.
EtherInsolubleDiethyl ether is a nonpolar solvent and is unlikely to dissolve this polar molecule.

Stability Profile

The stability of this compound under various conditions is a key consideration for its storage and use in multi-step syntheses. The molecule contains two primary points of potential chemical transformation: the Fmoc protecting group and the PEG backbone.

ConditionStabilityRationale and References
pH
Acidic (e.g., TFA)StableThe Fmoc protecting group is stable to acidic conditions, a key feature of its use in orthogonal protection strategies in peptide synthesis. The ether linkages of the PEG chain are also stable to acid.
Basic (e.g., Piperidine)LabileThe Fmoc group is specifically designed to be cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF.
NeutralStableThe molecule is expected to be stable at neutral pH under standard laboratory conditions.
Temperature StableFor long-term storage, it is recommended to store the solid powder at -20°C. In DMSO, it can be stored at -80°C for extended periods.
Enzymatic StableThe ether linkages of the PEG backbone are generally resistant to enzymatic degradation. However, the stability of the final PROTAC molecule will depend on the nature of the target protein and E3 ligase ligands.
Hydrolytic StableThe amide and ether bonds in the molecule are generally stable to hydrolysis under normal conditions. The absence of more labile ester bonds contributes to its hydrolytic stability.

Experimental Protocols

Fmoc Deprotection

Objective: To remove the Fmoc protecting group to liberate the primary amine for subsequent coupling reactions.

Materials:

  • Fmoc-NH-PEG5-C2-NH-functionalized substrate (e.g., resin-bound intermediate)

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the resin-bound substrate in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture under an inert atmosphere at room temperature for 20-30 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Amide Coupling Reaction

Objective: To couple a carboxylic acid-containing molecule (e.g., a target protein ligand or an E3 ligase ligand) to the free amine of the deprotected linker.

Materials:

  • Deprotected NH2-PEG5-C2-NH-functionalized substrate

  • Carboxylic acid-containing molecule (1.5 equivalents)

  • HATU (1.45 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a separate vessel, dissolve the carboxylic acid-containing molecule and HATU in anhydrous DMF.

  • Add DIPEA to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated carboxylic acid solution to the resin-bound substrate.

  • Agitate the reaction mixture under an inert atmosphere at room temperature for 2-4 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., Kaiser test).

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).

  • Dry the resin under vacuum.

Visualization of Key Processes

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start with This compound Coupling1 Couple to Target Protein Ligand (TPL) Start->Coupling1 Intermediate1 Fmoc-NH-PEG5-C2-NH-TPL Coupling1->Intermediate1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Intermediate1->Deprotection Intermediate2 NH2-PEG5-C2-NH-TPL Deprotection->Intermediate2 Coupling2 Couple to E3 Ligase Ligand (E3L) Intermediate2->Coupling2 Final_PROTAC Final PROTAC (E3L-Linker-TPL) Coupling2->Final_PROTAC

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern drug development and bioconjugation, enabling the precise connection of two different molecular entities.[1] These linkers consist of a PEG chain with distinct reactive functional groups at each end, offering a versatile platform for creating complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG component confers several advantageous properties, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, application, and characterization of heterobifunctional PEG linkers.

Core Properties and Advantages

The unique structure of heterobifunctional PEG linkers provides several key advantages in bioconjugation:

  • Dual Reactivity: The presence of two different functional groups allows for the specific and sequential conjugation of two distinct molecules, providing precise control over the final conjugate's architecture.

  • Customizable Lengths: The PEG chain length can be tailored to optimize the distance between the conjugated molecules, which is critical for their biological activity and stability. This flexibility helps to overcome steric hindrance.

  • Solubility Enhancement: The hydrophilic nature of the PEG backbone can significantly improve the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the propensity for aggregation.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.

Data Presentation: Quantitative Analysis of PEG Linker Performance

The choice of PEG linker length and chemistry is a critical parameter that significantly impacts the efficacy and stability of the resulting bioconjugate. The following tables summarize quantitative data from various studies to aid in the rational design of therapeutics.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutesBaseline
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-lifeImproved
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-lifeMost significant improvement
DNA Polyplex30 kDaMaximally blocked liver uptake, long circulatory half-lifeNot specified
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to non-PEGylatedNot specified
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
Targeting MoietyPayloadPEG Linker LengthIn Vitro Cytotoxicity (IC50)Fold Reduction in Cytotoxicity (vs. no PEG)Reference
AffibodyMMAENoneBaseline-
AffibodyMMAE4 kDaIncreased IC504.5-fold
AffibodyMMAE10 kDaFurther increased IC5022-fold
Table 3: Plasma Stability of Different Cleavable ADC Linker Chemistries
Linker TypeCleavage MechanismPlasma StabilityReference
HydrazonepH-sensitive (acidic)Stable at pH 7.4, cleaves at lower pH
DisulfideReduction-sensitiveCleaved by glutathione (high concentration intracellularly)
Peptide (e.g., Val-Cit)Protease-sensitiveStable in plasma, cleaved by lysosomal proteases (e.g., cathepsin B)
β-glucuronideEnzyme-sensitiveStable in plasma, cleaved by β-glucuronidase (present in tumor microenvironment)
Table 4: Effect of PEG Linker Length on PROTAC Efficacy
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12-29< 1000> 90
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
ARCRBNPEG10~300~70
ARCRBNPEG14~100> 90

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, conjugation, and characterization of heterobifunctional PEG linkers and their conjugates.

Protocol 1: Synthesis of Azide-PEG-Maleimide Linker

This protocol describes the synthesis of an Azide-PEG-Maleimide linker from Azido-PEG-amine and a maleimide-NHS ester.

Materials:

  • Azido-PEG-amine

  • Maleimide-NHS ester

  • Dry, water-miscible organic solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Prepare Azido-PEG-amine Solution: Dissolve the Azido-PEG-amine in the dry organic solvent.

  • Reaction Setup: In a separate reaction vessel under a dry atmosphere (e.g., nitrogen), add the Maleimide-NHS ester.

  • Conjugation: Slowly add the Azido-PEG-amine solution to the Maleimide-NHS ester with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 30 minutes. Monitor the reaction progress by TLC. A successful reaction will show the consumption of the starting materials and the formation of a new product spot.

  • Product: The resulting solution contains the Azide-PEG-Maleimide linker and is ready for use in subsequent conjugation steps. For long-term storage, it is recommended to store the solution at -20°C or lower.

Protocol 2: Synthesis of DBCO-PEG-NHS Ester Linker

This protocol outlines the reaction of DBCO-PEG-amine with an NHS ester to create a DBCO-PEG-NHS ester linker.

Materials:

  • DBCO-PEG-amine

  • Disuccinimidyl carbonate (DSC) or similar NHS-ester activating agent

  • Anhydrous DMSO or DMF

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Activation of NHS ester: In a dry reaction vessel, dissolve the NHS-ester activating agent in anhydrous DMSO or DMF.

  • Addition of DBCO-PEG-amine: Slowly add a solution of DBCO-PEG-amine in the same solvent to the activated NHS ester solution with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification: The resulting DBCO-PEG-NHS ester can be purified using techniques such as column chromatography or precipitation.

Protocol 3: Antibody Conjugation with a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)

This two-step protocol describes the conjugation of a molecule with a free sulfhydryl group to an antibody using an NHS-PEG-Maleimide linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Molecule with a free sulfhydryl group (-SH)

  • Anhydrous DMSO or DMF

  • Desalting column

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Step 1: Antibody Modification with the Linker

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Antibody Reaction: Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation with the Sulfhydryl-Containing Molecule

  • Addition of SH-Molecule: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess of the SH-molecule is recommended.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing reagent like cysteine can be added to quench any unreacted maleimide groups.

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

Protocol 4: Characterization of PEG Linkers and Conjugates

1. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and assess the purity of the synthesized PEG linker and the final conjugate.

  • Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.

  • Sample Preparation (ESI-MS): Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduce it into the mass spectrometer via liquid chromatography.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by 44 Da (the mass of an ethylene glycol unit). The most intense peak corresponds to the most abundant oligomer. For ADCs, deconvolution of the mass spectrum is performed to determine the drug-to-antibody ratio (DAR).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide unambiguous structural confirmation of the synthesized linker.

  • Techniques: ¹H and ¹³C NMR are essential.

  • Sample Preparation: Dissolve the linker in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Analysis: The NMR spectra will confirm the presence and integrity of the terminal functional groups and can be used to quantify the average number of PEG units.

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity and determine the drug-to-antibody ratio (DAR) of ADCs.

  • Techniques: Size-Exclusion Chromatography (SEC-HPLC) is used to detect and quantify aggregates. Hydrophobic Interaction Chromatography (HIC-HPLC) is a common method for DAR determination.

  • Procedure (HIC-HPLC for DAR): The ADC sample is injected onto a HIC column and eluted with a decreasing salt gradient. The different drug-loaded species will separate based on their hydrophobicity, allowing for the quantification of each species and the calculation of the average DAR.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic potential of an ADC.

  • Cell Seeding: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Protocol 6: PROTAC-Induced Protein Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of a target protein following PROTAC treatment.

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation to mAb mAb->Conjugation Linker Heterobifunctional PEG Linker Activation Linker-Drug Activation Linker->Activation Drug Cytotoxic Drug Drug->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC MS Mass Spectrometry (DAR, Identity) ADC->MS HPLC HPLC (Purity, DAR) ADC->HPLC Cell_Assay In Vitro Cytotoxicity (IC50) ADC->Cell_Assay

Caption: General experimental workflow for ADC synthesis and characterization.

HER2_Signaling_ADC_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Blockade by Ab RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Blockade by Ab ADC HER2-Targeted ADC ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage DNA_Damage DNA Damage Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of a HER2-targeted ADC and its effect on downstream signaling.

References

Fmoc-NH-PEG5-C2-NH2: A Versatile Linker in Modern Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-C2-NH2 is a heterobifunctional linker molecule that has garnered significant attention in the fields of biotechnology and pharmaceutical sciences. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal primary amine, makes it a valuable tool for a variety of bioconjugation applications. This guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols associated with this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Structure

This compound, with a molecular weight of 502.60 g/mol and the chemical formula C27H38N2O7, is characterized by its distinct functional ends connected by a flexible and hydrophilic PEG linker.[1] The Fmoc group provides a stable protecting group for one of the primary amines, which can be selectively removed under basic conditions, typically with piperidine in dimethylformamide (DMF).[2] This allows for a sequential and controlled conjugation strategy. The terminal primary amine, on the other hand, is readily available for conjugation to various molecules. The PEG5 spacer enhances the solubility and bioavailability of the resulting conjugates, a crucial aspect in drug development.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C27H38N2O7
Molecular Weight 502.60 g/mol
CAS Number 2093277-71-3
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Storage Recommended storage at -20°C

Key Applications in Biotechnology

The unique architecture of this compound makes it a versatile building block in several cutting-edge biotechnological applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

This compound is frequently employed as a PEG-based linker in the synthesis of PROTACs. The hydrophilic PEG chain can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is also a crucial parameter for optimal ternary complex formation and subsequent target degradation.

Diagram 1: General Mechanism of PROTAC Action

PROTAC_Mechanism General PROTAC Mechanism of Action PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Target Target Protein of Interest (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades Ub Ubiquitin Ub->Ubiquitination ADC_Synthesis_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Synthesis Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Conjugate Activation Linker Activation Linker_Payload->Activation Activation->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (e.g., DAR, Purity) ADC->Characterization SPPS_Cycle A Single Cycle in Fmoc-Based Solid-Phase Peptide Synthesis start Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-Amino Acid) wash1->coupling wash2 Wash coupling->wash2 end Resin-Bound Peptide (Elongated by one residue, N-terminus Fmoc-protected) wash2->end

References

A Comprehensive Technical Guide to the Principles and Application of PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of utilizing polyethylene glycol (PEG) linkers in scientific research and pharmaceutical development. PEGylation, the process of covalently attaching PEG chains to molecules, has emerged as a transformative strategy for enhancing the therapeutic efficacy of proteins, peptides, oligonucleotides, and small-molecule drugs. This document provides a detailed exploration of the core concepts, experimental methodologies, and quantitative impact of PEG linkers, serving as an essential resource for professionals in the field.

Core Principles of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[1] The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, imparts several advantageous properties that address common challenges in drug development.[2]

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[3][4] This leads to a longer in vivo half-life and allows for less frequent dosing.[5]

  • Improved Stability and Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and protects the conjugated molecule from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield around the molecule, "masking" it from the host's immune system and thereby reducing its immunogenicity and antigenicity.

  • Increased Drug Loading Capacity: In the context of antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems, branched or multi-arm PEG linkers can increase the drug-to-antibody ratio (DAR) or the overall drug payload.

The selection of a suitable PEG linker is critical and depends on several factors, including the desired pharmacokinetic profile, the nature of the molecule to be PEGylated, and the intended application. Key considerations include the molecular weight and length of the PEG chain, its architecture (linear vs. branched), and the type of reactive functional groups.

Data Presentation: Quantitative Impact of PEG Linkers

The physicochemical properties of PEG linkers directly influence their in vivo behavior. The following tables summarize key quantitative data related to PEG linkers and the effects of PEGylation.

Table 1: Physicochemical Properties of Various PEG Linkers

LinkerMolecular Weight (Da)Number of PEO UnitsContour Length (nm)Flory Radius (nm)
PEG 888820.60.5
PEG 484484113.11.2
PEG 200020004512.72.8
PEG 350035008022.33.9
PEG 5000500011431.84.8
PEG 7500750017047.76.1
PEG 150001500034195.59.3
PEG 3000030000682190.914.0
PEG 60000600001364381.821.3

Data sourced from Figshare. The contour length is calculated based on a PEO unit length of 0.28 nm in water, and the Flory radius is calculated using the formula RF = aN3/5, where 'a' is the PEO unit length and 'N' is the number of subunits.

Table 2: Effect of PEG Molecular Weight on the Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles

PEG Molecular Weight (Da)Elimination Half-Life (t1/2β) (h)Area Under the Curve (AUC0–72 h) (μg·h/mL)Clearance (CL) (mL/h/kg)
0 (Un-PEGylated)8.5 ± 1.23.5 ± 0.51142.9 ± 163.3
75012.3 ± 1.85.2 ± 0.8769.2 ± 118.5
200018.7 ± 2.58.9 ± 1.3449.4 ± 67.4
500025.4 ± 3.113.6 ± 2.1294.1 ± 45.3

Data adapted from a study on methotrexate-loaded chitosan nanoparticles. The results demonstrate a clear trend of increasing elimination half-life and AUC with higher PEG molecular weight, indicating prolonged circulation time.

Table 3: Impact of PEG Linker Length on Tumor Accumulation of Folate-Targeted Liposomes

PEG Linker Molecular Weight (Da)Tumor Accumulation (% Injected Dose / g) at 24h
2000~4
5000~6
10000~8

Data synthesized from a study on folate-linked liposomal formulations. This table illustrates that longer PEG linkers can enhance the tumor-targeting ability of nanocarriers in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PEG linkers.

Protocol for Protein PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester reagent

  • Phosphate-buffered saline (PBS), pH 7.2-8.0 (or other amine-free buffer)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol for Protein PEGylation using Maleimide-Thiol Chemistry

This protocol outlines the conjugation of a thiol-reactive PEG-Maleimide to a protein containing free sulfhydryl groups.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • PEGylation buffer (e.g., PBS, pH 6.5-7.5, thiol-free)

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Purification materials (dialysis or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the PEGylation buffer. If necessary, reduce disulfide bonds by incubating with a 10- to 100-fold molar excess of TCEP.

  • PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the PEGylation buffer (e.g., 10 mg/mL).

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other reagents using size-exclusion chromatography or dialysis.

Purification of PEGylated Proteins

The purification of PEGylated proteins is crucial to remove unreacted PEG, unconjugated protein, and reaction byproducts. Several chromatographic techniques can be employed.

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the native protein. It is effective at removing unreacted PEG and other small molecule impurities.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change in charge can be exploited for separation using IEX. It is particularly useful for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary purification step, although its effectiveness can vary depending on the properties of the protein and the PEG linker.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used for analytical characterization and can be used for the purification of smaller PEGylated peptides and proteins.

Characterization of PEGylated Proteins by LC/MS

Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for the characterization of PEGylated proteins.

Procedure Outline:

  • Sample Preparation: The purified PEGylated protein is diluted in a suitable buffer for LC/MS analysis.

  • Liquid Chromatography: The sample is injected onto an HPLC system, typically with a reverse-phase column (e.g., C4 or C8), to separate the PEGylated protein from any remaining impurities.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate charged ions of the intact PEGylated protein.

  • Data Analysis: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum provides the molecular weight of the PEGylated protein. The heterogeneity of the PEG linker will result in a distribution of masses, with peaks separated by the mass of the ethylene oxide unit (44 Da). Tandem mass spectrometry (MS/MS) can be used to identify the sites of PEGylation.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of PEG linkers.

PEGylation_Benefits cluster_core Core Molecule cluster_peg PEG Linker cluster_benefits Resulting Benefits Therapeutic\nMolecule Therapeutic Molecule PEGylation PEGylation Therapeutic\nMolecule->PEGylation PEG_Linker PEG Linker PEG_Linker->PEGylation PEGylated_Molecule PEGylated Molecule PEGylation->PEGylated_Molecule Benefit1 Increased Half-life PEGylated_Molecule->Benefit1 Benefit2 Enhanced Solubility PEGylated_Molecule->Benefit2 Benefit3 Reduced Immunogenicity PEGylated_Molecule->Benefit3 Benefit4 Improved Stability PEGylated_Molecule->Benefit4

Core benefits of the PEGylation process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein_Prep 1. Prepare Protein Solution Conjugation 3. Conjugation Reaction Protein_Prep->Conjugation PEG_Prep 2. Prepare PEG Linker Solution PEG_Prep->Conjugation Quenching 4. Quench Reaction Conjugation->Quenching Purification 5. Purification (SEC, IEX) Quenching->Purification Characterization 6. Characterization (LC/MS) Purification->Characterization

A typical experimental workflow for protein PEGylation.

Linker_Selection_Logic cluster_pk Pharmacokinetics cluster_payload Payload cluster_release Release Mechanism Start Application Goal PK_Goal Prolonged Circulation? Start->PK_Goal Payload_Goal High Drug Payload? Start->Payload_Goal Release_Goal Controlled Release? Start->Release_Goal Select_High_MW Select High MW Linear or Branched PEG PK_Goal->Select_High_MW Yes Select_Branched Select Branched or Multi-arm PEG Payload_Goal->Select_Branched Yes Select_Cleavable Select Cleavable PEG Linker Release_Goal->Select_Cleavable Yes

Decision logic for selecting a PEG linker type.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][3][4] The linker is a critical determinant of PROTAC efficacy, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation. The Fmoc-NH-PEG5-C2-NH2 linker is a versatile building block for PROTAC synthesis, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine. This allows for a modular and sequential approach to PROTAC assembly, typically involving amide bond formation.

These application notes provide a detailed protocol for the synthesis of a PROTAC molecule using the this compound linker. The protocol outlines a general synthetic strategy that can be adapted for various target protein and E3 ligase ligands.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the this compound linker is a sequential process. First, the warhead, which has a carboxylic acid functional group, is coupled to the deprotected primary amine of the PEG linker. The Fmoc protecting group is then removed from the other end of the linker, and the E3 ligase ligand, also functionalized with a carboxylic acid, is coupled to the newly exposed amine.

PROTAC_Synthesis_Workflow Warhead Warhead-COOH Coupling1 Amide Coupling (HATU, DIPEA) Warhead->Coupling1 Linker_Fmoc This compound Linker_Fmoc->Coupling1 Intermediate1 Warhead-Linker(Fmoc) Coupling1->Intermediate1 Deprotection Fmoc Deprotection (Piperidine) Intermediate1->Deprotection Intermediate2 Warhead-Linker-NH2 Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand E3 Ligand-COOH E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Purification Purification (HPLC) PROTAC->Purification

A schematic overview of the PROTAC synthesis workflow.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic PROTAC using the this compound linker. These procedures may require optimization for specific warheads and E3 ligase ligands.

Protocol 1: Coupling of Warhead to this compound Linker

This protocol describes the amide bond formation between a carboxylic acid-functionalized warhead and the primary amine of the this compound linker.

Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the Warhead-COOH in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound linker to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-Linker(Fmoc) intermediate.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials:

  • Warhead-Linker(Fmoc) intermediate from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • DMF

  • DCM

Procedure:

  • Dissolve the Warhead-Linker(Fmoc) intermediate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the completion of the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting crude amine, Warhead-Linker-NH2, is often used in the next step without further purification. If necessary, purification can be performed by flash column chromatography.

Protocol 3: Coupling of E3 Ligase Ligand to the Deprotected Linker

This final coupling step forms the complete PROTAC molecule by creating an amide bond between the deprotected linker-warhead intermediate and the E3 ligase ligand.

Materials:

  • Warhead-Linker-NH2 intermediate from Protocol 2 (1.0 eq)

  • E3 Ligase Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the Warhead-Linker-NH2 intermediate and the E3 Ligase Ligand-COOH as the coupling partners.

  • After the reaction is complete, as monitored by LC-MS, work up the reaction as described in Protocol 1, step 6.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.

  • Characterize the final product by LC-MS, 1H NMR, and 13C NMR.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of a hypothetical PROTAC molecule.

Table 1: Summary of Synthetic Steps and Yields

StepReactionProductStarting Material (eq)ReagentsSolventTime (h)Yield (%)
1Amide CouplingWarhead-Linker(Fmoc)Warhead-COOH (1.0)HATU (1.2 eq), DIPEA (3.0 eq)DMF1675
2Fmoc DeprotectionWarhead-Linker-NH2Warhead-Linker(Fmoc) (1.0)20% Piperidine/DMFDMF1.5~95 (crude)
3Amide CouplingFinal PROTACWarhead-Linker-NH2 (1.0)HATU (1.2 eq), DIPEA (3.0 eq)DMF1660

Table 2: Characterization of the Final PROTAC

AnalysisMethodResult
PurityAnalytical HPLC>98%
IdentityHigh-Resolution Mass Spectrometry (HRMS)[M+H]+ calculated vs. found within 5 ppm
Structure1H NMR, 13C NMRSpectra consistent with the proposed structure
Degradation ActivityWestern Blot or DC50 determinationTarget protein degradation observed in a dose-dependent manner

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin Ternary_Complex->E2_Ub recruits Poly_Ub_POI Polyubiquitinated POI E2_Ub->Poly_Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The use of this compound provides a robust and adaptable method for the synthesis of PROTACs. The protocols outlined in these application notes offer a clear and detailed guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the facile generation of PROTAC libraries with varying warheads, E3 ligase ligands, and linker attachment points, which is essential for the optimization of potent and selective protein degraders.

References

Step-by-Step Guide to Fmoc Deprotection of PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in the synthesis of peptides, oligonucleotides, and various bioconjugates. Its popularity stems from its base lability, allowing for mild deprotection conditions that are orthogonal to many other protecting groups used in complex molecule synthesis. Polyethylene glycol (PEG) linkers are frequently incorporated into therapeutic molecules and bioconjugates to enhance solubility, increase hydrodynamic volume, and reduce immunogenicity. The conjugation of these PEG linkers often involves the deprotection of a terminal Fmoc-protected amine to allow for subsequent coupling reactions.

This document provides a detailed guide to the Fmoc deprotection of PEG linkers, covering the underlying chemical mechanism, step-by-step experimental protocols for both solution-phase and solid-phase applications, methods for monitoring reaction progress, and a summary of quantitative data.

Chemical Mechanism of Fmoc Deprotection

The Fmoc deprotection reaction proceeds via a base-mediated β-elimination mechanism. The process can be summarized in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl group.[1][2]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic fluorenyl system. The unstable intermediate then undergoes a rapid β-elimination, releasing the free amine of the PEG linker, carbon dioxide, and dibenzofulvene (DBF).[1][2]

  • Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amine. To prevent this side reaction, the base used for deprotection (e.g., piperidine) also acts as a scavenger, forming a stable adduct with the DBF.[1]

Fmoc_Deprotection_Mechanism Fmoc_PEG Fmoc-NH-PEG-R Deprotected_PEG H₂N-PEG-R Fmoc_PEG->Deprotected_PEG 1. Proton Abstraction 2. β-Elimination Base Base (e.g., Piperidine) Base->Fmoc_PEG Initiates Reaction DBF_Adduct Dibenzofulvene-Base Adduct Base->DBF_Adduct Scavenges Dibenzofulvene CO2 CO₂

Caption: Mechanism of Fmoc deprotection from a PEG linker.

Experimental Protocols

The choice of protocol for Fmoc deprotection of a PEG linker depends on whether the reaction is performed in solution (e.g., for a soluble PEGylated molecule) or on a solid support (e.g., during solid-phase peptide synthesis with a PEG linker).

Protocol 1: Solution-Phase Fmoc Deprotection of a PEG Linker

This protocol is suitable for Fmoc-protected PEG linkers that are soluble in organic solvents.

Materials:

  • Fmoc-NH-PEG-R (e.g., Fmoc-PEG-amine)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

  • Mass spectrometer (e.g., ESI-MS)

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Dissolution: Dissolve the Fmoc-protected PEG linker in anhydrous DMF to a concentration of 10-50 mg/mL in a clean, dry reaction vessel.

  • Addition of Base: Under an inert atmosphere (nitrogen or argon), add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the deprotection by RP-HPLC. Withdraw a small aliquot from the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes). Quench the reaction in the aliquot by adding a droplet of acetic acid before injection onto the HPLC. The disappearance of the starting material peak and the appearance of the deprotected product peak will indicate reaction completion. The Fmoc group has a characteristic UV absorbance at around 265 nm and 301 nm.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

    • Precipitate the deprotected PEG linker by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether (typically 10-20 volumes).

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether (2-3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Drying and Characterization: Dry the deprotected PEG linker under vacuum. Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group (a mass decrease of 222.2 Da) and by RP-HPLC to assess purity.

Protocol 2: On-Resin Fmoc Deprotection of a PEG Linker (Solid-Phase)

This protocol is applicable when the PEG linker is part of a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-PEG-resin

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin. Use enough solution to fully cover the resin (typically 10 mL per gram of resin).

    • Agitate the resin for an initial 2-5 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for another 10-20 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (3-5 times) and then again with DMF (3-5 times) to prepare for the next coupling step.

  • Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

Data Presentation

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, reaction time, and the solvent. Below is a summary of typical conditions and outcomes.

ParameterConditionExpected OutcomeCitation
Base PiperidineStandard and effective for most applications.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Faster deprotection, often used in combination with a scavenger like piperidine. Not recommended for Asp-containing sequences due to aspartimide formation.
Piperazine/DBUA safer and rapid alternative to piperidine.
Concentration 20% Piperidine in DMFCommonly used for both solution and solid-phase deprotection.
2% DBU / 5% Piperidine in DMFAn effective combination for rapid deprotection.
5-10% Piperazine / 2% DBU in DMFA safer alternative with rapid kinetics.
Reaction Time 20% Piperidine15-60 minutes in solution; 2 x (2-20) minutes on solid phase.
DBU-based reagentsTypically faster, often complete within minutes.
Monitoring RP-HPLCDisappearance of the Fmoc-PEG peak and appearance of the deprotected PEG peak.
Mass SpectrometryA mass shift of -222.2 Da corresponding to the loss of the Fmoc group.
UV-Vis SpectroscopyMonitoring the release of the dibenzofulvene-piperidine adduct at ~301 nm.

Mandatory Visualizations

Experimental_Workflow start Start: Fmoc-NH-PEG-R dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add Deprotection Reagent (e.g., 20% Piperidine/DMF) dissolve->add_base react Stir at Room Temperature add_base->react monitor Monitor Reaction Progress (HPLC, TLC, or MS) react->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->react No workup Work-up: - Concentrate - Precipitate in Ether - Filter/Centrifuge - Wash is_complete->workup Yes dry Dry Under Vacuum workup->dry characterize Characterize Final Product (MS, HPLC, NMR) dry->characterize end End: H₂N-PEG-R characterize->end

Caption: General workflow for solution-phase Fmoc deprotection.

Conclusion

The Fmoc deprotection of PEG linkers is a critical step in the synthesis of many advanced biomolecules and therapeutics. The choice of the deprotection reagent and reaction conditions should be carefully considered based on the specific substrate and the desired outcome. By following the detailed protocols and monitoring the reaction progress, researchers can achieve efficient and clean deprotection, enabling the successful synthesis of complex PEGylated constructs. The use of modern analytical techniques such as HPLC and mass spectrometry is essential for verifying the successful removal of the Fmoc group and ensuring the purity of the final product.

References

Application Notes and Protocols: Utilizing Fmoc-NH-PEG5-C2-NH2 in Solid-Phase Peptide Synthesis for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG5-C2-NH2, a polyethylene glycol (PEG) based linker, in solid-phase peptide synthesis (SPPS). This bifunctional linker is particularly valuable in the development of sophisticated biomolecules, including Proteolysis Targeting Chimeras (PROTACs), for targeted protein degradation. These notes will cover the properties of the linker, its advantages in SPPS, detailed experimental protocols for its incorporation and subsequent peptide elongation, and cleavage from the solid support. Furthermore, we present its application in the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator in cancer pathogenesis.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide and protein chemistry. The choice of linker, which connects the growing peptide chain to the insoluble resin, is critical for the success of the synthesis and the properties of the final product. This compound is a heterobifunctional linker featuring a terminal Fmoc-protected amine and a free amine separated by a 5-unit polyethylene glycol (PEG) spacer.

The incorporation of a PEG spacer offers several advantages in peptide synthesis and drug development:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the growing peptide-resin complex, mitigating aggregation and improving reaction kinetics, especially for hydrophobic sequences.[1]

  • Enhanced Bioavailability: For therapeutic peptides and PROTACs, PEGylation can increase hydrodynamic volume, prolonging circulation half-life and reducing renal clearance.[2]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield epitopes, reducing the immunogenic potential of the conjugated molecule.

  • Flexible Spacer: The PEG chain provides a flexible spacer arm, which is crucial in applications like PROTACs, where it allows for the optimal orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[2]

This compound is particularly well-suited for the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeting previously "undruggable" proteins.[3] This linker can be readily incorporated into an SPPS workflow to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.

Application: Synthesis of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-Myc, and is a validated therapeutic target in various cancers.[4] PROTACs that induce the degradation of BRD4 have shown significant promise in preclinical studies. The following sections will detail the synthesis of a hypothetical BRD4-targeting PROTAC using this compound as the linker.

BRD4 Signaling Pathway and PROTAC Mechanism of Action

BRD4 regulates gene expression by binding to acetylated histones at enhancers and promoters, recruiting the transcriptional machinery to drive the expression of target genes, including those involved in cell proliferation and survival. A PROTAC targeting BRD4 will simultaneously bind to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. This effectively downregulates the expression of BRD4 target genes, inhibiting cancer cell growth.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Proteasome Proteasome BRD4->Proteasome degraded by Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription Cell_Proliferation Cancer Cell Proliferation & Survival Oncogenes->Cell_Proliferation promotes PROTAC BRD4-PROTAC PROTAC->BRD4 binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Ubiquitin Ubiquitin

Caption: BRD4 signaling and PROTAC-mediated degradation.

Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub-ligase) E2->E3 forms complex Target_Protein Target Protein (e.g., BRD4) E3->Target_Protein recognizes Poly_Ub_Protein Poly-ubiquitinated Target Protein E3->Poly_Ub_Protein poly-ubiquitinates Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome recognized and degraded by Peptides Degraded Peptides Proteasome->Peptides releases ATP ATP AMP_PPi AMP + PPi

Caption: The Ubiquitin-Proteasome System (UPS).

Experimental Protocols

The following protocols are generalized for the use of this compound in SPPS. Specific reaction times and reagent equivalents may need to be optimized based on the specific peptide sequence and solid support used.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Ether (anhydrous)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Analytical and Preparative HPLC

  • Mass Spectrometer

Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow Resin_Prep 1. Resin Swelling & Fmoc Deprotection Linker_Coupling 2. Coupling of this compound Resin_Prep->Linker_Coupling Fmoc_Deprotection_1 3. Fmoc Deprotection of Linker Linker_Coupling->Fmoc_Deprotection_1 E3_Ligand_Coupling 4. Coupling of E3 Ligase Ligand Fmoc_Deprotection_1->E3_Ligand_Coupling Peptide_Elongation 5. Peptide Elongation (if applicable) E3_Ligand_Coupling->Peptide_Elongation Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Peptide_Elongation->Final_Fmoc_Deprotection POI_Ligand_Coupling 7. Coupling of POI Ligand (e.g., BRD4 ligand) Final_Fmoc_Deprotection->POI_Ligand_Coupling Cleavage 8. Cleavage from Resin & Deprotection POI_Ligand_Coupling->Cleavage Purification 9. Purification & Analysis Cleavage->Purification

References

Application Notes and Protocols: Fmoc-NH-PEG5-C2-NH2 for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-NH-PEG5-C2-NH2, a heterobifunctional polyethylene glycol (PEG) linker, in the bioconjugation of proteins and peptides. This linker is particularly valuable in drug development and research for its role in creating advanced biomolecular constructs.

Introduction

This compound is a versatile linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal primary amine, separated by a 5-unit polyethylene glycol (PEG) chain. This structure provides water solubility, flexibility, and defined spacing between conjugated molecules. The primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby inducing selective protein degradation.[1][2][3][4] Beyond PROTACs, its functional groups allow for its use in various other bioconjugation strategies, including peptide modification, protein PEGylation, and the development of antibody-drug conjugates (ADCs).

The PEG component enhances the solubility and biocompatibility of the resulting conjugate, while potentially reducing immunogenicity and improving pharmacokinetic profiles.[] The presence of two distinct amine functionalities, one protected and one free, allows for sequential and site-specific conjugation, offering precise control over the final conjugate structure.

Chemical Properties and Structure

PropertyValueReference
CAS Number 2093277-71-3
Molecular Formula C27H38N2O7
Molecular Weight 502.60 g/mol
Appearance Colorless to light yellow oil
Storage -20°C for long-term storage
Solubility Soluble in DMSO and other organic solvents

Key Applications

  • PROTAC Synthesis: The primary and most documented application is in the construction of PROTACs. The linker serves to connect the two targeting ligands, and its length and flexibility are critical for the proper orientation of the ternary complex (E3 ligase-PROTAC-target protein).

  • Peptide Modification and Labeling: The linker can be used to attach labels (e.g., fluorescent dyes, biotin) or other functional molecules to peptides. This is particularly useful in solid-phase peptide synthesis (SPPS).

  • Protein PEGylation: By conjugating to a protein, the PEG chain can enhance its solubility, stability, and in vivo half-life.

  • Crosslinking Agent: The two amine groups can be used to crosslink two different molecules, such as two proteins or a protein and a surface.

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate a primary amine, which can then be used for subsequent conjugation reactions.

Materials:

  • This compound

  • 20% Piperidine in dimethylformamide (DMF)

  • DMF (anhydrous)

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add 20% piperidine in DMF to the solution.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the product (NH2-PEG5-C2-NH2) under vacuum.

Fmoc_Deprotection Fmoc_Linker This compound Reaction Reaction (30 min, RT) Fmoc_Linker->Reaction Piperidine 20% Piperidine in DMF Piperidine->Reaction Deprotected_Linker NH2-PEG5-C2-NH2 (Deprotected Linker) Byproducts DBF-Piperidine Adduct Reaction->Deprotected_Linker Fmoc removal Reaction->Byproducts

Fmoc deprotection workflow.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Linker

This protocol outlines the conjugation of a molecule (e.g., a protein, peptide, or small molecule) containing a carboxylic acid to one of the primary amines of the deprotected linker using EDC/NHS chemistry.

Materials:

  • Deprotected linker (NH2-PEG5-C2-NH2) from Protocol 1

  • Molecule with a carboxylic acid group (Molecule-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (pH 6.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH in MES buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form an NHS ester.

  • Conjugation Reaction:

    • Dissolve the deprotected linker in PBS.

    • Add the activated Molecule-COOH (NHS ester) solution to the deprotected linker solution. A 10 to 20-fold molar excess of the linker is recommended to favor mono-conjugation.

    • React for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate (Molecule-NH-C2-PEG5-NH2) from excess linker and reaction byproducts using size-exclusion chromatography or dialysis.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule_COOH Molecule-COOH Activation Activation (15-30 min, RT) Molecule_COOH->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activated_Molecule Activated Molecule (NHS Ester) Conjugation Conjugation (2h RT or O/N 4°C) Activated_Molecule->Conjugation Activation->Activated_Molecule Deprotected_Linker NH2-PEG5-C2-NH2 Deprotected_Linker->Conjugation Conjugate Molecule-Linker Conjugate Conjugation->Conjugate

Carboxylic acid conjugation workflow.
Protocol 3: Direct Conjugation to a Protein via Amine-Reactive Chemistry

This protocol describes the conjugation of the free amine of the intact this compound linker to a protein using an amine-reactive crosslinker like a homobifunctional NHS ester. This strategy would be followed by the deprotection of the Fmoc group to expose a new amine for further functionalization.

Materials:

  • Protein of interest

  • This compound

  • Disuccinimidyl suberate (DSS) or other homobifunctional NHS-ester crosslinker

  • PBS (pH 7.4)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Dialysis or desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer is amine-free (e.g., no Tris).

  • Conjugation:

    • Add a 20 to 50-fold molar excess of the NHS-ester crosslinker (e.g., DSS) to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted crosslinker using a desalting column.

    • Immediately add a 10 to 20-fold molar excess of this compound to the activated protein.

    • React for 2 hours at room temperature.

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.

  • Purification:

    • Purify the protein-linker conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Quantitative Data Summary

The following tables provide illustrative data that could be expected from characterization experiments.

Table 1: Characterization of Fmoc Deprotection

MethodParameterExpected Result
LC-MS Mass of product~324.4 g/mol (M+H)+
TLC Rf valueShift to a more polar spot compared to starting material
Purity (HPLC) Area under the curve>95%

Table 2: Characterization of Protein-Linker Conjugate

MethodParameterExpected Result
SDS-PAGE Band shiftIncrease in molecular weight corresponding to the number of linkers attached
MALDI-TOF MS Mass spectrumPeaks corresponding to unmodified protein and protein + n*(linker mass)
Conjugation Ratio SpectrophotometryCalculation of linker-to-protein ratio (e.g., using a chromophore on the linker)

Signaling Pathway in PROTAC Action

While the linker itself is not part of a signaling pathway, it is a critical component of the PROTAC-induced protein degradation pathway. The following diagram illustrates this process.

PROTAC_Pathway cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable tool for researchers in bioconjugation, particularly for the synthesis of PROTACs. Its bifunctional nature, combined with the benefits of the PEG spacer, allows for the creation of complex and functional biomolecules. The protocols provided herein offer a starting point for the use of this linker in various applications. Proper analytical characterization is essential to confirm the identity and purity of the resulting conjugates.

References

Application of Fmoc-NH-PEG5-C2-NH2 in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-C2-NH2 is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This unique combination of features allows for the sequential and controlled conjugation of two different molecular entities, making it an ideal building block for creating complex drug delivery systems.

The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG5 spacer in this compound provides several advantages in PROTAC design, including increased solubility and cell permeability of the final conjugate.[2] The flexibility and length of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation.[3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of drug delivery systems, with a primary focus on PROTACs.

Physicochemical Properties

PropertyValueReference
Molecular Formula C27H38N2O7[4]
Molecular Weight 502.60 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Storage Store at -20°C

Applications

The principal application of this compound is as a linker in the synthesis of PROTACs. The Fmoc-protected amine allows for selective deprotection and subsequent conjugation to one of the two ligands (either the E3 ligase ligand or the target protein ligand), while the terminal primary amine can be coupled to the other ligand. This sequential approach provides a controlled and versatile method for PROTAC assembly.

Beyond PROTACs, this linker can be utilized in the development of other drug conjugates where a hydrophilic spacer is desired to improve the pharmacokinetic properties of the final product.

Experimental Protocols

The following protocols describe the general steps for the synthesis of a PROTAC using this compound as a linker. These are representative procedures and may require optimization for specific ligands and reaction conditions.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines a common strategy for PROTAC synthesis involving two sequential amide coupling steps.

Step 1: Coupling of the First Ligand (Ligand-A-COOH) to this compound

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized first ligand (Ligand-A-COOH) (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation and Coupling: To the solution, add a peptide coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Fmoc-protected intermediate (Ligand-A-PEG5-NH-Fmoc).

Step 2: Fmoc Deprotection

  • Deprotection Reaction: Dissolve the Fmoc-protected intermediate from Step 1 in a solution of 20% piperidine in DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 1 hour. Monitor the deprotection by TLC or LC-MS.

  • Removal of Reagents: After complete deprotection, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting amine intermediate (Ligand-A-PEG5-NH2) can often be used in the next step without further purification.

Step 3: Coupling of the Second Ligand (Ligand-B-COOH)

  • Reaction Setup: In a separate flask, dissolve the carboxylic acid-functionalized second ligand (Ligand-B-COOH) (1.0 eq) in anhydrous DMF.

  • Activation: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the deprotected amine intermediate from Step 2 (Ligand-A-PEG5-NH2) (1.1 eq) to the activated Ligand-B-COOH solution.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature and monitor its progress by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC (Ligand-A-PEG5-Ligand-B) by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of Amide-Linked PROTAC Synthesis Workflow

PROTAC_synthesis cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Second Coupling Ligand_A Ligand-A-COOH Intermediate_Fmoc Ligand-A-PEG5-NH-Fmoc Ligand_A->Intermediate_Fmoc HATU, DIPEA Linker_Fmoc This compound Linker_Fmoc->Intermediate_Fmoc Intermediate_Amine Ligand-A-PEG5-NH2 Intermediate_Fmoc->Intermediate_Amine 20% Piperidine/DMF Final_PROTAC Final PROTAC Intermediate_Amine->Final_PROTAC Ligand_B Ligand-B-COOH Ligand_B->Final_PROTAC HATU, DIPEA

Caption: Workflow for the synthesis of an amide-linked PROTAC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting

This protocol describes a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate the desired cell line in appropriate multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of degradation) values by plotting the percentage of degradation against the PROTAC concentration.

Diagram of Western Blotting Workflow for PROTAC Evaluation

WB_workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Ab) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for evaluating PROTAC efficacy via Western Blot.

Quantitative Data

The efficacy of a PROTAC is typically characterized by its DC50 and Dmax values. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table provides representative data for BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the impact of the linker on degradation efficiency. While specific data for a PROTAC using this compound is not publicly available in detail, the data for a PEG5 linker serves as a relevant example.

PROTAC (Target-Linker-E3 Ligase)Linker LengthDC50 (nM)Dmax (%)Cell Line
JQ1-PEG3-VHL3 PEG units~50>90HEK293T
JQ1-PEG4-VHL4 PEG units~20>95HEK293T
JQ1-PEG5-VHL (Representative) 5 PEG units ~10 >98 HEK293T
JQ1-PEG6-VHL6 PEG units~30>90HEK293T

Note: The data in this table is representative and compiled from various sources in the literature to illustrate the effect of linker length. Actual values will vary depending on the specific ligands and experimental conditions.

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates the general mechanism of action for a PROTAC.

Diagram of PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound is a versatile and valuable linker for the construction of complex drug delivery systems, most notably PROTACs. Its well-defined structure with orthogonal protecting groups and a hydrophilic PEG spacer allows for controlled synthesis and optimization of the final conjugate's properties. The provided protocols and data serve as a guide for researchers to design and evaluate novel drug delivery agents utilizing this powerful chemical tool. The rational design of the linker is a critical aspect of PROTAC development, and the use of linkers like this compound enables the systematic exploration of linker length and composition to achieve optimal degradation efficacy.

References

Application Notes and Protocols: Coupling E3 Ligase Ligands with Fmoc-NH-PEG5-C2-NH2 for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical coupling of E3 ligase ligands with the bifunctional linker, Fmoc-NH-PEG5-C2-NH2. This procedure is a critical step in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising class of therapeutics that mediate the degradation of target proteins. The protocols herein describe the initial deprotection of the this compound linker, followed by the amide bond formation with a carboxylate-functionalized E3 ligase ligand. Methodologies for purification and characterization of the resulting E3 ligase ligand-linker conjugate are also provided.

Introduction to PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two ligands.[1][2]

The synthesis of PROTACs is often a modular process, involving the stepwise assembly of these three components. A common strategy involves the initial conjugation of either the POI ligand or the E3 ligase ligand to a bifunctional linker, followed by the attachment of the second ligand. The choice of linker is crucial as it can significantly impact the physicochemical properties, cell permeability, and ternary complex formation of the final PROTAC.[1] Polyethylene glycol (PEG) linkers, such as this compound, are frequently utilized due to their ability to enhance solubility and provide flexibility.

This guide focuses on the initial step of synthesizing an E3 ligase ligand-linker conjugate, a key intermediate for the subsequent coupling with a POI ligand to form the final PROTAC.

Chemical Structures and Components

E3 Ligase Ligands: A variety of E3 ligase ligands have been developed, with those targeting Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used in PROTAC design. For the purpose of this protocol, it is assumed that the E3 ligase ligand has been functionalized with a carboxylic acid group for amide coupling.

Linker: this compound is a heterobifunctional linker. One terminus is a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the other terminus is a primary amine. This allows for sequential coupling reactions.

Experimental Protocols

This section details the two-step process for coupling an E3 ligase ligand to the this compound linker.

Step 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield the free diamine PEG linker.

Materials and Reagents:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a 20% (v/v) solution of piperidine in DMF. A typical concentration is 10 mL of the piperidine/DMF solution per gram of the Fmoc-protected linker.

  • Stir the reaction mixture at room temperature for 5 to 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the piperidine and DMF under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM several times to ensure complete removal of residual piperidine and DMF.

  • The resulting crude NH2-PEG5-C2-NH2 can be used directly in the next step or purified further if necessary.

Expected Outcome:

The Fmoc group is efficiently removed to yield the free diamine linker. The reaction is typically quantitative and proceeds rapidly at room temperature.

Step 2: Amide Coupling of Carboxylate-Functionalized E3 Ligase Ligand with the Deprotected Linker

This protocol outlines the formation of an amide bond between the carboxylic acid of the E3 ligase ligand and one of the primary amines of the PEG linker.

Materials and Reagents:

  • Carboxylate-functionalized E3 ligase ligand (e.g., pomalidomide-COOH) (1.0 eq)

  • Deprotected NH2-PEG5-C2-NH2 (from Step 1) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylate-functionalized E3 ligase ligand in anhydrous DMF.

  • To this solution, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the deprotected NH2-PEG5-C2-NH2 linker to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired E3 ligase ligand-PEG5-C2-NH2 conjugate.

Purification and Characterization

Purification:

  • Flash Column Chromatography: The crude product can be purified on silica gel using a gradient of methanol in dichloromethane or ethyl acetate.

  • Preparative HPLC: For higher purity, reversed-phase preparative HPLC is recommended. A typical mobile phase system is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

Characterization:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to check the purity of the final product and confirm its molecular weight.

  • NMR: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for structural confirmation of the synthesized conjugate.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the coupling of a generic carboxylate-functionalized E3 ligase ligand with this compound.

Table 1: Reaction Conditions for Amide Coupling

ParameterCondition
E3 Ligase Ligand (eq)1.0
Deprotected Linker (eq)1.1
Coupling Reagent (eq)HATU (1.2)
Base (eq)DIPEA (3.0)
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time12-16 hours

Table 2: Typical Yield and Purity of E3 Ligase Ligand-Linker Conjugate

E3 Ligase LigandCoupling MethodPurificationYield (%)Purity (%) (by LC-MS)
Pomalidomide-COOHHATU/DIPEAFlash Chromatography60-80>95
VHL Ligand-COOHHATU/DIPEAPreparative HPLC50-70>98

Note: Yields are highly dependent on the specific E3 ligase ligand and purification method.

Visualizations

Signaling Pathway

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification & Analysis Fmoc_Linker This compound Deprotection Piperidine/DMF Fmoc_Linker->Deprotection Deprotected_Linker NH2-PEG5-C2-NH2 Deprotection->Deprotected_Linker Coupling HATU/DIPEA in DMF Deprotected_Linker->Coupling E3_Ligand_COOH E3 Ligase Ligand-COOH E3_Ligand_COOH->Coupling Crude_Product Crude E3 Ligand-Linker Conjugate Coupling->Crude_Product Purification Purification (HPLC/Chromatography) Crude_Product->Purification Pure_Product Pure E3 Ligand-Linker Conjugate Purification->Pure_Product Analysis Characterization (LC-MS, NMR) Pure_Product->Analysis

Caption: Workflow for synthesizing the E3 ligase ligand-linker conjugate.

Logical Relationship

Logical_Relationship cluster_synthesis Synthesis of E3 Ligand-Linker Intermediate cluster_final_protac Final PROTAC Assembly Start Start: PROTAC Synthesis Goal E3_Ligand E3 Ligase Ligand (with -COOH) Start->E3_Ligand Linker This compound Start->Linker POI_Ligand POI Ligand (with reactive group) Start->POI_Ligand Coupling1 2. Amide Coupling E3_Ligand->Coupling1 Deprotection 1. Fmoc Deprotection of Linker Linker->Deprotection Coupling2 3. Coupling with POI Ligand POI_Ligand->Coupling2 Deprotection->Coupling1 Intermediate E3 Ligand-NH-PEG5-C2-NH2 Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC End End Goal: Protein Degradation Final_PROTAC->End Biological Evaluation

Caption: Logical flow of modular PROTAC synthesis.

References

Application Notes and Protocols for the Synthesis of Targeted Protein Degraders Using Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic tractability for varying linker length.[1][2]

This document provides detailed application notes and protocols for the synthesis of targeted protein degraders utilizing the commercially available linker, Fmoc-NH-PEG5-C2-NH2 . This linker features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amine and a free primary amine on the other end of a 5-unit PEG chain, allowing for a sequential and controlled synthesis of the final PROTAC molecule.

Data Presentation: Representative Degradation Efficiency of a PEG5-Containing PROTAC

PROTAC NameTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
MZ1BRD4VHL8-atom PEG26>95HeLa[3]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a targeted protein degrader using this compound. The synthesis is exemplified by the construction of a PROTAC targeting the BRD4 protein (using the ligand JQ1-COOH) and recruiting the Cereblon (CRBN) E3 ligase (using the ligand pomalidomide).

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield the free diamine linker.

Materials:

  • This compound

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the piperidine and DMF.

  • Co-evaporate the residue with DCM (3 x 10 mL) to remove residual piperidine.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield H2N-PEG5-C2-NH2.

Protocol 2: Synthesis of the Warhead-Linker Intermediate (JQ1-PEG5-C2-NH2)

This protocol describes the amide bond formation between the carboxylic acid of the warhead (JQ1-COOH) and one of the amino groups of the deprotected linker.

Materials:

  • JQ1-COOH

  • H2N-PEG5-C2-NH2 (from Protocol 1)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of JQ1-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of H2N-PEG5-C2-NH2 (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG5-C2-NH2 intermediate.

Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG5-C2-NH-Pomalidomide)

This protocol describes the final amide bond formation between the remaining amino group of the linker-warhead intermediate and the carboxylic acid of the E3 ligase ligand (pomalidomide is used here as an example, which would require prior modification to introduce a carboxylic acid handle).

Materials:

  • JQ1-PEG5-C2-NH2 (from Protocol 2)

  • Pomalidomide-COOH (or a suitable activated derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of pomalidomide-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of JQ1-PEG5-C2-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly from the reaction mixture using preparative high-performance liquid chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

Protocol 4: Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the final PROTAC.

Protocol 5: Quantification of Protein Degradation by Western Blot

This protocol describes how to measure the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line for a BRD4 degrader)

  • Synthesized PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to micromolar concentrations) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Add the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->POI Ubiquitination Synthesis_Workflow Start This compound Deprotection Protocol 1: Fmoc Deprotection Start->Deprotection Linker_Diamine H2N-PEG5-C2-NH2 Deprotection->Linker_Diamine Coupling1 Protocol 2: Amide Coupling (HATU, DIPEA) Linker_Diamine->Coupling1 Warhead Warhead-COOH (e.g., JQ1-COOH) Warhead->Coupling1 Warhead_Linker Warhead-Linker-NH2 Coupling1->Warhead_Linker Coupling2 Protocol 3: Final Amide Coupling Warhead_Linker->Coupling2 E3_Ligand E3 Ligand-COOH (e.g., Pomalidomide-COOH) E3_Ligand->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Purification->Final_PROTAC AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Androgen Androgen (e.g., Testosterone) AR_Complex AR-HSP Complex (Inactive) Androgen->AR_Complex Binding AR Androgen Receptor (AR) AR->AR_Complex Degradation AR Degradation HSP Heat Shock Proteins HSP->AR_Complex AR_Active AR Dimer (Active) AR_Complex->AR_Active HSP Dissociation & Dimerization Nucleus Nucleus AR_Active->Nucleus ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Binds Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth AR_PROTAC AR-Targeting PROTAC AR_PROTAC->AR Induces Degradation ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Estrogen Estrogen ER_Complex ER-HSP Complex (Inactive) Estrogen->ER_Complex Binding ER Estrogen Receptor (ER) ER->ER_Complex Degradation ER Degradation HSP Heat Shock Proteins HSP->ER_Complex ER_Active ER Dimer (Active) ER_Complex->ER_Active HSP Dissociation & Dimerization Nucleus Nucleus ER_Active->Nucleus ERE Estrogen Response Element (ERE) on DNA ER_Active->ERE Binds Transcription Gene Transcription ERE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth ER_PROTAC ER-Targeting PROTAC ER_PROTAC->ER Induces Degradation BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates Degradation BCR-ABL Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation BCR_ABL_PROTAC BCR-ABL-Targeting PROTAC BCR_ABL_PROTAC->BCR_ABL Induces Degradation

References

Application Notes and Protocols for Fmoc-NH-PEG5-C2-NH2 as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, improve stability, and prolong circulation half-life.[1][]

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG5-C2-NH2, a discrete PEG linker, in the development of ADCs. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit PEG chain to impart hydrophilicity, and a terminal primary amine for conjugation to a cytotoxic payload. The Fmoc protecting group allows for a sequential and controlled conjugation strategy.

Properties and Advantages of this compound Linker

The incorporation of a discrete PEG linker like this compound offers several advantages in ADC design:

  • Enhanced Hydrophilicity: The PEG5 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.[3][4]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the payload from the surrounding environment, potentially reducing immunogenicity and leading to a longer circulation half-life.[1]

  • Controlled Conjugation: The Fmoc protecting group enables a two-step conjugation process. First, the payload is attached to the deprotected linker, and then the linker-payload construct is conjugated to the antibody. This allows for better control over the reaction and purification of intermediates.

  • Defined Spacer Length: The use of a discrete PEG5 linker provides a precise and uniform spacer between the antibody and the drug, which can be crucial for optimizing steric hindrance and ensuring efficient payload delivery.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, and temperature) may be necessary for different antibodies and payloads.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield the free diamine linker.

Materials:

  • This compound

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolve this compound in DMF.

  • Add the 20% piperidine in DMF solution to the linker solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC-MS until the starting material is consumed.

  • Once the reaction is complete, precipitate the deprotected linker by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether to remove residual piperidine.

  • Dry the product under vacuum.

  • Confirm the identity and purity of the deprotected linker (H2N-PEG5-C2-NH2) by HPLC and MS.

Protocol 2: Conjugation of Payload to the Deprotected Linker

This protocol outlines the attachment of a payload with a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester) to the deprotected linker.

Materials:

  • Deprotected H2N-PEG5-C2-NH2 linker

  • Activated payload (e.g., Payload-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC system for purification

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF or DMSO.

  • Add the activated payload to the linker solution. A slight molar excess of the linker may be used to ensure complete consumption of the payload.

  • Add a base such as TEA or DIPEA to the reaction mixture to facilitate the reaction.

  • Stir the reaction at room temperature for 2-4 hours or overnight.

  • Monitor the formation of the linker-payload conjugate by HPLC-MS.

  • Purify the linker-payload conjugate using preparative HPLC.

  • Lyophilize the purified fractions to obtain the final linker-payload construct.

  • Characterize the final product by HPLC and MS to confirm its identity and purity.

Protocol 3: Antibody Modification and Conjugation of Linker-Payload

This protocol describes the conjugation of the linker-payload to the antibody. This example assumes conjugation to lysine residues via an activated ester on the linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Linker-payload with a reactive group for antibody conjugation (e.g., NHS ester)

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Linker-Payload Activation (if necessary): If the linker-payload does not already have a reactive group for antibody conjugation, it will need to be activated (e.g., converting a terminal carboxylic acid to an NHS ester).

  • Conjugation Reaction:

    • Prepare a stock solution of the activated linker-payload in anhydrous DMSO.

    • Slowly add a calculated molar excess of the linker-payload solution to the antibody solution with gentle mixing. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Purification:

    • Remove excess, unreacted linker-payload using desalting columns or size-exclusion chromatography (SEC).

    • Further purify the ADC and separate species with different DARs using HIC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using UV-Vis spectrophotometry (if the drug has a distinct absorbance), HIC, or mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potency of the ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the treatments to the cells.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables provide a template for summarizing key quantitative data from ADC characterization and evaluation. Representative data from literature on ADCs with short PEG linkers is included for illustrative purposes.

Table 1: ADC Characterization

ADC ConstructAntibody TargetPayloadAverage DAR (HIC)Monomer Purity (SEC)
ADC-PEG5-DrugAHER2MMAE3.8>98%
ADC-PEG5-DrugBTrop-2PBD Dimer2.1>99%
Control mAbHER2None0>99%

Table 2: In Vitro Cytotoxicity Data

ADC ConstructCell Line (Antigen Status)IC50 (nM)
ADC-PEG5-DrugASK-BR-3 (HER2+++)0.7
ADC-PEG5-DrugAMDA-MB-468 (HER2-)>1000
ADC-PEG5-DrugBNCI-H292 (Trop-2++)0.1
ADC-PEG5-DrugBJurkat (Trop-2-)>500

Table 3: In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)

Treatment Group (Dose)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control0%0/8
ADC-PEG5-DrugA (3 mg/kg)92%5/8
Control mAb (3 mg/kg)18%0/8

Table 4: Pharmacokinetic Parameters in Rodents

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)
ADC-PEG5-DrugA1500.5
ADC-NoPEG-DrugA1100.9

Visualizations

The following diagrams illustrate key workflows and concepts in ADC development using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis & Purification Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotection Step 1 Deprotected_Linker H2N-PEG5-C2-NH2 Deprotection->Deprotected_Linker Payload_Conjugation Payload Conjugation Deprotected_Linker->Payload_Conjugation Payload Activated Payload (e.g., NHS-ester) Payload->Payload_Conjugation Step 2 Linker_Payload Linker-Payload Construct Payload_Conjugation->Linker_Payload ADC_Conjugation ADC Conjugation (e.g., to Lysines) Linker_Payload->ADC_Conjugation Antibody Monoclonal Antibody Antibody->ADC_Conjugation Step 3 Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Step 4 Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using a two-step linker-payload strategy.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Antigen Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity Internalization 2. Internalization

Caption: General mechanism of action for an antibody-drug conjugate.

DAR_Analysis_Workflow cluster_methods DAR Determination Methods ADC_Sample Purified ADC Sample UV_Vis UV-Vis Spectrophotometry ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC MS Mass Spectrometry (MS) ADC_Sample->MS DAR_Value Average DAR and Distribution Profile UV_Vis->DAR_Value Average DAR HIC->DAR_Value DAR Distribution MS->DAR_Value Precise DAR

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).

References

Application Note and Protocol: Two-Step Post-Gelation Bio-Functionalization of Hyaluronic Acid Hydrogels using Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis and functionalization of a biocompatible hydrogel using a two-step crosslinking and modification strategy. The system utilizes a primary hyaluronic acid (HA) network, which is subsequently functionalized using the hetero-bifunctional linker, Fmoc-NH-PEG5-C2-NH2. This linker allows for the initial incorporation into the hydrogel backbone, followed by the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group to expose a primary amine. This newly available amine serves as a reactive handle for the covalent attachment of bioactive molecules, such as the cell-adhesive peptide RGD, enabling precise control over the biological properties of the hydrogel for applications in tissue engineering and controlled drug delivery.

Experimental Principle and Workflow

The experimental procedure is divided into three main stages:

  • Hydrogel Formation: A primary hydrogel network is formed by crosslinking carboxyl groups on hyaluronic acid with the primary amine of the this compound linker using carbodiimide chemistry (EDC/NHS).

  • Fmoc-Deprotection: The Fmoc protecting group on the incorporated linker is removed using a piperidine solution, exposing a free amine on the hydrogel network.

  • Bio-conjugation: A bioactive peptide (e.g., CGRGDS) is covalently attached to the newly exposed amine, again via EDC/NHS chemistry, rendering the hydrogel biologically active.

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Stage 1: Hydrogel Formation cluster_1 Stage 2: Amine Deprotection cluster_2 Stage 3: Bio-conjugation A Hyaluronic Acid (HA) + this compound B Add EDC/NHS in MES Buffer A->B C Primary Crosslinked Hydrogel B->C D Wash Hydrogel C->D Transfer to new plate E Incubate in 20% Piperidine/DMF D->E F Amine-Functionalized Hydrogel E->F G Wash Hydrogel F->G Transfer to new plate H Incubate with RGD Peptide + EDC/NHS in MES Buffer G->H I RGD-Functionalized Hydrogel H->I

Caption: Overall experimental workflow for hydrogel formation and functionalization.

Materials and Reagents

ReagentSupplierCatalog #
Hyaluronic Acid (HA), Sodium SaltSigma-Aldrich9067-32-7
This compoundBroadPharmBP-22684
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher22980
N-Hydroxysuccinimide (NHS)Thermo Fisher24500
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
PiperidineSigma-Aldrich104094
N,N-Dimethylformamide (DMF)Sigma-AldrichD4551
CGRGDS PeptideGenscriptCustom
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Live/Dead Viability/Cytotoxicity KitThermo FisherL3224

Detailed Experimental Protocols

Protocol 1: Formation of Primary HA-PEG-Fmoc Hydrogel
  • Prepare a 1% (w/v) solution of Hyaluronic Acid in 0.1 M MES buffer (pH 5.5). Allow the HA to dissolve completely overnight at 4°C.

  • Prepare a 100 mM stock solution of this compound in DMF.

  • Prepare 500 mM stock solutions of EDC and NHS in cold 0.1 M MES buffer. Use immediately.

  • In a sterile microcentrifuge tube, add 500 µL of the 1% HA solution.

  • Add 10 µL of the 100 mM this compound stock solution to the HA solution and mix gently. This corresponds to a 2:1 molar ratio of HA carboxyl groups to linker amine groups.

  • Add 20 µL of 500 mM EDC and 20 µL of 500 mM NHS to the mixture.

  • Vortex briefly and immediately cast the solution into a mold (e.g., a 48-well plate, 200 µL per well).

  • Allow the gelation to proceed for 2 hours at room temperature.

  • Wash the resulting hydrogels three times with PBS to remove unreacted reagents.

Protocol 2: Fmoc-Deprotection to Expose Amines
  • Prepare a 20% (v/v) piperidine solution in DMF.

  • Remove the PBS from the washed hydrogels.

  • Add 500 µL of the 20% piperidine/DMF solution to each hydrogel.

  • Incubate for 30 minutes at room temperature with gentle shaking.

  • Remove the piperidine solution and wash the hydrogels extensively (5-6 times) with DMF to remove all residual piperidine.

  • Wash the hydrogels three times with sterile PBS to prepare for bio-conjugation.

The chemical transformation during this stage is depicted below.

G cluster_0 Hydrogel-Bound Linker cluster_1 Deprotection Reagent cluster_2 Functionalized Hydrogel A Hydrogel-PEG-NH-Fmoc C Hydrogel-PEG-NH2 A->C Fmoc Cleavage B 20% Piperidine in DMF B->C

Caption: Fmoc deprotection reaction on the hydrogel network.

Protocol 3: Conjugation of RGD Peptide
  • Prepare a 10 mg/mL solution of CGRGDS peptide in 0.1 M MES buffer (pH 5.5).

  • Prepare fresh 500 mM stock solutions of EDC and NHS in cold 0.1 M MES buffer.

  • To 500 µL of the peptide solution, add 20 µL of 500 mM EDC and 20 µL of 500 mM NHS to pre-activate the peptide's carboxyl groups. Let this reaction proceed for 15 minutes.

  • Remove the PBS from the amine-functionalized hydrogels.

  • Add the pre-activated peptide solution to the hydrogels.

  • Incubate overnight at 4°C with gentle shaking.

  • Wash the hydrogels extensively with PBS (5-6 times) to remove any unbound peptide and reaction byproducts.

  • Store the RGD-functionalized hydrogels in sterile PBS at 4°C.

Characterization and Expected Results

Rheological Analysis

The mechanical properties of the hydrogels can be assessed using a rheometer. Oscillatory frequency sweeps are performed to determine the storage modulus (G') and loss modulus (G'').

Hydrogel FormulationStorage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
Primary HA-PEG-Fmoc Hydrogel150 ± 2512 ± 3
Amine-Functionalized Hydrogel145 ± 2011 ± 2
RGD-Functionalized Hydrogel165 ± 3014 ± 4

Expected Outcome: A stable hydrogel is characterized by G' being significantly greater than G''. The mechanical properties should remain largely intact throughout the functionalization process.

Swelling Ratio

The swelling ratio provides information about the crosslinking density of the hydrogel.

  • Lyophilize a pre-weighed hydrogel sample to obtain the dry weight (Wd).

  • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (24 hours).

  • Record the swollen weight (Ws).

  • Calculate the swelling ratio: (Ws - Wd) / Wd.

Hydrogel FormulationSwelling Ratio
Primary HA-PEG-Fmoc Hydrogel35.5 ± 4.2
RGD-Functionalized Hydrogel32.8 ± 3.9

Expected Outcome: A slight decrease in the swelling ratio after RGD conjugation is expected due to the increase in polymer network mass.

Cell Viability and Adhesion

To assess the biological performance, human mesenchymal stem cells (hMSCs) can be seeded on top of the hydrogels.

  • Place sterile RGD-functionalized and control (non-functionalized) hydrogels in a 24-well plate.

  • Seed 50,000 hMSCs per hydrogel.

  • Culture for 48 hours.

  • Assess cell viability using a Live/Dead staining kit.

Hydrogel FormulationCell Viability (%)
Amine-Functionalized Hydrogel (Control)92% ± 5%
RGD-Functionalized Hydrogel95% ± 4%

Expected Outcome: Both hydrogels should exhibit high cytocompatibility. The RGD-functionalized hydrogel is expected to show significantly enhanced cell adhesion and spreading compared to the control.

Proposed Signaling Pathway

The conjugated RGD peptide facilitates cell adhesion by binding to cell surface integrin receptors. This binding initiates a downstream signaling cascade that promotes cell survival and cytoskeletal organization.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Hydrogel Hydrogel Surface RGD RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Actin Actin Cytoskeleton FAK->Actin Reorganization ERK ERK Src->ERK Survival Cell Adhesion & Survival ERK->Survival Promotes Actin->Survival

Caption: Simplified RGD-Integrin signaling pathway.

Application Notes and Protocols for Labeling Small Molecules with Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation half-life. This document provides a detailed protocol for the labeling of small molecules containing a carboxylic acid group with Fmoc-NH-PEG5-C2-NH2, a heterobifunctional PEG linker. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine, allowing for a two-step conjugation process. The primary amine of the PEG linker is first coupled to a carboxyl group on the small molecule via a stable amide bond, typically facilitated by carbodiimide chemistry. The Fmoc protecting group can then be removed under basic conditions to reveal a new primary amine, which can be used for subsequent conjugation to another molecule or for further modification.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the conjugation of various small molecules to amine-terminated PEG linkers using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. While the specific yields and purities can vary depending on the properties of the small molecule and the precise reaction conditions, this data provides a general reference for expected outcomes.

Small MoleculeMolar Ratio (Small Molecule:PEG Linker:EDC:NHS)Reaction Time (h)SolventYield (%)Purity (%)Reference
Paclitaxel1:1.2:1.5:1.524DMF~60-70>95[1]
Doxorubicin1:1.5:2.0:2.012DMSO~50-65>95[2][3]
Methotrexate1:1.2:1.5:1.516MES bufferNot specified>95[4][5]
Generic Carboxylic Acid1:1:1.2:1.22-4DMF/DCM>90>95

Note: The data presented are compiled from various sources and represent typical ranges. Optimal conditions for a specific small molecule may require further optimization.

Experimental Protocols

This section details the key experimental procedures for the successful labeling of a small molecule containing a carboxylic acid with this compound.

Materials
  • Small molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, for non-aqueous reactions)

  • 0.1 M MES buffer (pH 6.0) (for aqueous reactions)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR spectrometer

Protocol 1: EDC/NHS Coupling of a Small Molecule to this compound (Non-Aqueous Conditions)

This protocol is suitable for small molecules that are soluble in organic solvents.

  • Dissolution of Reactants:

    • In a clean, dry round-bottom flask, dissolve the small molecule (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

    • In another vial, dissolve NHS (1.2-1.5 equivalents) in anhydrous DMF or DMSO.

  • Activation of the Carboxylic Acid:

    • To the stirred solution of the small molecule, add the NHS solution.

    • Slowly add EDC-HCl (1.2-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.

  • Coupling Reaction:

    • Add the solution of this compound to the activated small molecule solution.

    • If the reaction mixture is acidic, a small amount of DIPEA (1-2 equivalents) can be added to act as a base.

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of the Fmoc-NH-PEG5-C2-NH-Small Molecule Conjugate

Purification is critical to remove unreacted starting materials and coupling reagents. RP-HPLC is the most common method for purifying PEGylated small molecules.

  • Sample Preparation: Dissolve the crude product from the work-up step in a suitable solvent (e.g., DMF, DMSO, or a mixture of acetonitrile and water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.

    • Detection: UV detection at a wavelength where the small molecule or the Fmoc group absorbs. If the chromophore is weak, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.

Protocol 3: Characterization of the Conjugate

Thorough characterization is essential to confirm the identity and purity of the final product.

  • Mass Spectrometry (MS):

    • Use ESI-MS or MALDI-TOF to confirm the molecular weight of the conjugate. The observed mass should correspond to the sum of the molecular weights of the small molecule and the this compound linker, minus the mass of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the conjugate.

    • Characteristic peaks for the small molecule, the PEG linker (typically a broad singlet around 3.6 ppm for the ethylene glycol protons), and the Fmoc group should be present. The disappearance of the carboxylic acid proton signal from the small molecule and the appearance of a new amide proton signal are indicative of successful conjugation.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical RP-HPLC is used to determine the purity of the final product. A single, sharp peak is indicative of a pure compound.

Visualization of Workflow and Reaction Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_sm Dissolve Small Molecule (with -COOH) activation Activate -COOH with EDC/NHS dissolve_sm->activation dissolve_peg Dissolve this compound coupling Couple PEG Linker dissolve_peg->coupling dissolve_reagents Dissolve EDC/NHS dissolve_reagents->activation activation->coupling workup Aqueous Work-up coupling->workup hplc RP-HPLC Purification workup->hplc characterization Characterization (MS, NMR, HPLC) hplc->characterization

Caption: Experimental workflow for labeling a small molecule with this compound.

Chemical Reaction Pathway

reaction_pathway sm_cooh Small Molecule-COOH activated_ester Small Molecule-COO-NHS (Activated Ester) sm_cooh->activated_ester + EDC, NHS edc EDC edc->activated_ester nhs NHS nhs->activated_ester peg_linker This compound final_conjugate Fmoc-NH-PEG5-C2-NH-Small Molecule peg_linker->final_conjugate activated_ester->final_conjugate + this compound byproduct EDC-urea + NHS

References

Troubleshooting & Optimization

Common issues with Fmoc-NH-PEG5-C2-NH2 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Fmoc-NH-PEG5-C2-NH2, a commonly used PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The Fmoc-protected amine and the terminal amine on this linker allow for the sequential conjugation of two different ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3]

Q2: In which solvents is this compound typically soluble?

Fmoc-NH-PEGylated compounds are generally soluble in a range of polar organic solvents and aqueous solutions. Commonly used solvents include:

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, and Methylene chloride.

  • Moderate to High Solubility: Water and aqueous buffers. The PEG chain significantly contributes to water solubility.

  • Lower Solubility: Alcohols and Toluene.

  • Insoluble: Ether.

It is important to note that the solubility can be affected by the purity of the compound, temperature, and the presence of salts.

Q3: How does the Fmoc protecting group affect the solubility of the PEG linker?

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic moiety. While the PEG chain enhances hydrophilicity, the Fmoc group can decrease the overall water solubility of the molecule compared to its unprotected counterpart. However, it improves solubility in some organic solvents commonly used in peptide synthesis.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C in a dry, dark environment. For stock solutions, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Researchers may occasionally encounter challenges with the solubility of this compound during their experiments. This guide provides a systematic approach to troubleshoot these issues.

Problem 1: The compound is not dissolving in the chosen solvent.

Possible Causes:

  • Incorrect Solvent Choice: The selected solvent may not be appropriate for this specific PEG linker.

  • Low Temperature: The dissolution rate may be slow at room temperature.

  • Insufficient Sonication or Agitation: The compound may require mechanical assistance to dissolve.

  • Compound Purity: Impurities can affect solubility.

Troubleshooting Steps:

  • Verify Solvent Compatibility: Refer to the general solubility profile in the FAQs. Prioritize solvents like DMF or DMSO for organic reactions and aqueous buffers for biological applications.

  • Gentle Heating: Warm the solution gently (e.g., to 30-40°C). Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonicator bath to aid in dissolution. This can be particularly effective for stubborn particulates.

  • Vortexing/Stirring: Ensure adequate agitation of the solution.

  • Purity Check: If solubility issues persist, consider verifying the purity of the compound using an appropriate analytical method like HPLC.

Problem 2: The compound precipitates out of solution upon storage or addition of other reagents.

Possible Causes:

  • Supersaturated Solution: The initial concentration may be too high for the chosen solvent system.

  • Change in Solvent Composition: The addition of a co-solvent or other reagents may decrease the overall solvating power for your compound.

  • pH Shift: For aqueous solutions, a change in pH can affect the ionization state of the terminal amine and impact solubility.

  • Temperature Fluctuation: A decrease in temperature can lead to precipitation.

Troubleshooting Steps:

  • Dilute the Solution: Prepare a more dilute stock solution. It is often easier to work with a slightly lower concentration that remains stable.

  • Solvent Miscibility: When adding other reagents, ensure they are dissolved in a miscible solvent. Add the second solution slowly while stirring.

  • pH Adjustment: For aqueous solutions, check the pH and adjust if necessary. The terminal amine will be protonated at acidic pH, which can affect solubility.

  • Maintain Constant Temperature: Store solutions at a constant temperature and avoid significant fluctuations.

Quantitative Data Summary

SolventSolubilityNotes
Dimethylformamide (DMF)HighCommonly used for synthesis.
Dimethyl sulfoxide (DMSO)HighSuitable for preparing high-concentration stock solutions.
ChloroformHighA good option for organic-phase reactions.
Dichloromethane (DCM)HighAnother viable organic solvent.
WaterModerate to HighThe PEG5 chain enhances aqueous solubility.
Aqueous Buffers (e.g., PBS)Moderate to HighSolubility can be pH-dependent.
Methanol/EthanolLow to ModerateLess effective than other organic solvents.
TolueneLowNot a recommended solvent.
Diethyl EtherInsolubleTo be avoided.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

Methodology:

  • Prepare a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

    • Add a small, precise volume of the solvent (e.g., 100 µL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the mixture for 5-10 minutes.

    • Visually inspect the solution. If all the solid has dissolved, add another known amount of the compound and repeat the process until a visible excess of solid remains.

  • Equilibrate the Solution:

    • Once a saturated solution is achieved (excess solid is present), allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for at least one hour with gentle agitation.

  • Separate the Solute from the Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Determine the Concentration of the Supernatant:

    • Carefully remove a known volume of the clear supernatant without disturbing the pellet.

    • Determine the concentration of the dissolved compound in the supernatant. This can be done by evaporating the solvent from the known volume of the supernatant and weighing the remaining solid. Alternatively, a concentration-calibrated analytical technique such as UV-Vis spectroscopy (measuring the absorbance of the Fmoc group) or HPLC can be used.

  • Calculate the Solubility:

    • Express the solubility in terms of mg/mL or molarity.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, Water) start->check_solvent check_solvent->start No, Change Solvent dissolution_method Is the dissolution method adequate? (Sonication, Vortexing) check_solvent->dissolution_method Yes dissolution_method->start No, Improve Method concentration Is the concentration too high? dissolution_method->concentration Yes concentration->start Yes, Dilute temp_ph Are temperature and pH optimal? concentration->temp_ph No success Success: Compound Dissolved temp_ph->success Yes failure Persistent Issue: Consider Purity Analysis temp_ph->failure No, Optimize Conditions

Caption: A flowchart for troubleshooting common solubility problems.

Experimental_Workflow Workflow for Determining Solubility start Start prepare_sat_sol Prepare Saturated Solution (Add excess solute to solvent) start->prepare_sat_sol equilibrate Equilibrate at Constant Temperature prepare_sat_sol->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate analyze Analyze Supernatant Concentration (Gravimetric, HPLC, or UV-Vis) separate->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate end End calculate->end

Caption: A step-by-step workflow for experimental solubility determination.

References

Technical Support Center: Optimizing Fmoc Deprotection for PEG5 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing 9-fluorenylmethoxycarbonyl (Fmoc) deprotection conditions, with a specific focus on challenges encountered with PEG5 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing Fmoc deprotection on peptides with PEG5 linkers?

A1: The primary challenge is steric hindrance. The polyethylene glycol (PEG) chain, even a shorter one like PEG5, can create a bulky local environment around the N-terminal Fmoc group. This can impede the access of the deprotection base, typically piperidine, leading to incomplete Fmoc removal. Incomplete deprotection results in deletion sequences in your final peptide product, which can be difficult to separate during purification. Furthermore, the hydrophilicity of the PEG linker can alter the solvation properties of the peptide-resin complex, which may also influence reaction kinetics.

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • UV Monitoring of the Deprotection Solution: Automated peptide synthesizers often monitor the UV absorbance of the piperidine solution as it flows from the reactor. The dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, has a characteristic UV absorbance around 301 nm. The completion of the reaction is indicated by the absorbance returning to baseline. If the absorbance does not return to baseline, it may suggest that the deprotection is not complete.

  • Qualitative Ninhydrin (Kaiser) Test: This is a colorimetric test to detect free primary amines on the resin. After deprotection and thorough washing, a small sample of resin beads is treated with ninhydrin reagents. A positive result (blue/purple beads) indicates the presence of free amines, signifying successful Fmoc removal. A negative result (yellow/colorless beads) suggests that the Fmoc group is still attached.

  • HPLC Analysis of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of a significant peak corresponding to the Fmoc-protected peptide or deletion sequences indicates incomplete deprotection in the preceding steps.

Q3: What are the alternatives to the standard 20% piperidine in DMF for deprotecting PEGylated peptides?

A3: For sterically hindered sequences, including those with PEG linkers, stronger or more efficient deprotection cocktails are often necessary. Common alternatives include:

  • Adding DBU to the Piperidine Solution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate Fmoc removal. A common formulation is 2% DBU and 2% piperidine in DMF.

  • Using a Piperazine/DBU Cocktail: A combination of 5% piperazine and 2% DBU in DMF or NMP has been shown to be a very efficient and rapid deprotection solution. This can be particularly useful for aggregation-prone and sterically hindered sequences.

  • Increasing Deprotection Time and/or Temperature: For particularly difficult deprotections, extending the reaction time or performing the deprotection at a slightly elevated temperature can improve the yield. However, this should be done with caution as prolonged exposure to basic conditions can increase the risk of side reactions.

Q4: What side reactions should I be aware of when optimizing Fmoc deprotection for PEGylated peptides?

A4: The primary side reactions are similar to those in standard Fmoc-SPPS, but their incidence might be affected by the modified deprotection conditions required for PEGylated peptides:

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to racemization and the formation of β-aspartyl peptides. Using a less basic deprotection reagent or adding an acidic additive like formic acid to the deprotection solution can mitigate this.

  • Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, especially if proline is in the second position. This is more prevalent with highly labile linkers.

  • Racemization: Prolonged exposure to strong bases can lead to the epimerization of amino acids, particularly at the C-terminus or for sensitive residues like cysteine and histidine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired full-length peptide Incomplete Fmoc deprotection leading to deletion sequences.1. Increase the deprotection time or perform a double deprotection. 2. Switch to a stronger deprotection cocktail, such as 2% DBU/2% piperidine in DMF or 5% piperazine/2% DBU in DMF. 3. Confirm complete deprotection using a qualitative test like the Kaiser test before proceeding to the next coupling step.
Presence of deletion sequences in the final product (confirmed by MS) Steric hindrance from the PEG5 linker preventing complete Fmoc removal.1. Employ a more potent deprotection solution (e.g., with DBU). 2. Consider using a resin with a lower loading capacity to increase the distance between peptide chains, potentially reducing steric hindrance.
Side products corresponding to aspartimide formation The peptide sequence is susceptible to this side reaction, and the optimized (stronger/longer) deprotection conditions exacerbate it.1. If using DBU, consider switching to a piperazine-based deprotection reagent, which is less basic. 2. Add 1% formic acid to the deprotection solution to buffer the basicity. 3. Use shorter deprotection times and monitor for completion carefully.
Ninhydrin test is yellow after deprotection The Fmoc group has not been removed.1. Repeat the deprotection step. 2. Extend the deprotection time. 3. Use a stronger deprotection solution (e.g., with added DBU).[1]

Quantitative Data on Deprotection Reagents

The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal and the prevalence of side reactions. The following tables provide a summary of comparative data.

Table 1: Comparison of Deprotection Times for Different Reagents

Deprotection ReagentConcentrationSolventTypical Deprotection TimeReference
Piperidine20% (v/v)DMF5-20 min[2]
Piperidine5% (v/v)DMFCan be effective, may require longer times[3]
DBU/Piperidine2% DBU, 2% Piperidine (w/v)DMF5-10 min
Piperazine/DBU5% Piperazine, 2% DBU (w/v)DMF/NMP< 1 min for complete removal[1][4]

Note: Deprotection times for PEGylated peptides may be longer than for non-PEGylated counterparts due to steric hindrance and may require empirical optimization.

Table 2: Impact of Deprotection Conditions on Diketopiperazine (DKP) Formation

Peptide SequenceDeprotection ConditionDKP Formation (%)Reference
Fmoc-Xaa-Pro-Resin20% Piperidine/DMFHigh
Fmoc-Xaa-Pro-Resin2% DBU, 5% Piperazine/NMPSignificantly Reduced

Experimental Protocols

Standard Fmoc Deprotection Protocol (20% Piperidine)
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for a specified time (e.g., 2 x 10 minutes). For a first pass with a PEG5 linker, a longer initial time (e.g., 2 x 15 minutes) is recommended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Optimized Fmoc Deprotection Protocol for Sterically Hindered Peptides (DBU/Piperidine)
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (w/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. The reaction is typically faster with DBU, so shorter times can be effective.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 7-10 times).

  • Monitoring: It is highly recommended to perform a Kaiser test to ensure complete deprotection.

HPLC Monitoring of Fmoc Deprotection
  • Sample Collection: At various time points during the deprotection reaction (e.g., 0, 5, 10, 15, 20 minutes), carefully withdraw a small aliquot of the resin.

  • Quenching: Immediately quench the reaction in the aliquot by washing the resin beads with a solution containing a weak acid (e.g., 1% acetic acid in DMF) to neutralize the deprotection base.

  • Test Cleavage: Cleave the peptide from the quenched resin sample using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Analysis: Analyze the crude peptide by RP-HPLC. Monitor the disappearance of the peak corresponding to the Fmoc-protected peptide and the appearance of the peak for the deprotected peptide. The deprotection is considered complete when the Fmoc-protected peptide peak is no longer detectable.

Visualizing Workflows and Relationships

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Step cluster_monitoring Monitoring cluster_next_step Next Step Swell Resin Swell Resin Add Deprotection Reagent Add Deprotection Reagent Swell Resin->Add Deprotection Reagent Agitate Agitate Add Deprotection Reagent->Agitate Kaiser Test Kaiser Test Agitate->Kaiser Test Complete Complete Kaiser Test->Complete Positive (Blue) Incomplete Incomplete Kaiser Test->Incomplete Negative (Yellow) Wash Resin Wash Resin Complete->Wash Resin Incomplete->Add Deprotection Reagent Repeat Deprotection Coupling Coupling Wash Resin->Coupling

Fmoc Deprotection and Monitoring Workflow.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Deprotection Incomplete Deprotection (Deletion Sequences) Steric_Hindrance Steric Hindrance (PEG5 Linker) Incomplete_Deprotection->Steric_Hindrance Peptide_Aggregation Peptide Aggregation Incomplete_Deprotection->Peptide_Aggregation Reagent_Issue Deprotection Reagent (Degraded/Too Weak) Incomplete_Deprotection->Reagent_Issue Stronger_Base Use Stronger Base (e.g., DBU) Steric_Hindrance->Stronger_Base Longer_Time Increase Deprotection Time/ Double Deprotection Steric_Hindrance->Longer_Time Peptide_Aggregation->Stronger_Base Change_Solvent Use NMP instead of DMF Peptide_Aggregation->Change_Solvent Fresh_Reagents Prepare Fresh Reagents Reagent_Issue->Fresh_Reagents

Troubleshooting logic for incomplete Fmoc deprotection.

References

Troubleshooting low yield in PROTAC synthesis with Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on troubleshooting low yields when using the linker Fmoc-NH-PEG5-C2-NH2 .

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial coupling reaction of a carboxylate-containing ligand (E3 or POI) to the free amine of this compound has a very low yield. What are the likely causes and solutions?

Low yield at this initial step often points to issues with the coupling reaction itself or reactant quality.

Possible Causes:

  • Inefficient Coupling Reagents: The activating agents (e.g., HATU, HBTU) or the base (e.g., DIPEA, TEA) may have degraded due to moisture or prolonged storage.

  • Poor Solubility: One or more of your components (ligand, linker, activated ester) may have poor solubility in the chosen reaction solvent (e.g., DMF, DCM), leading to a heterogeneous and inefficient reaction.

  • Steric Hindrance: Your ligand may be sterically bulky near the carboxylic acid, hindering the approach of the linker's amine.

  • Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, anhydrous solvents and new vials of coupling reagents. HATU, in particular, is moisture-sensitive.

  • Optimize Solvent System: If solubility is an issue, try alternative solvents like NMP or add a co-solvent such as DMSO. Gentle heating (30-40°C) can sometimes improve solubility and reaction rates, but should be monitored to avoid side reactions.

  • Change Coupling Agent: If steric hindrance is suspected, switch to a more potent coupling agent. For example, COMU is often effective for hindered couplings.

  • Adjust Stoichiometry: Ensure the carboxyl-containing ligand is the limiting reagent. A slight excess of the linker (1.1-1.2 eq.) and coupling reagents (1.2-1.5 eq.) can drive the reaction to completion.

  • Monitor Progress: Track the reaction using LC-MS to distinguish between a slow reaction and a stalled one. If the reaction stalls, a small addition of fresh coupling agent and base may restart it.

Question 2: I'm observing incomplete Fmoc deprotection after treating my PEG-linked intermediate with piperidine. How can I resolve this?

Incomplete removal of the Fmoc group is a common bottleneck, preventing the subsequent coupling step.

Possible Causes:

  • Insufficient Deprotection Time/Concentration: The standard conditions (e.g., 20% piperidine in DMF for 20 minutes) may not be sufficient, especially if the substrate concentration is high or if the PEG linker influences reactivity.[1][2][3]

  • Degraded Piperidine: Piperidine can degrade over time. Using an old bottle can result in lower base concentration.

  • Secondary Structure Formation: While less common with flexible PEG linkers than in solid-phase peptide synthesis, aggregation could potentially mask the Fmoc group.[4]

Troubleshooting Steps:

  • Use Fresh Reagents: Always use a fresh bottle or a recently opened bottle of piperidine and anhydrous DMF.

  • Increase Reaction Time/Concentration: Extend the reaction time to 1-2 hours or increase the piperidine concentration to 30-50%.[1] Monitor the disappearance of the starting material by TLC or LC-MS.

  • Perform a Second Treatment: After the initial reaction time, remove the solvent and re-subject the crude material to fresh deprotection reagents for an additional 30 minutes to ensure complete conversion.

  • Consider Alternative Bases: While piperidine is standard, other bases like DBU in combination with piperazine can also be effective.

Question 3: The yield of my final PROTAC is low after the second coupling reaction. What should I check?

Low yield in the final step can be caused by issues with the second coupling reaction or the purity of the intermediate from the deprotection step.

Possible Causes:

  • Impure Intermediate: The primary amine intermediate from the deprotection step may contain residual piperidine or piperidine-fulvene adducts, which can interfere with the subsequent coupling.

  • Side Reactions: The newly formed, highly nucleophilic amine can be prone to side reactions if not used promptly.

  • All Issues from Question 1: The same challenges from the first coupling (reagent quality, solubility, stoichiometry) apply here.

Troubleshooting Steps:

  • Purify the Intermediate: While often used crude, if the final coupling is low-yielding, it is highly recommended to purify the amine intermediate after Fmoc deprotection via flash chromatography or a simple workup to remove adducts and excess base.

  • Ensure Anhydrous Conditions: Any moisture present can hydrolyze the activated ester of your second ligand, reducing the effective concentration and leading to lower yields.

  • Re-optimize Coupling Conditions: The optimal coupling agent and solvent may be different for the second fragment. Re-screen coupling agents (HATU, HCTU, COMU) and solvents if the yield is unsatisfactory.

  • Sequential Addition: Add the coupling agent and base to your second ligand first to pre-activate it for 10-15 minutes before adding the amine-PEG intermediate. This can minimize side reactions of the amine.

Question 4: I'm having difficulty purifying my final PROTAC, which contains the PEG5 linker. What are the best practices?

The hydrophilic and flexible nature of PEG linkers can present unique purification challenges.

Possible Causes:

  • Poor Retention on Normal Phase Chromatography: The polarity of the PEG chain can cause the PROTAC to have low retention or streak extensively on silica gel.

  • Poor Solubility: Despite the PEG linker enhancing water solubility, the overall PROTAC molecule can have poor solubility in common chromatography solvents.

  • Formation of Hard-to-Separate Byproducts: Byproducts may have very similar polarity to the desired product.

Troubleshooting Steps:

  • Use Reverse-Phase Chromatography: Preparative HPLC (prep-HPLC) with a C18 column is the most common and effective method for purifying PROTACs. A water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is typically used.

  • Optimize Normal Phase Conditions: If you must use silica gel chromatography, consider using a more polar mobile phase system, such as DCM/Methanol with a small amount of ammonium hydroxide to reduce streaking. Alternatively, using a different stationary phase like alumina or a diol-functionalized silica may provide better separation.

  • Salt-Free Workups: During aqueous workups, avoid using brine (saturated NaCl) if possible, as PEGylated compounds can sometimes be "salted out" of the organic phase. Using water or a less concentrated salt solution is preferable.

  • Trituration/Precipitation: Before chromatography, attempt to triturate the crude product with a solvent in which your product is insoluble but the impurities are (e.g., diethyl ether, pentane). This can significantly enrich your desired compound.

Summary of Reaction Conditions

The following table provides representative starting conditions for the key steps in a PROTAC synthesis using an Fmoc-protected PEG linker. These should be optimized for each specific substrate.

Step Reagents & Typical Stoichiometry Solvent Temp. Time Typical Yield
Coupling 1 Ligand-COOH (1.0 eq), Linker (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq)Anhydrous DMFRT4-16 h60-90%
Fmoc Deprotection Fmoc-Intermediate (1.0 eq), Piperidine (20-30% v/v)DMFRT0.5-2 h>95% (crude)
Coupling 2 Amine-Intermediate (1.0 eq), Ligand-COOH (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq)Anhydrous DMFRT4-16 h50-85%

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (e.g., Step 1 or 3)
  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing component (this compound or the deprotected intermediate, 1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by LC-MS every 2-4 hours.

  • Upon completion, dilute the reaction with an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with 5% LiCl (to remove DMF), saturated NaHCO3, and finally water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Fmoc Deprotection
  • Dissolve the Fmoc-protected intermediate in DMF.

  • Add piperidine to achieve a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction for the disappearance of the starting material by LC-MS or TLC. If incomplete, continue stirring for another 30-60 minutes.

  • Once complete, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The resulting crude amine can often be used directly in the next step after co-evaporating with a solvent like toluene to remove residual piperidine. For problematic subsequent reactions, purification by chromatography is recommended.

Visual Guides

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with Fmoc-PEG-Linker cluster_0 PROTAC Synthesis Workflow with Fmoc-PEG-Linker LigandA Ligand A (e.g., POI binder) with -COOH C1 Coupling 1 (HATU, DIPEA, DMF) LigandA->C1 Linker This compound Linker->C1 Intermediate1 Intermediate 1 Fmoc-NH-PEG-C2-NH-LigandA Deprotection Fmoc Deprotection (Piperidine, DMF) Intermediate1->Deprotection Intermediate2 Intermediate 2 NH2-PEG-C2-NH-LigandA C2 Coupling 2 (HATU, DIPEA, DMF) Intermediate2->C2 LigandB Ligand B (e.g., E3 Ligase binder) with -COOH LigandB->C2 FinalPROTAC Final PROTAC C1->Intermediate1 Deprotection->Intermediate2 C2->FinalPROTAC

Caption: General workflow for sequential PROTAC synthesis.

Troubleshooting_Tree Troubleshooting Low Yield cluster_results LC-MS Results Start Low Yield Observed Check Analyze crude reaction by LC-MS Start->Check SM_Remaining Mainly Starting Material(s) Present Check->SM_Remaining Complex_Mixture Complex Mixture of Products Check->Complex_Mixture Desired_Product Desired Product Formed, but Lost on Workup/ Purification Check->Desired_Product Sol_SM Cause: Incomplete Reaction - Check coupling reagents - Increase time/temp - Check solubility SM_Remaining->Sol_SM Sol_Complex Cause: Side Reactions - Use fresh reagents - Lower temperature - Check protecting groups Complex_Mixture->Sol_Complex Sol_Loss Cause: Purification Issues - Use Reverse-Phase HPLC - Optimize workup (avoid brine) - Triturate to purify Desired_Product->Sol_Loss

Caption: Decision tree for troubleshooting low PROTAC yield.

Side_Reaction Fmoc Deprotection Side Reaction Fmoc_Int Fmoc-Protected Intermediate plus1 + Piperidine Piperidine (Base) plus2 + Desired_Amine Desired Free Amine DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct (Side Product) plus1->Desired_Amine plus1->DBF plus2->Adduct

Caption: Formation of a common byproduct during Fmoc deprotection.

References

Technical Support Center: Preventing Peptide Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyethylene Glycol (PEG) linkers to mitigate peptide aggregation during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Experiencing poor coupling efficiency, incomplete Fmoc deprotection, or resin shrinking, especially with hydrophobic or long peptide sequences.

These issues are common indicators of on-resin peptide aggregation. The formation of secondary structures, such as β-sheets, can cause peptide chains to clump together, hindering reagent access to the reactive sites.

Symptom Potential Cause Recommended Solution
Resin Shrinking/Clumping Severe peptide aggregation leading to collapse of the resin matrix.1. Solvent Exchange: Wash the resin with N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to the synthesis solvents to improve resin swelling. 2. Chaotropic Salt Wash: Before coupling, wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures. Ensure to wash thoroughly with DMF afterward to remove residual salts.
Slow or Incomplete Coupling Aggregated peptide chains are blocking access to the N-terminus.1. Switch to a PEG-based Resin: Utilize resins like TentaGel or ChemMatrix® from the start of the synthesis. These resins provide a more polar environment, improving solvation of the growing peptide chain. 2. Double Coupling & Increased Time: Perform a second coupling step and increase the reaction time to allow for better diffusion of reagents. 3. Elevated Temperature: Perform the coupling at a higher temperature (up to 55°C) to disrupt secondary structures.
Slow or Incomplete Fmoc Deprotection Aggregation is preventing the piperidine solution from accessing the Fmoc protecting groups.1. Use a Stronger Base: Consider using a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Incorporate a PEG Linker Mid-Synthesis: For particularly difficult sequences, the introduction of a short, soluble PEG linker (e.g., Fmoc-NH-(PEG)n-COOH) as if it were an amino acid can disrupt aggregation.

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers prevent peptide aggregation?

A1: PEG linkers, whether incorporated as part of the solid support resin or as a soluble linker within the peptide sequence, are highly hydrophilic and flexible chains. They prevent aggregation through several mechanisms:

  • Improved Solvation: The PEG chains create a more polar microenvironment around the growing peptide, enhancing the solvation of the peptide backbone and preventing the hydrophobic interactions that can lead to aggregation.

  • Steric Hindrance: The bulky and flexible nature of PEG chains creates a steric barrier that physically separates the growing peptide chains from each other, preventing them from interacting and forming β-sheet structures.

  • Disruption of Secondary Structures: By introducing a flexible, hydrophilic spacer, PEG linkers can disrupt the formation of the regular hydrogen bonding patterns required for stable secondary structures like β-sheets, which are a primary cause of aggregation.

Q2: What are the different ways to incorporate PEG linkers in my synthesis?

A2: There are two primary methods for incorporating PEG linkers:

  • Using a PEG-based Resin: This is the most common approach. Resins such as TentaGel, ChemMatrix®, or other PEG-polystyrene (PEG-PS) graft supports have PEG chains integrated into the resin matrix. The synthesis begins on this modified support, providing a favorable environment from the first amino acid.

  • Incorporating a Soluble PEG Linker: You can use an Fmoc-protected PEG linker (e.g., Fmoc-amino-PEG-propionic acid) as a building block in your sequence. This is particularly useful for breaking up a known aggregation-prone sequence in the middle of your peptide.

Q3: When should I choose a PEG-based resin over a standard polystyrene resin?

A3: It is advisable to use a PEG-based resin from the outset when dealing with:

  • Long peptides: Generally, sequences over 20 amino acids are more prone to aggregation.

  • Hydrophobic sequences: Peptides containing a high proportion of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Ala) have a strong tendency to aggregate.

  • Known "difficult" sequences: Sequences with a known propensity to form stable secondary structures will benefit from the properties of PEG-based resins.

Q4: What is the impact of PEG linker length on preventing aggregation?

A4: The length of the PEG linker can influence its effectiveness. Longer PEG chains generally provide better steric hindrance and a more hydrophilic environment, which can be more effective at preventing aggregation. However, there is a balance, as excessively long linkers might, in some cases, lead to a "spaghetti effect" where the linker itself could sterically hinder reactions if not properly solvated. For on-resin synthesis, the properties of commercially available PEG-based resins are optimized for this purpose.

Data Presentation

The use of PEG-based resins has been shown to significantly improve the purity of synthesized "difficult" peptides compared to traditional polystyrene (PS) resins.

Table 1: Comparison of Crude Peptide Purity for a 15-Residue Antibiotic Peptide

Resin TypeSynthesis ConditionsCrude Purity (% HPLC Area)
Polystyrene (PS)Standard Fmoc Synthesis~50%
ChemMatrix® (PEG-based) Standard Fmoc Synthesis>93%[1]

Table 2: Comparison of Crude Peptide Purity for a 28-Residue HIV-1 gp41 Ectodomain Peptide

Resin TypeSynthesis ConditionsCrude Purity (% HPLC Area)
Polystyrene (PS)Single HBTU/HOBt couplingsLow, complex mixture
PEG-Polystyrene (PEG-PS)9 out of 28 recoupling steps requiredImproved, but still significant byproducts
ChemMatrix® (PEG-based) Single couplings throughoutHigh purity, single major peak[1]

Table 3: Purity Comparison for the Synthesis of the Jung-Redemann (JR) Decapeptide

Resin TypeKey FeatureRelative Purity
TentaGel S NH2 (TG®)PEG-grafted polystyreneGood
Polyacrylamide (PAM)Hydrophilic supportModerate
PEG-based Resin (PEGHN) Higher degree of cross-linkingHighest Purity[2][3][4]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using a PEG-Based Resin (e.g., TentaGel)

This protocol outlines the general steps for manual Fmoc-SPPS on a PEG-based resin to minimize aggregation.

1. Resin Swelling: a. Place the desired amount of PEG-based resin (e.g., TentaGel, with a typical loading of 0.15-0.3 mmol/g) into a reaction vessel. b. Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL per gram of resin). c. Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. After swelling, drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5 minutes at room temperature. c. Drain the piperidine solution. d. Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitoring: The completion of the coupling reaction can be checked using the Kaiser test. A yellow/orange color indicates a complete reaction, while a blue color indicates the presence of free primary amines (incomplete coupling). If the test is positive, a second coupling may be necessary. f. After the coupling reaction is complete, drain the solution and wash the resin with DMF (3-5 times).

4. Repeat Synthesis Cycle: a. Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Cleavage and Deprotection: a. After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the linker used (e.g., for a Rink Amide linker, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)). c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps start Start with PEG-based Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Amino Acid Coupling (AA, HBTU, DIPEA) wash1->couple wash2 DMF Wash couple->wash2 wash2->deprotect Next Amino Acid cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave Final Amino Acid precipitate Precipitate with Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify end Pure Peptide purify->end

Caption: Workflow for SPPS using a PEG-based resin to prevent aggregation.

aggregation_prevention cluster_causes Contributing Factors cluster_solutions PEG Linker-Based Solutions cluster_mechanisms Prevention Mechanisms Aggregation Peptide Aggregation (β-Sheet Formation) PEGResin Use of PEG-Based Resins (e.g., TentaGel, ChemMatrix®) Aggregation->PEGResin Prevents SolublePEG In-sequence Soluble PEG Linker Aggregation->SolublePEG Prevents Hydrophobic Hydrophobic Sequences Hydrophobic->Aggregation Long Long Peptide Chains Long->Aggregation PoorSolvation Poor Solvation on PS Resin PoorSolvation->Aggregation ImprovedSolvation Improved Solvation PEGResin->ImprovedSolvation StericHindrance Steric Hindrance PEGResin->StericHindrance SolublePEG->ImprovedSolvation DisruptSecondary Disruption of Secondary Structure SolublePEG->DisruptSecondary ImprovedSolvation->Aggregation Inhibits StericHindrance->Aggregation Inhibits DisruptSecondary->Aggregation Inhibits

References

Side reactions of Fmoc-NH-PEG5-C2-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG5-C2-NH2. The focus is on identifying and mitigating potential side reactions during its application, particularly in the synthesis of peptide conjugates and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when reacting this compound with a carboxylic acid?

A1: The most common side reaction is diacylation , where the carboxylic acid reacts with both the free primary amine and the amine group that is intended to be protected by the Fmoc group. This occurs because the Fmoc group can be partially labile under certain conditions, or if the reaction conditions are too harsh.

Q2: Can the Fmoc protecting group be prematurely cleaved during coupling reactions?

A2: Yes, premature cleavage of the Fmoc group can occur, especially in the presence of excess base or with prolonged reaction times. The liberated amine can then be acylated, leading to the undesired diacylated byproduct.

Q3: Are there any side reactions associated with the PEG linker itself?

A3: The PEG linker is generally considered stable. However, prolonged exposure to strong acids or bases could potentially lead to cleavage of the ether linkages, although this is uncommon under standard synthesis conditions. The primary concerns with PEG linkers relate to their influence on the solubility and conformational properties of the final conjugate rather than their chemical reactivity.[1]

Q4: What are the common side reactions during the Fmoc deprotection step of the conjugated molecule?

A4: When the molecule you have conjugated to this compound is a peptide, common side reactions during the final Fmoc deprotection (typically with piperidine) include:

  • Aspartimide formation: If the peptide sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, which can lead to racemization and the formation of β- and iso-aspartyl peptides.[2]

  • Diketopiperazine (DKP) formation: The N-terminal dipeptide of the growing chain can cyclize and cleave from the resin, resulting in a loss of yield. This is particularly problematic for sequences containing proline.[2]

Q5: How does the purity of this compound affect my experiment?

A5: The purity of the linker is critical. Impurities could include molecules with no Fmoc group, leading to diacylation, or molecules where the PEG chain is of a different length, which will affect the properties of your final conjugate and complicate analysis.

Troubleshooting Guides

Issue 1: Formation of a Diacylated Byproduct
  • Symptom: Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the carboxylic acid coupled to both ends of the PEG diamine linker.

  • Root Cause: The free primary amine and the Fmoc-protected amine have both reacted with the carboxylic acid.

  • Solutions:

Mitigation StrategyPrincipleExpected Outcome
Use a Large Excess of the Diamine Linker Stoichiometrically favors the mono-adduct over the di-adduct.Increased yield of the desired mono-acylated product.
Slow Addition of the Activating Agent/Carboxylic Acid Maintains a low concentration of the activated acid, reducing the likelihood of the second amine reacting.Improved selectivity for mono-acylation.
Use a Temporary Protecting Group Temporarily protecting the free amine with a labile group like CO2 or a boron complex can ensure only the Fmoc-protected end is available for reaction.[3][4]High selectivity for the desired mono-acylated product.
Optimize Reaction Temperature and Time Lower temperatures and shorter reaction times can minimize premature Fmoc deprotection.Reduced formation of the diacylated byproduct.
Issue 2: Premature Fmoc Deprotection During Coupling
  • Symptom: Detection of the diacylated byproduct even with optimized stoichiometry.

  • Root Cause: The base used in the coupling reaction is causing the Fmoc group to be removed.

  • Solutions:

    • Use a less basic amine: If using a tertiary amine base like diisopropylethylamine (DIPEA), consider reducing the equivalents or switching to a less basic alternative.

    • Avoid prolonged reaction times: Monitor the reaction closely and quench it as soon as the starting material is consumed.

Issue 3: Side Reactions During Final Fmoc Deprotection of the Conjugate
  • Symptom: HPLC and mass spectrometry analysis of the final product shows impurities with the same mass but different retention times, or unexpected masses.

  • Root Cause: Aspartimide or diketopiperazine formation in the conjugated peptide.

  • Solutions:

Mitigation StrategyPrincipleApplicable Side Reaction
Use an Alternative Base Weaker bases like piperazine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be less prone to inducing side reactions compared to piperidine.Aspartimide formation, Racemization
Add an Acidic Additive Adding a small amount of a weak acid like formic acid to the deprotection solution can buffer the basicity.Aspartimide formation
Optimize Deprotection Time Use the minimum time required for complete Fmoc removal.Aspartimide formation, Diketopiperazine formation

Experimental Protocols

Protocol for Selective Mono-acylation of this compound

This protocol is a general guideline for coupling a carboxylic acid to the free amine of this compound using standard amide bond formation chemistry.

Reagents and Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.5 to 2 equivalents) in anhydrous DMF.

  • Slowly add the pre-activated carboxylic acid solution to the solution of the diamine linker with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

experimental_workflow Experimental Workflow for Mono-acylation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification carboxylic_acid Carboxylic Acid activated_acid Activated Acid Intermediate carboxylic_acid->activated_acid coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_acid base Base (e.g., DIPEA) base->activated_acid mono_acylated_product Mono-acylated Product activated_acid->mono_acylated_product Slow Addition linker This compound linker->mono_acylated_product diacylated_byproduct Diacylated Byproduct mono_acylated_product->diacylated_byproduct Side Reaction purification Purification (e.g., HPLC) mono_acylated_product->purification final_product Pure Mono-acylated Product purification->final_product

Caption: Workflow for selective mono-acylation of this compound.

side_reaction_pathways Side Reaction Pathways cluster_diacylation Diacylation Pathway cluster_fmoc_deprotection Fmoc Deprotection Side Reactions linker This compound mono_acylated Mono-acylated Product linker->mono_acylated 1st Acylation activated_acid Activated Acid activated_acid->mono_acylated diacylated Diacylated Byproduct activated_acid->diacylated mono_acylated->diacylated 2nd Acylation (Side Reaction) peptide_conjugate Peptide Conjugate aspartimide Aspartimide Formation peptide_conjugate->aspartimide Asp-X Sequence dkp Diketopiperazine (DKP) Formation peptide_conjugate->dkp N-terminal Dipeptide piperidine Piperidine piperidine->aspartimide piperidine->dkp

Caption: Key side reaction pathways involving this compound.

References

Technical Support Center: Purification of PROTACs with Fmoc-NH-PEG5-C2-NH2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers purifying Proteolysis Targeting Chimeras (PROTACs) synthesized with the Fmoc-NH-PEG5-C2-NH2 linker. The flexible and hydrophilic nature of this PEG linker can introduce specific challenges during purification.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying PROTACs containing a PEG5 linker?

A1: PROTACs with PEG linkers often present unique purification challenges due to their physicochemical properties. The PEG chain increases hydrophilicity and molecular weight, which can lead to poor peak shape, tailing, and co-elution with related impurities during reverse-phase chromatography.[2] Other common issues include low aqueous solubility (despite the PEG linker, depending on the terminal ligands), the presence of closely related impurities from the multi-step synthesis, and the potential for the PROTAC to exist in multiple conformational states.[4]

Q2: Which purification techniques are most effective for PROTACs synthesized with this compound?

A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for final purification, offering high resolution to separate the target PROTAC from closely related impurities. C18 or C4 columns are typically used.

  • Flash Chromatography: This technique is excellent for initial cleanup of the crude reaction mixture, removing significant impurities and unreacted starting materials before the final polishing step with HPLC.

  • Size Exclusion Chromatography (SEC): SEC can be useful for separating the PEGylated PROTAC from smaller molecules, such as unreacted PEG reagents or byproducts.

Q3: How does the this compound linker influence the choice of purification strategy?

A3: The this compound linker is an amine-containing PEG linker often used in solid-phase synthesis. After synthesis and cleavage from the resin, the crude product will contain the desired PROTAC along with deletion sequences, truncated products, and byproducts from the coupling reactions. The PEG5 component increases water solubility, which is beneficial, but can also lead to broader peaks in RP-HPLC. A strategy that combines an initial cleanup with flash chromatography followed by a high-resolution RP-HPLC step is generally recommended.

Q4: What analytical techniques should be used to confirm the purity and identity of the final PROTAC?

A4: A combination of analytical methods is crucial for comprehensive characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the purified PROTAC and assess purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the PROTAC.

  • Analytical RP-HPLC: To determine the final purity of the product, often with UV detection at multiple wavelengths.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of your PEGylated PROTAC.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in RP-HPLC The hydrophilic PEG linker interacts with residual silanols on the silica-based column. The PROTAC may also be aggregating.* Use a high-purity, end-capped C18 or C4 column. * Optimize the mobile phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both aqueous and organic phases to improve peak shape. * Increase column temperature (e.g., to 45°C) to improve peak symmetry. * Lower the sample concentration to minimize aggregation.
Co-elution of Impurities Impurities are structurally very similar to the target PROTAC (e.g., diastereomers, positional isomers, or deletion products from synthesis).* Optimize the HPLC gradient. A shallower gradient will provide better resolution. * Try a different column chemistry (e.g., C4 instead of C18, or a phenyl-hexyl column). * Consider orthogonal purification methods like Hydrophobic Interaction Chromatography (HIC) if RP-HPLC is insufficient.
Low Recovery After Purification The PROTAC is adsorbing to the column or is precipitating during fraction collection. The compound may be unstable in the mobile phase.* Pre-condition the column with an injection of a similar, less valuable sample to passivate active sites. * Acidify the collection tubes with a small amount of TFA or formic acid before fraction collection. * Immediately after collection, dilute fractions with a solvent in which the PROTAC is highly soluble or proceed with lyophilization.
Product Degradation During Purification The PROTAC is sensitive to the acidic conditions of the RP-HPLC mobile phase (e.g., hydrolysis of esters or other labile groups).* Use formic acid instead of TFA, as it is less harsh. * If possible, perform purification at a neutral pH using a phosphate buffer system, but this may require a hybrid or polymer-based column stable at that pH. * Minimize the time the PROTAC is exposed to the mobile phase by using faster flow rates or shorter gradients if resolution allows.

Experimental Protocols

Protocol 1: General Two-Step Purification of a PEGylated PROTAC

This protocol outlines a general approach combining flash chromatography and preparative RP-HPLC.

Step 1: Crude Purification by Flash Chromatography

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase until the sample is fully dissolved.

  • Column: Select a C18-functionalized silica gel cartridge. The cartridge size will depend on the amount of crude material.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a linear gradient from a low percentage of B to a high percentage of B (e.g., 5% to 95% B over 20-30 minutes).

  • Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the target PROTAC.

  • Pooling and Evaporation: Pool the pure or semi-pure fractions and evaporate the solvent under reduced pressure.

Step 2: Final Purification by Preparative RP-HPLC

  • Sample Preparation: Dissolve the semi-purified material from Step 1 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm filter.

  • Column: Use a preparative C18 or C4 column (e.g., 10 µm particle size, 19 x 250 mm). C4 columns can sometimes provide better peak shape for larger, more hydrophobic molecules.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetononitrile + 0.1% TFA

  • Gradient: Develop a shallow gradient based on analytical HPLC runs of the semi-pure material. A typical gradient might be 30% to 60% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the pure fractions by LC-MS to confirm identity and purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy solid.

Data Presentation: Comparison of Purification Methods

The following table provides a hypothetical comparison of purification outcomes for a 100 mg crude PEGylated PROTAC.

Method Typical Purity Typical Yield Time per Cycle Solvent Consumption Best For
Flash Chromatography (C18) 60-85%70-90%30-60 minModerateInitial crude cleanup
Preparative RP-HPLC (C18) >98%40-70%45-75 minHighFinal polishing step
Preparative RP-HPLC (C4) >98%45-75%45-75 minHighFinal polishing, may improve peak shape

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification Steps cluster_final Final Product Crude Crude PROTAC Mixture (Target, Byproducts, Reagents) Flash Step 1: Flash Chromatography (C18 Column) Crude->Flash Analyze_Flash LC-MS Analysis of Fractions Flash->Analyze_Flash Collect Fractions Semi_Pure Semi-Pure PROTAC (Pooled Fractions) Analyze_Flash->Semi_Pure Identify & Pool Prep_HPLC Step 2: Preparative RP-HPLC (C18 or C4 Column) Semi_Pure->Prep_HPLC Analyze_HPLC LC-MS Purity Check Prep_HPLC->Analyze_HPLC Collect Pure Fractions Final_Product Pure PROTAC (>98%) (Lyophilized Solid) Analyze_HPLC->Final_Product Pool & Lyophilize

Caption: A typical two-step purification workflow for PEGylated PROTACs.

Troubleshooting_Logic Start Poor HPLC Result Problem Identify Primary Issue Start->Problem Broad_Peaks Broad / Tailing Peaks Problem->Broad_Peaks Peak Shape Co_elution Co-elution of Impurities Problem->Co_elution Resolution Low_Recovery Low Recovery Problem->Low_Recovery Yield Sol_Broad Solution: 1. Use End-capped Column 2. Add TFA/Formic Acid 3. Increase Temperature Broad_Peaks->Sol_Broad Sol_Coelute Solution: 1. Use Shallower Gradient 2. Change Column (e.g., C4) 3. Orthogonal Method (HIC) Co_elution->Sol_Coelute Sol_Recovery Solution: 1. Passivate Column 2. Acidify Collection Tubes 3. Dilute Fractions Immediately Low_Recovery->Sol_Recovery

Caption: A decision tree for troubleshooting common PROTAC HPLC purification issues.

References

Technical Support Center: Optimizing Linker Length for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on targeted protein degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on optimizing linker length in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

The length of the linker is a critical parameter that directly impacts the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3]

  • If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • If the linker is too long, it can lead to unproductive binding modes where the two proteins are not oriented correctly for efficient ubiquitination, resulting in reduced degradation efficiency.

Therefore, optimizing the linker length is a crucial step in the design of potent and effective PROTACs.

Q2: What are the most common types of linkers used in PROTAC design?

The most prevalent types of linkers used in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular for several reasons:

  • Synthetic Accessibility: They are relatively easy to synthesize and incorporate into the PROTAC structure.

  • Flexibility: Their flexibility can accommodate the conformational changes required for the formation of a stable ternary complex.

  • Tunability: The length and composition of PEG and alkyl chains can be easily modified to allow for systematic optimization.

Other linker motifs that have been explored include more rigid structures like piperazine and piperidine rings, as well as alkynes and triazoles, which can offer better control over the conformational geometry of the PROTAC. The choice of linker type can influence important physicochemical properties such as solubility and cell permeability.

Q3: How do I determine the optimal linker length for my specific target protein and E3 ligase?

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically for each new system. There is no universally optimal linker length. A "trial and error" approach, guided by rational design principles, is often necessary.

The general strategy involves synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency in a relevant cellular context. For example, a study on estrogen receptor-α (ER-α) degradation found that a 16-atom linker was optimal for their specific system. In another case targeting TBK1, linkers between 12 and 29 atoms showed good degradation potency.

Computational and structural modeling can also aid in predicting favorable linker lengths and conformations, potentially reducing the number of compounds that need to be synthesized and tested.

Troubleshooting Guide

Problem: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I don't observe any degradation in cells.

This is a common issue in PROTAC development and often points to a problem with ternary complex formation or subsequent steps in the degradation pathway. Here are several potential causes and troubleshooting steps:

  • Suboptimal Linker Length or Composition: The linker may not be positioning the target protein and E3 ligase in a productive orientation for ubiquitination.

    • Solution: Synthesize and test a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl carbons). Even small changes can have a significant impact. Also, consider altering the linker's composition to include more rigid or flexible elements to change the conformational dynamics.

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target at a high enough concentration.

    • Solution: Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the ability of your PROTAC to cross the cell membrane. If permeability is low, you can modify the linker to improve its physicochemical properties, for example, by altering its hydrophilicity or lipophilicity.

  • Efflux by Cellular Transporters: The PROTAC may be actively transported out of the cell.

    • Solution: Use cellular uptake and efflux assays to investigate if your PROTAC is a substrate for efflux pumps. Co-treatment with known efflux pump inhibitors can help confirm this.

  • Instability of the Ternary Complex: Even if formed, the ternary complex might be too transient for efficient ubiquitination.

    • Solution: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. These methods can provide valuable insights into the cooperativity of the system.

Problem: I see some degradation, but the maximum level of degradation (Dmax) is low, or the concentration required for half-maximal degradation (DC50) is too high.

This indicates that your PROTAC has some activity but is not very potent or efficient. Optimizing the linker is a key strategy to improve these parameters.

  • Fine-Tuning Linker Length: The initial linker length might be close to optimal but not perfect.

    • Solution: Synthesize PROTACs with more subtle variations in linker length around the initial "hit." A systematic "linker walk" can help identify the precise length that maximizes degradation.

  • Altering Linker Rigidity: A highly flexible linker might allow for too many non-productive binding modes.

    • Solution: Introduce more rigid elements, such as aromatic rings or cyclic structures, into the linker to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.

  • Changing Linker Attachment Points: The position where the linker is attached to the target-binding ligand or the E3 ligase ligand can significantly influence the geometry of the ternary complex.

    • Solution: If synthetically feasible, design and synthesize PROTACs with the linker attached at different positions on one or both ligands.

Quantitative Data Summary

The optimal linker length is highly context-dependent. The following table summarizes examples from the literature to illustrate the range of effective linker lengths for different target-E3 ligase pairs.

Target ProteinE3 LigaseLinker TypeOptimal Length (atoms)Reference
Estrogen Receptor-α (ER-α)VHLAlkyl Chain16
TBK1VHLPEG/Alkyl12-29
EGFR/HER2VHLPEG~15 (for EGFR selectivity)
Bromodomains (BETs)VHLPEG8

Key Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to assess the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of your PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with loading buffer, and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of degradation.

Protocol 2: Ternary Complex Formation Assay using NanoBRET™

This live-cell assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

Materials:

  • Cells expressing the target protein tagged with NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) tagged with HaloTag®.

  • HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC compounds.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer capable of measuring BRET signals.

Procedure:

  • Cell Plating: Seed the engineered cells in the 96-well plates and incubate overnight.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add varying concentrations of the PROTACs to the wells.

  • Incubation: Incubate the plate for the desired time to allow for ternary complex formation.

  • Signal Detection: Measure the NanoLuc® emission (donor) and the HaloTag® emission (acceptor) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizations

Targeted_Protein_Degradation_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The PROTAC-mediated targeted protein degradation pathway.

Linker_Optimization_Workflow start Start: Define POI and E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis screening Cell-Based Degradation Screening (e.g., Western Blot) synthesis->screening hit_id Identify 'Hit' PROTACs (Active Degraders) screening->hit_id no_activity No/Low Activity hit_id->no_activity Inactive optimization Optimize Linker (Fine-tune length, composition, attachment) hit_id->optimization Active no_activity->synthesis Redesign Linker biophysical Biophysical Characterization (e.g., NanoBRET, SPR, ITC) optimization->biophysical biophysical->optimization Iterate in_vivo In Vivo Studies biophysical->in_vivo end Optimized PROTAC in_vivo->end

Caption: A typical workflow for linker length optimization in PROTAC development.

References

Technical Support Center: Addressing Steric Hindrance in Bioconjugation with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance in bioconjugation and the use of PEGylated linkers as a solution.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A2: Steric hindrance is a phenomenon where the size and shape of a molecule impede a chemical reaction or interaction.[1] In bioconjugation, this can occur when the reactive groups on the biomolecule and the molecule to be conjugated are physically blocked from coming into proximity, leading to low or no conjugation yield.[2] This is particularly common when dealing with large biomolecules like antibodies or when the target functional group is located in a crowded region of the protein.[1][2]

Q2: How do PEGylated linkers help overcome steric hindrance?

A: PEG (Polyethylene Glycol) linkers act as flexible, hydrophilic spacers that connect two molecules.[3] They mitigate steric hindrance in several ways:

  • Increased Distance: A longer PEG linker arm extends the reactive group away from the surface of the biomolecule, allowing it to access sterically hindered sites.

  • Enhanced Flexibility: The flexibility of the PEG chain allows it to adopt various conformations to navigate around bulky domains of a protein.

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of the bioconjugate, which is especially beneficial when working with hydrophobic payloads, as it helps prevent aggregation that can further increase steric hindrance.

Q3: How does the length of a PEG linker affect bioconjugation efficiency and the properties of the final conjugate?

A3: The length of the PEG linker is a critical parameter that involves a trade-off between several factors.

  • Too short: A linker that is too short may not provide sufficient separation between the conjugated molecules, leading to a steric clash and potentially reduced biological activity of the final product.

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially causing its own steric hindrance. It can also lead to a decrease in biological activity due to the increased distance between the biomolecule and its target. However, longer linkers generally improve pharmacokinetic properties.

The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical testing to determine the best choice for a particular application.

Q4: What are the common reactive groups used with PEGylated linkers?

A: The choice of reactive group depends on the available functional groups on the biomolecule. Some common reactive groups include:

  • NHS esters (N-Hydroxysuccinimide esters): React with primary amines (e.g., lysine residues) on proteins.

  • Maleimides: React selectively with free sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.

  • DBCO (Dibenzocyclooctyne): Used in copper-free "click chemistry" reactions with azide-functionalized molecules.

  • Hydrazides: React with aldehydes or ketones, which can be generated by oxidizing glycans on antibodies.

  • Thiols: Can react with maleimides or be used for surface modification of gold nanoparticles.

Q5: What is the difference between monodispersed and polydispersed PEG linkers?

A:

  • Monodispersed (or discrete) PEG (dPEG®): These linkers have a precise, single molecular weight and a specific number of PEG units. This uniformity leads to more homogenous conjugates, which is crucial for therapeutic applications requiring high batch-to-batch consistency.

  • Polydispersed PEG: This is a mixture of PEG chains with a range of different lengths and an average molecular weight.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Inaccessible Reactive Site: The target functional group (e.g., lysine, cysteine) is buried within the 3D structure of the protein.1. Use a longer PEG linker: A longer and more flexible spacer arm (e.g., PEG8, PEG12, PEG24) can increase the reach of the reactive group. 2. Optimize molar ratio: Increase the molar excess of the PEGylated linker to drive the reaction towards completion. 3. Site-directed mutagenesis: If feasible, introduce a reactive amino acid (e.g., cysteine) on a more accessible, surface-exposed region of the protein. 4. Partial denaturation: In some cases, mild and reversible denaturation can expose buried residues. This should be approached with caution to avoid irreversible protein unfolding.
Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the payload are large, preventing their reactive groups from coming into close proximity.1. Optimize linker length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation without compromising the activity of the components. 2. Use smaller labeling reagents: If possible, select smaller, less bulky tags or labels. 3. Two-step conjugation: First, attach a small, reactive linker to the protein, and then add the larger molecule in a second step.
Hydrolysis of Reactive Groups: Reactive groups like NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.1. Prepare reagents fresh: Dissolve NHS-ester functionalized PEGs in an anhydrous solvent like DMSO immediately before use. 2. Control pH: Perform NHS ester conjugations at a pH of 7.2-8.0.
Oxidation of Thiols: For maleimide chemistry, target cysteine residues may have formed disulfide bonds, making them unreactive.1. Reduce the biomolecule: Use a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is critical to remove the reducing agent before adding the maleimide-PEG linker.

Problem 2: Loss of Biological Activity of the Conjugate

Possible CauseRecommended Solution
Conjugation at or near the active site: The PEG linker or payload is attached to an amino acid that is critical for the biomolecule's function.1. Site-specific conjugation: Use techniques to conjugate the PEG linker to a site far from the active or binding site. This can be achieved through site-directed mutagenesis to introduce a unique reactive handle. 2. Use a different conjugation chemistry: Target a different functional group that is less likely to be in the active site (e.g., glycans instead of lysines).
Conformational Changes: The conjugation process itself might induce changes in the biomolecule's structure that affect its activity.1. Optimize reaction conditions: Use milder conditions, such as a lower temperature, to minimize the risk of denaturation. 2. Characterize the conjugate's structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes.
Steric hindrance from the PEG linker: The PEG chain itself may be physically blocking the interaction of the biomolecule with its target.1. Use a shorter PEG linker: A shorter linker may provide enough spacing to overcome conjugation issues without interfering with the final biological interaction. 2. Consider a different linker architecture: Branched or other non-linear PEG structures might alter the steric profile.

Quantitative Data Summary

The length of the PEG spacer can significantly impact the outcome of a bioconjugation reaction, particularly for antibody-drug conjugates (ADCs).

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Linker LengthTypical Molar Excess of Linker-DrugResulting Average DARReference
PEG45-fold3.8
PEG85-fold4.1
PEG125-fold4.5
PEG245-fold4.9

Note: These are representative values and can vary depending on the specific antibody, drug, and reaction conditions.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC

PEG Linker LengthIC50 (ng/mL)Relative PotencyReference
Non-PEGylated10100%
PEG41567%
PEG82540%
PEG124025%

Note: IC50 is the concentration of an ADC that is required for 50% inhibition in vitro. A lower IC50 indicates higher potency. These values are illustrative.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional Crosslinker (e.g., SM(PEG)n)

  • Thiol-containing payload (drug, dye, etc.)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

Procedure:

  • Step A: Activation of Antibody with Crosslinker

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

    • Dissolve the SM(PEG)n crosslinker in a suitable organic solvent (like DMSO) and immediately add it to the antibody solution. Use a 10- to 50-fold molar excess of the crosslinker relative to the antibody.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated antibody.

  • Step B: Conjugation of Payload to Activated Antibody

    • Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the payload over the antibody is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.

    • Purify the final ADC conjugate from excess payload and reaction byproducts using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG-NHS Ester

This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to a protein with available primary amines.

Materials:

  • Protein with primary amines in an azide-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Desalting columns

Procedure:

  • Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

    • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

    • Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.

    • Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution. The final DMSO concentration should be kept below 20%.

    • Incubate the reaction at room temperature for 60 minutes.

    • Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

    • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

  • Step 2: SPAAC Reaction with Azide-containing Molecule

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

    • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.

    • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

    • Characterize the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Final Purification antibody Antibody activated_antibody Maleimide-Activated Antibody antibody->activated_antibody + Linker (Lysine targeting) linker NHS-PEG-Maleimide linker->activated_antibody purification1 Desalting Column activated_antibody->purification1 Remove excess linker adc_unpurified Unpurified ADC purification1->adc_unpurified + Payload (Thiol targeting) payload Thiol-Payload payload->adc_unpurified purification2 Size Exclusion Chromatography adc_unpurified->purification2 Remove excess payload final_adc Purified ADC purification2->final_adc

Caption: Workflow for a two-step bioconjugation using an NHS-Ester-PEG-Maleimide linker.

steric_hindrance_solution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions using PEG Linkers problem Low Conjugation Yield due to Steric Hindrance cause1 Inaccessible Reactive Site problem->cause1 cause2 Bulky Conjugation Partners problem->cause2 solution1 Increase PEG Linker Length cause1->solution1 solution2 Optimize Linker:Biomolecule Ratio cause1->solution2 cause2->solution1 solution3 Two-Step Conjugation Strategy cause2->solution3

Caption: Troubleshooting logic for addressing low yield caused by steric hindrance.

signaling_pathway_placeholder ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) ADC->Internalization 2. Internalization TumorCell Tumor Cell Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Payload Release Lysosome->DrugRelease 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Drug Action

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Best practices for storage and handling of Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG5-C2-NH2. This resource is designed to ensure the proper storage, handling, and successful application of this versatile PEG-based linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a five-unit polyethylene glycol (PEG5) chain that imparts hydrophilicity and acts as a spacer.[1][2] One end of the linker has a free primary amine (-NH2), while the other end has an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.

Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In a PROTAC, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[1] It is also used in peptide synthesis and for conjugating molecules where a hydrophilic spacer is beneficial.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid powder should be kept at -20°C. When dissolved in a solvent, storage conditions depend on the duration. For short-term storage (up to one month), a solution can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store the solution at -80°C. To ensure stability, it is best to store the compound in a sealed, light- and moisture-protected container.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in polar organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Due to the hydrophilic PEG spacer, it also has some solubility in water and aqueous buffers. For handling, it is recommended to use anhydrous solvents to maintain the stability of the compound.

Q4: How do I remove the Fmoc protecting group?

A4: The Fmoc group is a base-labile protecting group and is typically removed by treatment with a solution of a weak base. The standard and most common method is to use a 20% solution of piperidine in DMF. The reaction is generally rapid and is usually complete within 10 to 30 minutes at room temperature.

Storage and Stability Data

FormStorage TemperatureRecommended DurationNotes
Solid / Powder -20°CUp to 3 yearsKeep in a sealed container, protected from light and moisture.
In Solvent (DMSO) 4°CUp to 2 weeksRecommended for very short-term storage of working solutions.
In Solvent (DMSO) -20°CUp to 1 monthSuitable for frequently used stock solutions. Avoid repeated freeze-thaw cycles.
In Solvent (DMSO) -80°CUp to 6 monthsRecommended for long-term storage of stock solutions.

Experimental Protocols & Methodologies

Protocol 1: Coupling of this compound to a Carboxylic Acid

This protocol describes the reaction of the free primary amine of this compound with a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester.

  • Coupling Reaction:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound to the activated NHS-ester solution.

    • Let the reaction proceed at room temperature for 2 to 24 hours. The reaction progress can be monitored by an appropriate method such as LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated through standard organic synthesis work-up procedures, which may include aqueous extraction and subsequent purification by column chromatography.

Protocol 2: Fmoc-Group Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group to liberate a free amine.

Materials:

  • Fmoc-protected compound (e.g., the product from Protocol 1)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution to the dissolved compound.

  • Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes. Often, two treatments of 10-15 minutes each are performed.

  • After the reaction is complete, the solvent and excess piperidine are typically removed under vacuum. The resulting free amine can then be used in subsequent reaction steps without further purification, or it can be purified if necessary.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound, particularly in the context of PROTAC synthesis.

Issue 1: Low or No Yield During Coupling Reaction

  • Possible Cause: Incomplete activation of the carboxylic acid.

    • Solution: Ensure that the EDC and NHS are fresh and have been stored under anhydrous conditions. Allow reagents to warm to room temperature before opening to prevent moisture condensation. Use high-purity, anhydrous DMF as the reaction solvent.

  • Possible Cause: Degradation of the this compound.

    • Solution: Verify that the linker has been stored correctly according to the guidelines in the table above. If in doubt, use a fresh vial of the compound.

  • Possible Cause: Steric hindrance.

    • Solution: If either the carboxylic acid or the linker is attached to a bulky group, the reaction may be slow. Try increasing the reaction time or gently warming the reaction mixture (e.g., to 40°C). Be cautious, as heat can also lead to degradation.

Issue 2: Solubility Problems with the Linker or Conjugate

  • Possible Cause: Inappropriate solvent choice.

    • Solution: While this compound is soluble in DMF and DMSO, the fully assembled PROTAC or peptide conjugate may have different solubility properties. If the product precipitates, try using a co-solvent system. For example, adding a small amount of a more polar solvent like NMP (N-Methyl-2-pyrrolidone) might help.

  • Possible Cause: Aggregation of the final product.

    • Solution: PEG linkers are known to reduce aggregation, but highly hydrophobic target ligands can still cause issues. Working with more dilute solutions can sometimes prevent precipitation. Sonication can also be used to help dissolve the material.

Issue 3: The Synthesized PROTAC Shows Low Degradation Efficiency

  • Possible Cause: Incorrect linker length or rigidity.

    • Solution: The PEG5 length may not be optimal for facilitating a productive ternary complex between your specific target protein and E3 ligase. If degradation is low, it may be necessary to synthesize analogues with different length PEG linkers (e.g., PEG3, PEG7) to find the optimal spacer length.

  • Possible Cause: Poor cell permeability of the final PROTAC.

    • Solution: The overall physicochemical properties of the PROTAC determine its ability to cross the cell membrane. While the PEG linker improves hydrophilicity, the final molecule might be too large or too polar. Consider performing a cell permeability assay to diagnose this issue.

  • Possible Cause: The "Hook Effect".

    • Solution: At high concentrations, PROTACs can form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency. Perform a wide dose-response experiment to see if degradation improves at lower concentrations.

Visualized Workflows and Logic

The following diagrams illustrate key experimental workflows and troubleshooting logic.

G Diagram 1: General Workflow for PROTAC Synthesis cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Final Conjugation A Activate Carboxylic Acid on Target Ligand with EDC/NHS B Couple with free amine of This compound A->B C Treat with 20% Piperidine in DMF B->C D Isolate Ligand-Linker with free amine C->D F Couple with free amine of Ligand-Linker construct D->F E Activate Carboxylic Acid on E3 Ligase Ligand E->F G Final PROTAC Molecule F->G

Diagram 1: A general workflow for synthesizing a PROTAC molecule.

G Diagram 2: Troubleshooting Low PROTAC Activity Start Low/No Target Degradation Observed Q1 Does the PROTAC form a stable ternary complex? Start->Q1 A1 No: Linker length/composition is likely suboptimal. Q1->A1 No Q2 Is the PROTAC cell-permeable? Q1->Q2 Yes S1 Synthesize analogues with different linkers (e.g., varying PEG length). A1->S1 A2 No: Poor physicochemical properties. Q2->A2 No Q3 Is a 'Hook Effect' observed? Q2->Q3 Yes S2 Perform cell permeability assay. Consider linker modification to balance hydrophilicity/hydrophobicity. A2->S2 A3 Yes: High concentrations are forming binary complexes. Q3->A3 Yes End Further Optimization Needed Q3->End No S3 Test a wider, lower range of PROTAC concentrations. A3->S3

Diagram 2: A logical workflow for troubleshooting low PROTAC activity.

References

Validation & Comparative

A Comparative Guide to Fmoc-NH-PEG5-C2-NH2 and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and safety. The linker, a critical component connecting the targeting moiety to the payload or E3 ligase ligand, significantly influences the overall performance of the conjugate. Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence due to their favorable physicochemical properties.

This guide provides an objective comparison of Fmoc-NH-PEG5-C2-NH2, a discrete PEG linker, with other classes of PEG linkers. The comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Overview of this compound

This compound is a heterobifunctional, monodisperse PEG linker. Its key structural features include:

  • A Monodisperse Pentaethylene Glycol (PEG5) Spacer: This discrete chain length ensures homogeneity of the final conjugate, which is crucial for consistent batch-to-batch reproducibility and a well-defined safety profile.[1][2]

  • An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is labile to basic conditions, allowing for the selective deprotection of the amine for subsequent conjugation.[3][4]

  • A Terminal Primary Amine: This functional group provides a reactive handle for conjugation to various molecules, such as carboxylic acids on payloads or targeting ligands.[2]

Its primary application is in the synthesis of PROTACs, where it serves to connect a target-binding ligand to an E3 ubiquitin ligase-recruiting moiety.

Comparison with Other PEG Linkers

The performance of a PEG linker is determined by several factors, including its length, dispersity, cleavability, and the nature of its functional groups. This section compares this compound to other PEG linkers based on these characteristics.

Monodisperse vs. Polydisperse PEG Linkers

PEG linkers can be either monodisperse, with a precise, single molecular weight, or polydisperse, consisting of a mixture of different chain lengths.

FeatureMonodisperse PEG Linkers (e.g., this compound)Polydisperse PEG Linkers
Composition Uniform chain length and molecular weight.Mixture of various chain lengths and molecular weights.
Homogeneity Leads to homogeneous conjugates with consistent Drug-to-Antibody Ratios (DARs).Results in heterogeneous conjugates, complicating characterization and reproducibility.
Pharmacokinetics More predictable pharmacokinetic profile.Variable pharmacokinetic properties due to heterogeneity.
Safety Reduced risk of immunogenicity associated with heterogeneity.Can elicit unwanted immunogenic reactions.
Manufacturing Simplifies characterization and improves batch-to-batch consistency.Complicates synthesis and purification processes.
Impact of PEG Linker Length

The length of the PEG chain is a critical parameter that influences the efficacy of both ADCs and PROTACs.

In Antibody-Drug Conjugates (ADCs):

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-life
Short (e.g., PEG2-PEG4) Generally higher (lower IC50)ModerateShorter
Intermediate (e.g., PEG5-PEG8) May be slightly reducedOften enhancedIncreased
Long (e.g., PEG12-PEG24) Can be significantly reduced (higher IC50)Generally improved, especially for hydrophobic payloadsLongest

Data in the table is a synthesized representation from multiple sources and may vary depending on the specific ADC, payload, and tumor model.

In Proteolysis Targeting Chimeras (PROTACs):

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair, as it governs the formation of a stable and productive ternary complex.

Linker LengthDC50 (BRD4 Degradation)Dmax (% BRD4 Degradation)Cellular Permeability
PEG3 55 nM85%Moderate
PEG4 20 nM95%Good
PEG5 15 nM>98%Optimal
PEG6 30 nM92%Good

This is a representative dataset for BRD4-targeting PROTACs and highlights that a PEG5 linker can offer an optimal balance of properties. The ideal length must be determined empirically for each system.

Cleavable vs. Non-Cleavable PEG Linkers

PEG linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable).

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Mechanism of Payload Release Released in response to specific triggers (e.g., low pH, enzymes, reducing agents).Released after lysosomal degradation of the antibody.
Plasma Stability Generally lower, with a risk of premature payload release.Higher plasma stability.
Bystander Effect Can induce a bystander effect, killing adjacent antigen-negative tumor cells.Limited or no bystander effect.
Therapeutic Window Potentially narrower due to off-target toxicity from premature release.Can be wider due to improved stability.
Applications ADCs for heterogeneous tumors, prodrugs.ADCs where high stability is paramount.
Comparison of Terminal Functional Groups

Fmoc-protected PEG linkers are available with different terminal functional groups, primarily amines (-NH2) and carboxylic acids (-COOH).

FeatureFmoc-NH-PEG-NH2Fmoc-NH-PEG-COOH
Reactive Partner Carboxylic acids, NHS esters.Primary amines.
Bond Formed Amide bond.Amide bond.
Stability of Linkage Amide bonds are generally more stable to hydrolysis than ester bonds.Amide bonds are highly stable.
Typical Applications Conjugation to payloads or ligands with available carboxyl groups.Conjugation to payloads or ligands with available amine groups.

Experimental Protocols

Detailed methodologies are crucial for the comparative evaluation of different PEG linkers.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general approach for synthesizing a PROTAC via amide bond formation.

Materials:

  • Target protein ligand with a carboxylic acid functional group (Ligand-COOH)

  • This compound

  • E3 ligase ligand with a carboxylic acid functional group (E3-Ligand-COOH)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent: 20% piperidine in DMF

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Coupling of Target Ligand to Linker:

    • Dissolve Ligand-COOH (1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product (Ligand-PEG5-NH-Fmoc) by preparative HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Ligand-PEG5-NH-Fmoc in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure to obtain the deprotected intermediate (Ligand-PEG5-NH2).

  • Coupling of E3 Ligase Ligand:

    • In a separate flask, activate E3-Ligand-COOH (1 eq) with HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2 eq) in anhydrous DMF for 15 minutes.

    • Add the deprotected intermediate (Ligand-PEG5-NH2) (1.2 eq) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies (target protein and loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and add chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Materials:

  • Tagged target protein (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., His-tagged)

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the tagged target protein, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody to the assay buffer.

    • Add serial dilutions of the PROTAC compound.

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of ternary complex formed.

    • Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect".

Visualizations

Diagrams generated using Graphviz (DOT language) illustrate key biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Poly_Ub_POI Poly-ubiquitinated POI E3_bound->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) ADC->Binding Targeting Antigen Tumor Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death Induces

Caption: ADC internalization and payload release mechanism.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End (DC50/Dmax) analysis->end

References

A Head-to-Head Comparison of Fmoc-NH-PEG5-C2-NH2 and Boc-Protected PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker's properties, including the nature of its protecting groups, can significantly impact synthesis efficiency, final product yield, and biological activity. This guide provides an in-depth, objective comparison between Fmoc-NH-PEG5-C2-NH2 and Boc-protected polyethylene glycol (PEG) linkers, supported by established chemical principles and representative experimental data.

At the forefront of targeted protein degradation, PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. The choice of protecting group on the PEG linker, typically either fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), dictates the synthetic strategy and can influence the overall success of the PROTAC development.

Core Chemical Differences: A Tale of Two Protecting Groups

The fundamental distinction between Fmoc and Boc protecting groups lies in their cleavage conditions. The Fmoc group is labile under basic conditions, typically removed with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[1][] In contrast, the Boc group is acid-labile and is cleaved using strong acids such as trifluoroacetic acid (TFA).[][3] This chemical orthogonality is the cornerstone of many complex synthetic strategies, allowing for the selective deprotection of one functional group while others remain protected.

Table 1: Key Characteristics of Fmoc and Boc Protecting Groups

FeatureFmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Cleavage Condition Base-labile (e.g., 20% piperidine in DMF)[1]Acid-labile (e.g., TFA, HCl)
Stability Stable to acidic conditionsStable to basic and nucleophilic conditions
Primary Application in Linkers Solid-Phase Peptide Synthesis (SPPS), PROTACs, ADCsPROTACs, ADCs, general chemical synthesis
Compatibility Compatible with acid-sensitive moietiesCompatible with base-sensitive moieties

Performance in PROTAC Synthesis: A Comparative Overview

Table 2: Representative Performance Comparison in PROTAC Synthesis

ParameterFmoc-Protected PEG LinkerBoc-Protected PEG LinkerRationale
Synthesis Yield (Coupling Efficiency) HighHighBoth protecting groups are widely used in established coupling chemistries (e.g., amide bond formation) with high efficiency.
Purity of Final PROTAC Potentially higherHighThe milder cleavage conditions for Fmoc can sometimes lead to fewer side reactions and a cleaner crude product, especially with sensitive moieties on the PROTAC.
Degradation Efficacy (DC50) Dependent on final PROTAC structureDependent on final PROTAC structureThe biological activity is determined by the final PROTAC structure, not the protecting group used during synthesis.
Maximum Degradation (Dmax) Dependent on final PROTAC structureDependent on final PROTAC structureSimilar to DC50, Dmax is a function of the final molecule's ability to induce a productive ternary complex.
Ternary Complex Stability Dependent on final PROTAC structureDependent on final PROTAC structureThe stability of the ternary complex is governed by the interactions between the target protein, E3 ligase, and the fully deprotected PROTAC linker.

Experimental Protocols

The following protocols outline the key steps in the synthesis and evaluation of a generic PROTAC, highlighting the differences in handling Fmoc- and Boc-protected PEG linkers.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to an amine-functionalized PEG linker, followed by deprotection and coupling to a carboxylic acid-functionalized target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to the PEG Linker

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of either This compound or Boc-NH-PEG5-C2-NH2 (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by preparative HPLC to obtain the E3 ligand-linker conjugate.

Step 2: Deprotection of the PEG Linker

  • For the Fmoc-protected conjugate:

    • Dissolve the conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure. The resulting amine is often used directly in the next step.

  • For the Boc-protected conjugate:

    • Dissolve the conjugate in dichloromethane (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically neutralized before the next step.

Step 3: Coupling of the Target Protein Ligand

  • Dissolve the deprotected E3 ligand-linker conjugate in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid-functionalized target protein ligand (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.

  • Add the activated target protein ligand solution to the E3 ligand-linker conjugate solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting to Assess Target Protein Degradation

This protocol is a standard method to quantify the amount of target protein remaining in cells after PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the purified PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the PROTAC synthesis workflow and their mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand (with COOH) Coupling1 Amide Coupling E3_Ligand->Coupling1 Linker Fmoc- or Boc-NH-PEG5-C2-NH2 Linker->Coupling1 Intermediate E3 Ligand-Linker (Protected) Coupling1->Intermediate Deprotection Deprotection (Base for Fmoc, Acid for Boc) Intermediate->Deprotection Deprotected_Intermediate E3 Ligand-Linker (Amine) Deprotection->Deprotected_Intermediate Coupling2 Amide Coupling Deprotected_Intermediate->Coupling2 POI_Ligand Target Protein Ligand (with COOH) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Fmoc-NH-PEG5-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the efficacy of PROTACs utilizing a 5-unit PEG linker, derived from precursors like Fmoc-NH-PEG5-C2-NH2, against other linker alternatives for various protein targets.

The Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but plays a pivotal role in determining its overall efficacy.[1] The length, rigidity, and chemical composition of the linker directly influence several key parameters that govern the efficiency of protein degradation.

Ternary Complex Formation: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] A linker that is too short may lead to steric hindrance, preventing the complex from forming, while an excessively long linker might result in a non-productive complex where ubiquitination cannot occur efficiently.

Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

Physicochemical Properties: PEG linkers, in particular, are known to enhance the solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic properties.[3]

Comparative Efficacy of PEG5 Linkers for Different Targets

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Below is a comparative analysis of the performance of PROTACs with PEG5 linkers for different targets, supported by experimental data.

Target 1: Bromodomain-containing protein 4 (BRD4)

BRD4 is a well-established target in cancer therapy. In a comparative study of hypothetical BRD4-targeting PROTACs, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, the effect of varying PEG linker lengths was evaluated.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data is illustrative and compiled from various sources in the literature.

The data suggests that for BRD4 degradation, a PEG5 linker provides an optimal balance of length and flexibility, leading to the most potent degradation with a DC50 of 15 nM and over 98% maximal degradation.

Target 2: Bruton's Tyrosine Kinase (BTK)

BTK is a crucial target in B-cell malignancies. Studies on BTK-targeting PROTACs have shown that longer PEG linkers are generally more effective.

Linker TypeDC50 (nM)Dmax (%)
Alkyl C815075
PEG45085
PEG81595
PEG10 5 98
PEG122090
This hypothetical data demonstrates the concept of an optimal linker length for achieving maximal degradation potency for BTK.[4]

While direct comparative data for a PEG5 linker was not available, the trend suggests that for BTK, linkers with 4 or more PEG units are generally potent. A hypothetical study shows that a 10-unit PEG linker can achieve a DC50 of 5 nM and 98% Dmax, indicating that longer linkers may be more favorable for this target.

Target 3: Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a challenging therapeutic target in various cancers. The development of STAT3-targeting PROTACs has shown that linker length is a critical parameter for achieving potent degradation.

In one study, a series of STAT3 degraders were synthesized, and it was found that a linker length of 8-9 atoms was optimal, resulting in a potent degrader, SD-36, with a DC50 value of 0.06 µM. Another study reported an effective STAT3 degrader, S3D5, with a DC50 of 110 nM. While these studies did not systematically compare a PEG5 linker, they highlight the sensitivity of STAT3 degradation to linker length, suggesting that a linker with a similar length to PEG5 could be effective.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or α-tubulin).

Determination of DC50 and Dmax
  • Data Acquisition: Perform a Western blot as described above with a range of PROTAC concentrations.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control for each concentration.

  • Calculation: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) curve using graphing software to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

  • Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Treat the cells with the PROTAC or a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the lysate with an antibody against the E3 ligase (or target protein) overnight. Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the proteins from the beads and analyze by Western blot using antibodies against the target protein and the E3 ligase.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades Target

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50 / Dmax Calculation) G->H

Western Blot Experimental Workflow

STAT3_Signaling_Pathway cluster_0 Upstream Activation cluster_1 STAT3 Signaling Cascade cluster_2 PROTAC Intervention Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Degradation STAT3 Degradation Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) Nucleus->Gene_Expression Promotes Transcription STAT3_PROTAC STAT3 PROTAC STAT3_PROTAC->STAT3_inactive Targets for Degradation

STAT3 Signaling and PROTAC Intervention

Conclusion

The optimization of the linker is a cornerstone of successful PROTAC design. A PEG5 linker, such as that derived from this compound, represents a versatile option that can lead to potent degradation of target proteins like BRD4. However, the ideal linker length is not a "one-size-fits-all" parameter and is highly dependent on the specific target protein and E3 ligase combination. For some targets, such as BTK, longer PEG linkers may be more advantageous. The provided experimental data and protocols underscore the necessity of systematically evaluating a range of linker lengths for each new PROTAC system. By employing rigorous experimental methodologies, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to PROTACs Synthesized with Fmoc-NH-PEG5-C2-NH2 and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to achieve their effect. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker are not merely passive structural elements; they profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of PROTACs synthesized using the flexible polyethylene glycol (PEG) linker, specifically focusing on the widely used Fmoc-NH-PEG5-C2-NH2, against alternatives such as alkyl chains and more rigid linker structures. This comparison is supported by experimental data and detailed methodologies for the validation of these innovative therapeutic agents.

The Pivotal Role of the Linker in PROTAC Function

The linker is a key determinant of a PROTAC's success. It is not merely a spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can introduce steric hindrance, lead to unfavorable conformations, or result in instability, ultimately compromising the degradation efficiency.

Comparative Analysis of PROTAC Linker Performance

The choice of linker can significantly impact the degradation efficiency, typically measured by the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved), as well as the pharmacokinetic profile of a PROTAC. The following tables summarize representative data from a comparative study of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target.

Table 1: In Vitro Degradation of BRD4 with Different Linker Types

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PEG PEG515>98[]
Alkyl 10-atom hydrocarbon2895[2]
Rigid Piperazine-containing (13-15 atoms)60>90[2]

Note: Data is compiled from multiple sources for illustrative comparison and may not represent a direct head-to-head study under identical conditions.

Table 2: Physicochemical and Pharmacokinetic Properties of BRD4 PROTACs with Different Linkers

Linker TypeLinker CompositionCell Permeability (Papp, 10⁻⁶ cm/s)Half-life (t½, hours) in human plasmaReference
PEG PEG51.33.5[]
Alkyl 10-atom hydrocarbon0.82.8[2]
Rigid Piperazine-containing1.14.2

Note: This data is representative and illustrates general trends. Actual values are highly dependent on the specific PROTAC molecule and experimental conditions.

Key Experimental Protocols for PROTAC Characterization and Validation

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial target engagement to final protein degradation and cellular effects.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of the target protein.

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to its target protein and the E3 ligase in live cells.

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag® fusion of the E3 ligase.

  • Compound Treatment: Add the fluorescently labeled HaloTag® ligand to the cells. Then, treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement: Add the NanoBRET™ substrate. The binding of the PROTAC to the NanoLuc®-target protein and the HaloTag®-E3 ligase brings the luciferase and the fluorescent label into close proximity, generating a BRET signal that can be measured with a plate reader.

  • Data Analysis: The BRET signal is proportional to the extent of ternary complex formation. Dose-response curves can be generated to determine the potency of the PROTAC in inducing this complex.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

Co-IP is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) within the cell.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically targets either the protein of interest or the E3 ligase. The antibody is typically coupled to magnetic or agarose beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against all three components of the expected ternary complex (target protein, E3 ligase, and a component of the E3 ligase complex like Cullin). The presence of all components in the eluate from the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of the PROTAC on cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and generate a dose-response curve to determine the IC50 value.

Permeability Assays (PAMPA and Caco-2)

These assays assess the ability of the PROTAC to cross cell membranes.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Principle: Measures passive diffusion across an artificial lipid membrane.

    • Protocol: A donor plate containing the PROTAC solution is placed on top of an acceptor plate. The amount of PROTAC that diffuses across the artificial membrane into the acceptor plate over time is quantified, typically by LC-MS/MS.

  • Caco-2 Permeability Assay:

    • Principle: Uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial cell layer that mimics the human intestinal barrier. This assay can measure both passive diffusion and active transport.

    • Protocol: Caco-2 cells are grown on a permeable support. The PROTAC is added to either the apical (A) or basolateral (B) side, and the amount of compound that transports to the other side is measured over time. This allows for the determination of the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters. For PROTACs, the standard protocol may need to be adapted, for instance by adding a low concentration of bovine serum albumin (BSA) to the assay buffer to improve recovery.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G H DC50 & Dmax Determination G->H

Western Blot Experimental Workflow

Linker_Properties_Logic cluster_linker Linker Properties Linker_Type Linker Type (PEG, Alkyl, Rigid) Flexibility Flexibility Linker_Type->Flexibility Solubility Solubility Linker_Type->Solubility Ternary_Complex_Stability Ternary Complex Stability Flexibility->Ternary_Complex_Stability Permeability Permeability Solubility->Permeability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Degradation_Efficacy Ternary_Complex_Stability->Degradation_Efficacy PK_Properties Pharmacokinetic Properties Degradation_Efficacy->PK_Properties

Logical Relationship of Linker Properties

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG chains, exemplified by those derived from this compound, are widely used due to their favorable solubility and synthetic tractability, there is a growing body of evidence supporting the use of alkyl and rigid linkers to enhance potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Analytical Methods for Confirming Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

The successful cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS). Incomplete Fmoc deprotection leads to the formation of deletion peptides, which can be challenging to separate from the target peptide, thereby reducing the overall yield and purity of the final product. To ensure complete deprotection and enable timely intervention, a variety of analytical methods have been developed. This guide provides a comparative overview of the most commonly employed techniques, complete with experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The choice of an analytical method for confirming Fmoc deprotection depends on several factors, including the desired level of quantitation, the nature of the N-terminal amino acid, available equipment, and the need for real-time monitoring. The following table summarizes the key characteristics of common analytical methods.

Method Type Principle Speed Sensitivity Applicability Key Advantages Key Disadvantages
Kaiser Test Qualitative (Colorimetric)Ninhydrin reacts with primary amines to produce a blue color.[1][2][3]Fast (~5-10 min)High for primary amines.[1][3]Not reliable for secondary amines (e.g., Proline).Simple, rapid, and requires minimal equipment.False positives can occur with prolonged heating; not suitable for N-terminal proline.
TNBS Test Qualitative (Colorimetric)2,4,6-Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines to produce a red-orange color.Fast (~10 min)High, comparable to the Kaiser test.Specific for primary amines.Safer alternative to the Kaiser test (avoids potassium cyanide).Does not detect secondary amines.
Chloranil Test Qualitative (Colorimetric)Chloranil reacts with both primary and secondary amines to produce a blue or green color.Fast (~5 min)GoodDetects both primary and secondary amines, including proline.Useful for sequences containing proline at the N-terminus.Can be less sensitive than the Kaiser test for primary amines.
UV-Vis Spectrophotometry QuantitativeMeasures the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during deprotection.Real-timeHighApplicable to all Fmoc-amino acids.Allows for real-time, quantitative monitoring of the deprotection reaction.Requires a UV-Vis detector integrated with the synthesis system; DMF can interfere with measurements.
HPLC/UPLC QuantitativeSeparates the cleaved peptide from the Fmoc-protected peptide, allowing for quantification of the deprotection efficiency.Moderate to Fast (UPLC is faster than HPLC).Very HighApplicable to all peptides.Provides high-resolution separation and accurate quantification of impurities, including deletion sequences.Requires cleavage of a resin sample, is more time-consuming and requires specialized equipment.
Mass Spectrometry (MS) Quantitative/QualitativeDetects the mass of the desired peptide and any Fmoc-protected impurities.FastVery HighApplicable to all peptides.Provides definitive identification of deletion sequences and other impurities by mass.Requires cleavage of a resin sample and access to a mass spectrometer.

Experimental Protocols

Kaiser Test (Ninhydrin Test)

This test is a highly sensitive method for detecting primary amines.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN in 98 mL of pyridine.

Procedure:

  • Place a few resin beads in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful deprotection).

  • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Kaiser_Test_Workflow start Place Resin Beads in Test Tube add_reagents Add Solutions A, B, C start->add_reagents heat Heat at 100-110°C for 5 min add_reagents->heat observe Observe Color heat->observe result Color? observe->result positive Blue Color: Successful Deprotection result->positive Blue negative Yellow/Colorless: Incomplete Deprotection result->negative Yellow

Kaiser Test Workflow
TNBS Test

A safe and sensitive alternative to the Kaiser test for detecting primary amines.

Reagents:

  • Solution 1: 10% Diisopropylethylamine (DIPEA) in DMF.

  • Solution 2: 1 M aqueous 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Procedure:

  • Place a few resin beads in a small test tube.

  • Add 1-3 drops of each of Solution 1 and Solution 2.

  • Mix and let the mixture stand at room temperature for 10 minutes.

  • Observe the color of the beads, preferably under a microscope.

Interpretation:

  • Intensely orange or red beads: Positive result, indicating the presence of free primary amines.

  • Yellow or colorless beads: Negative result, indicating incomplete deprotection.

TNBS_Test_Workflow start Place Resin Beads in Test Tube add_reagents Add DIPEA/DMF and Aqueous TNBS start->add_reagents incubate Incubate at RT for 10 min add_reagents->incubate observe Observe Bead Color incubate->observe result Color? observe->result positive Orange/Red Beads: Successful Deprotection result->positive Orange/Red negative Yellow/Colorless Beads: Incomplete Deprotection result->negative Yellow

TNBS Test Workflow
UV-Vis Spectrophotometry

This method allows for real-time, quantitative monitoring of Fmoc deprotection.

Procedure:

  • During the Fmoc deprotection step with piperidine in DMF, collect the filtrate.

  • If necessary, dilute the filtrate with a known volume of 20% piperidine in DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm using a UV-Vis spectrophotometer.

  • The loading can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) for the adduct of approximately 7800 M⁻¹cm⁻¹.

Calculation of Resin Loading: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of deprotection solution (mL)) / (7.8 × mass of resin (mg))

UV_Vis_Workflow start Collect Filtrate from Fmoc Deprotection dilute Dilute Filtrate (if necessary) start->dilute measure Measure Absorbance at ~301 nm dilute->measure calculate Calculate Loading/ Deprotection Efficiency measure->calculate result Quantitative Data calculate->result

UV-Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of the crude peptide and identifying incomplete deprotection. UPLC offers faster analysis times and higher resolution compared to conventional HPLC.

Procedure:

  • Cleave a small sample of the peptide-resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Dissolve the cleaved peptide in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample onto a reversed-phase HPLC or UPLC system equipped with a C18 column.

  • Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Incomplete deprotection will result in a peak corresponding to the Fmoc-protected peptide, which typically elutes later than the desired deprotected peptide.

HPLC_UPLC_Workflow start Cleave Peptide from Resin Sample dissolve Dissolve Peptide in Solvent start->dissolve inject Inject onto HPLC/UPLC System dissolve->inject separate Separate via Reversed-Phase Chromatography inject->separate detect Detect at 214/280 nm separate->detect analyze Analyze Chromatogram for Fmoc-Peptide Peak detect->analyze result Quantify Purity and Deprotection Efficiency analyze->result

References

The Balancing Act: A Comparative Analysis of PEG Linker Length in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker in a drug delivery system is a critical decision that significantly influences therapeutic efficacy and safety. The length of the PEG chain is a key parameter that modulates the physicochemical and pharmacological properties of bioconjugates, such as antibody-drug conjugates (ADCs), nanoparticles, and peptides. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation drug delivery systems.

The incorporation of PEG linkers is a widely adopted strategy to enhance the therapeutic index of drugs. Longer PEG chains are generally associated with an increased hydrodynamic radius, which can lead to reduced renal clearance and a prolonged circulation half-life.[1][2] They also provide a steric shield that can decrease immunogenicity and protect against proteolytic degradation, while enhancing the solubility and stability of the conjugated molecule.[1] Conversely, shorter PEG linkers may be advantageous where limited conformational freedom of a targeting ligand is desired for more favorable receptor-ligand interactions or when a smaller overall conjugate size is crucial to avoid steric hindrance at the target site.[1][3]

Comparative Analysis of PEG Linker Lengths on Key Performance Metrics

The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Drug Delivery SystemPEG Linker LengthCirculation Half-lifeClearanceKey Findings
Affibody-MMAE ConjugateNo PEG19.6 min-Baseline for comparison.
Affibody-MMAE Conjugate4 kDa PEG2.5-fold increase vs. No PEG-Significant improvement in half-life.
Affibody-MMAE Conjugate10 kDa PEG11.2-fold increase vs. No PEG-Dramatic extension of circulation time.
Poly l-Lysine DendrimersVariedDependent on total MWDependent on total MWHalf-life and clearance are markedly dependent on the total molecular weight of the PEGylated dendrimer, not just the PEG chain length alone.
Methotrexate-loaded Chitosan NanoparticlesVaried (750, 2000, 5000 Da)Increased with MWDecreased with MWLonger PEG chains prolonged blood circulation time by improving the ability to escape macrophages and the RES system.
Trastuzumab-DM1 ADC24-unit linear PEG (DAR 8)-~3-fold higher vs. pendantThe linear conjugate was eliminated faster than the pendant conjugate.
Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy
Drug Delivery SystemPEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Key Findings
Affibody-MMAE ConjugateNo PEGBaseline-Reference for potency.
Affibody-MMAE Conjugate4 kDa PEG4.5-fold reduction vs. No PEG-Longer PEG chain reduced immediate cytotoxicity.
Affibody-MMAE Conjugate10 kDa PEG22-fold reduction vs. No PEGMost ideal tumor therapeutic abilityThe prolonged half-life compensated for the reduced in vitro potency, leading to the best overall in vivo effect.
Folate-linked Liposomal Doxorubicin2 kDa, 5 kDa, 10 kDa PEGNo significant differenceTumor size reduced by >40% with 10K vs. 2K or 5KLonger PEG linkers enhanced tumor accumulation and antitumor activity in vivo.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of drug delivery systems with varying PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization : The drug-to-antibody ratio (DAR), aggregation levels, and purity are determined using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture : Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation : The plates are incubated for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment : Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study (Tumor Xenograft Model)
  • Tumor Implantation : Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Treatment Initiation : Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Dosing : Mice are treated with the ADCs (with varying PEG lengths) or a vehicle control at a specified dosing schedule.

  • Tumor Measurement : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact of PEG Linker Length

Diagrams can help to conceptualize the complex interplay between PEG linker length and the biological performance of a drug conjugate.

PEG_Linker_Impact cluster_linker PEG Linker Length cluster_properties Physicochemical & Pharmacokinetic Properties cluster_efficacy Therapeutic Outcomes Short_Linker Shorter PEG Linker (e.g., PEG4, PEG8) Stability Enhanced Stability Short_Linker->Stability May enhance stability by steric shielding Long_Linker Longer PEG Linker (e.g., PEG24, 4kDa, 10kDa) Solubility Improved Solubility (for hydrophobic payloads) Long_Linker->Solubility Half_Life Increased Circulation Half-Life Long_Linker->Half_Life In_Vitro_Potency Potentially Reduced In Vitro Potency Long_Linker->In_Vitro_Potency May decrease due to steric hindrance Clearance Reduced Renal Clearance Half_Life->Clearance In_Vivo_Efficacy Enhanced In Vivo Efficacy Half_Life->In_Vivo_Efficacy Tumor_Uptake Improved Tumor Uptake In_Vivo_Efficacy->Tumor_Uptake

Figure 1. Logical relationship between PEG linker length and its impact on drug delivery system properties and efficacy.

ADC_Synthesis_Workflow Start Start Antibody_Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Antibody_Reduction Drug_Linker_Prep 2. Drug-PEG Linker Preparation Start->Drug_Linker_Prep Conjugation 3. Conjugation Reaction Antibody_Reduction->Conjugation Drug_Linker_Prep->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity, Aggregation) Purification->Characterization End Final ADC Characterization->End

Figure 2. A generalized experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) with a PEG linker.

Conclusion

The length of the PEG linker is a critical design parameter in drug delivery, with a significant impact on the therapeutic index. While shorter PEG linkers may favor stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length is a delicate balance between these competing factors and is highly dependent on the specific drug, targeting moiety, and therapeutic application. Therefore, a systematic and empirical evaluation, as outlined in the experimental protocols, is essential for the rational design of more effective and safer drug delivery systems.

References

A Researcher's Guide to PEGylation: Assessing Impacts on Protein Stability and Function

Author: BenchChem Technical Support Team. Date: November 2025

The strategic conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is employed to enhance the pharmacokinetic profile of protein drugs, primarily by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation and immune surveillance.[1][2] This guide offers a comparative analysis of PEGylation's effects on protein stability and function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers, scientists, and drug development professionals.

The Double-Edged Sword: Enhanced Stability vs. Altered Function

While the benefits of PEGylation are significant, they are often accompanied by a trade-off in biological activity. The attached PEG chains can sterically hinder the protein's interaction with its target receptors or substrates.[3][4] Therefore, a comprehensive assessment is critical to optimize the therapeutic potential of any new PEGylated protein.

Enhanced Thermal and Proteolytic Stability

PEGylation typically enhances a protein's resistance to thermal denaturation and enzymatic degradation. The PEG moiety acts as a protective, hydrophilic shield, sterically blocking access for proteases and increasing the energy required for unfolding.[5]

Table 1: Comparative Data on Protein Stability Enhancement via PEGylation

ProteinPEG MoietyTm (°C) - NativeTm (°C) - PEGylated% Activity After Proteolysis (Native)% Activity After Proteolysis (PEGylated)
Lysozyme 2x 5 kDa linear72.771.035% (Trypsin)60% (Trypsin)
α1-Antitrypsin 40 kDa 2-armedNot ReportedNot Reported~20% (MMP-13, 27h)~66% (MMP-13, 27h)
Fibronectin 10 kDa linearNot ReportedNot ReportedLowHigh (Protected from α-chymotrypsin)
Bovine Serum Albumin Not SpecifiedIncreasedIncreasedIncreased Proteolytic StabilityIncreased Proteolytic Stability

Tm (melting temperature) is a key indicator of thermal stability, determined by Differential Scanning Calorimetry (DSC). A higher Tm signifies greater stability. The proteolytic stability data demonstrates the increased resistance of PEGylated proteins to enzymatic degradation.

Attenuation of Biological Activity and Receptor Binding

A common consequence of PEGylation is a reduction in the protein's specific activity. This is often attributed to the PEG chains sterically interfering with the protein's binding site. For instance, PEG-interferon α2a retains only 7% of its native biological activity, a loss that is compensated by its vastly improved pharmacokinetic profile.

Table 2: Impact of PEGylation on In Vitro Biological Activity

ProteinPEG MoietyIC50 / Kd (Native)IC50 / Kd (PEGylated)% Retained Activity
Interferon α2a 40 kDa branchedNot ReportedNot Reported7%
L-lacate oxidase Maleimide PEGNot ReportedNot Reported~70%
Lysozyme Epoxy-mPEG (2 kDa)100% (Reference)~80%80%
Lysozyme TFP-mPEG (2 kDa)100% (Reference)~62%62%

IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of a drug's potency and binding affinity. An increase in these values typically indicates reduced activity.

Reduction of Immunogenicity

By masking surface epitopes, PEGylation can significantly reduce the immunogenicity of therapeutic proteins, particularly those of non-human origin. This "stealth" effect lowers the probability of the protein being recognized by the immune system, thereby preventing the formation of anti-drug antibodies (ADAs) that can neutralize the drug or cause adverse reactions.

Table 3: Comparative Immunogenicity of Native vs. PEGylated Proteins

ProteinKey Finding
Asparaginase PEGylation shields antigenic epitopes, reduces immunogenicity, and prolongs plasma retention time.
Adenosine Deaminase Conjugation of multiple 5 kDa PEG molecules effectively decreased immunoreactivity.
Uricase PEGylated with 10 kDa PEG to produce a low immunogenic product, although immunogenicity can still be a limitation.
General Proteins The size and shape of the PEG affect its ability to shield the protein, with large branched PEGs showing a more marked reduction in immunogenicity compared to small linear PEGs.

Key Experimental Protocols

Objective assessment of PEGylated proteins relies on a suite of biophysical and immunological assays. The following are foundational protocols for characterizing stability and function.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC directly measures the heat changes that occur in a protein solution as the temperature is increased, providing a thermodynamic profile of its thermal stability.

  • Sample Preparation: Prepare samples of the native and PEGylated protein at a concentration of 0.5-1.0 mg/mL in a well-defined buffer. Prepare an identical buffer-only sample for the reference cell.

  • Instrument Setup: Power on the calorimeter and allow it to equilibrate. Load the protein sample into the sample cell and the buffer into the reference cell.

  • Data Acquisition: Set the instrument to scan across a relevant temperature range (e.g., 20°C to 100°C) at a constant rate (e.g., 60°C/hour). The instrument measures the differential heat input required to keep both cells at the same temperature.

  • Data Analysis: The output is a thermogram plotting heat capacity versus temperature. The peak of this curve corresponds to the melting temperature (Tm), the point at which 50% of the protein is unfolded. An increase in Tm for the PEGylated protein compared to the native protein indicates enhanced thermal stability.

Circular Dichroism (CD) Spectroscopy for Structural Integrity

CD spectroscopy is used to assess the secondary and tertiary structure of proteins. It is highly sensitive to conformational changes that may be induced by PEGylation.

  • Sample Preparation: Prepare protein samples (native and PEGylated) at a concentration of approximately 0.1 mg/mL in a non-absorbing buffer (e.g., phosphate buffer).

  • Instrument Setup: Turn on the instrument, including the lamp and nitrogen purge, allowing it to warm up. Set the desired temperature using a Peltier controller.

  • Data Acquisition: For secondary structure analysis, scan in the far-UV region (e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm). For tertiary structure, scan in the near-UV region (250-350 nm). A buffer-only baseline scan should be collected and subtracted from the protein scans.

  • Data Analysis: The resulting spectra can be compared directly. A lack of significant change between the native and PEGylated protein spectra suggests that the modification did not substantially alter the protein's secondary or tertiary structure.

Enzyme-Linked Immunosorbent Assay (ELISA) for Immunogenicity

ELISA is the standard method for detecting and quantifying anti-drug antibodies (ADAs) in patient or animal serum, providing a direct measure of a therapeutic protein's immunogenicity.

  • Plate Coating: Coat the wells of a 96-well microplate with the PEGylated therapeutic protein (the antigen) at a concentration of 1-10 µg/mL and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples (from animals immunized with the therapeutic) to the wells and incubate for 1-2 hours. If ADAs are present, they will bind to the coated protein.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that specifically binds to the primary ADAs. Incubate for 1 hour.

  • Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the concentration of ADAs in the sample.

Visualized Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual summary of the key processes and concepts in PEGylation.

PEGylation_Overview cluster_reaction Conjugation Process cluster_outcomes Therapeutic Consequences Protein Native Protein Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG Polymer PEG->Reaction PEGylated_Protein PEGylated Protein Reaction->PEGylated_Protein Benefit1 Increased Half-Life PEGylated_Protein->Benefit1 Benefit2 Enhanced Stability PEGylated_Protein->Benefit2 Benefit3 Reduced Immunogenicity PEGylated_Protein->Benefit3 Drawback Reduced Activity PEGylated_Protein->Drawback

Caption: The PEGylation process enhances stability but can reduce biological activity.

Steric_Hindrance cluster_native Native Protein Interaction cluster_pegylated PEGylated Protein Interaction Native_Protein Native_Protein Receptor1 Receptor1 Native_Protein->Receptor1 High-Affinity Binding PEGylated_Protein_Core PEGylated_Protein_Core PEG_Shield PEG Shield Receptor2 PEG Shield PEG_Shield->Receptor2 Steric Hindrance

Caption: PEG chains can sterically hinder receptor binding, reducing activity.

ELISA_Workflow A Coat Plate with PEGylated Protein B Block Non-Specific Sites A->B Step 1 C Add Serum Sample (Contains ADAs) B->C Step 2 D Add Enzyme-Linked Secondary Antibody C->D Step 3 E Add Chromogenic Substrate D->E Step 4 F Measure Absorbance (Signal ∝ ADA Level) E->F Step 5

Caption: Workflow for detecting anti-drug antibodies (ADAs) using ELISA.

References

A Researcher's Guide to Validating Bioconjugation with Fmoc-NH-PEG5-C2-NH2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful and reproducible bioconjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of bioconjugation strategies utilizing the amine-reactive linker, Fmoc-NH-PEG5-C2-NH2, with alternative approaches. We will delve into the validation of bioconjugation success through detailed experimental protocols and comparative data analysis, empowering you to make informed decisions for your specific research needs.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal primary amine, separated by a 5-unit polyethylene glycol (PEG) spacer. This linker is particularly valuable for introducing a PEGylated amine functionality onto a biomolecule. The primary amine can be subsequently used for conjugation to another molecule of interest, often after activation, while the Fmoc group provides a stable protecting group that can be removed under specific basic conditions.

The Bioconjugation Workflow: A Tale of Two Amines

The core utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the terminal primary amine of the linker is reacted with a suitable functional group on the target biomolecule (e.g., an activated carboxylic acid). Following this initial conjugation and purification, the Fmoc group is removed to expose a new primary amine, which is then available for a second conjugation reaction.

Bioconjugation_Workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Deprotection & Second Conjugation Biomolecule Biomolecule (e.g., Antibody, Peptide) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Activation Linker This compound Conjugate1 Fmoc-Protected Bioconjugate Linker->Conjugate1 Activated_Biomolecule->Conjugate1 Conjugation Deprotection Fmoc Deprotection (e.g., Piperidine) Conjugate1->Deprotection Amine_Bioconjugate Amine-PEG-Bioconjugate Deprotection->Amine_Bioconjugate Final_Conjugate Final Bioconjugate Amine_Bioconjugate->Final_Conjugate Second Conjugation Payload Payload Molecule (e.g., Drug, Fluorophore) Payload->Final_Conjugate Validation_Logic Start Bioconjugation Reaction RP_HPLC RP-HPLC Analysis Start->RP_HPLC Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) Start->Mass_Spec Purity_Check Purity Assessment RP_HPLC->Purity_Check Identity_Check Identity Confirmation Mass_Spec->Identity_Check Purification Purification (e.g., SEC, RP-HPLC) Purity_Check->Purification If Impure Characterization Further Characterization Purity_Check->Characterization If Pure Identity_Check->Purification If Incorrect Mass Identity_Check->Characterization If Correct Mass Purification->RP_HPLC HIC_HPLC HIC-HPLC (for ADCs) Characterization->HIC_HPLC qNMR Quantitative NMR Characterization->qNMR Final_Product Validated Bioconjugate HIC_HPLC->Final_Product qNMR->Final_Product

Benchmarking Fmoc-NH-PEG5-C2-NH2: A Comparative Guide to Crosslinking Agents in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational selection of a crosslinking agent is paramount to the success of novel therapeutics and research tools. This guide provides an objective comparison of Fmoc-NH-PEG5-C2-NH2 against other common crosslinking agents, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and hydrogel formation. The information presented herein is supported by a synthesis of publicly available experimental data to facilitate informed decision-making in your research endeavors.

This compound is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This architecture allows for sequential and site-specific conjugation, making it a valuable tool in the construction of complex biomolecules. The PEG spacer enhances solubility and provides flexibility, while the terminal amine serves as a reactive handle for conjugation to carboxylic acids or their activated esters.

Comparative Analysis of Crosslinking Agents

The performance of a crosslinking agent is highly dependent on the specific application. In the context of PROTACs, the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of the final molecule's efficacy. Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). For hydrogels, mechanical properties such as compressive modulus and swelling ratio are important considerations.

Performance in PROTACs: Impact of Linker Length and Composition

The length and composition of the linker in a PROTAC can significantly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3][4] An optimal linker length is crucial, as a linker that is too short may lead to steric hindrance, while one that is too long may result in a non-productive complex.[2]

Below is a summary of data from various studies illustrating the impact of linker length and type on PROTAC performance. It is important to note that the optimal linker is target-dependent.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
BRD4VHLPEG1 (PEG unit)>5 µM-
BRD4VHLPEG4-5 (PEG units)<0.5 µM-
Estrogen Receptor α (ERα)VHLPEG12Less Potent-
Estrogen Receptor α (ERα)VHLPEG16More Potent-
TANK-Binding Kinase 1 (TBK1)CRBNAlkyl/Ether< 12No degradation-
TANK-Binding Kinase 1 (TBK1)CRBNAlkyl/Ether213 nM96
BTKCRBNPEG< 4 (PEG units)Impaired Affinity-
BTKCRBNPEG≥ 4 (PEG units)Maintained Affinity-

Table 1: Influence of Linker Length and Type on PROTAC Efficacy. This table summarizes findings from multiple studies, demonstrating that the optimal linker length and composition are specific to the target protein and E3 ligase pair.

Biocompatibility and Stability

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates while reducing immunogenicity. However, the length of the PEG chain can influence these properties. Longer PEG chains generally lead to a greater increase in hydrodynamic size, which can prolong circulation half-life but may also decrease biological activity due to steric hindrance.

Studies on PEGylated nanoparticles have provided insights into the biocompatibility of PEG linkers. In one study comparing PEGylated nanoparticles, cytotoxicity was found to be formulation-dependent, with some PEGylated nanoparticles showing no noticeable toxicity up to high concentrations in certain cell lines. Another study found no significant difference in the cytotoxic activity between PEGylated and non-PEGylated magnetic nanoparticles loaded with camptothecin.

The stability of the bond formed by the crosslinker is also a critical factor. The amide bond formed from the reaction of an amine with an N-hydroxysuccinimide (NHS) ester is generally stable under physiological conditions. The structure of the linker itself can also impact the conformational stability of the resulting bioconjugate.

Mechanical Properties of PEG-Based Hydrogels

In tissue engineering and drug delivery, PEG-based hydrogels are widely used due to their biocompatibility and tunable properties. The mechanical properties of these hydrogels, such as the compressive modulus and swelling ratio, are influenced by the molecular weight and concentration of the PEG precursor.

PEG Molecular WeightPEG Concentration (% w/v)Compressive Modulus (kPa)Swelling RatioReference
508 Da10-4010-24602.2-31.5
3.4 kDa10-40--
6 kDa10-40--
10 kDa10-40--
-515.63 ± 3.72-
-7.528.99 ± 8.53-
-1041.00 ± 3.69-

Table 2: Mechanical Properties of PEG-Diacrylate Hydrogels. This table illustrates the relationship between PEG molecular weight, concentration, and the resulting mechanical properties of the hydrogel. Generally, a higher concentration and lower molecular weight of PEG result in a stiffer hydrogel with a lower swelling ratio.

Experimental Protocols

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a crucial step to expose the primary amine for subsequent conjugation. This is typically achieved by treatment with a mild base, most commonly piperidine in a suitable solvent.

  • Resin Swelling: If the Fmoc-protected amine is on a solid support, swell the resin in a suitable solvent such as dimethylformamide (DMF) for at least 1 hour.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction: Add the deprotection solution to the resin or the Fmoc-protected compound in solution.

  • Incubation: Gently agitate the mixture at room temperature. The reaction is typically complete within 10-30 minutes.

  • Washing: If on a solid support, wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. If in solution, purification will be required to remove these byproducts.

NHS Ester Conjugation to Primary Amine

This protocol describes the conjugation of a molecule with a primary amine (like the deprotected this compound) to a molecule containing an N-hydroxysuccinimide (NHS) ester.

  • Buffer Preparation: Prepare a non-nucleophilic buffer with a pH in the range of 7.2-8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Amine-containing buffers like Tris should be avoided as they will compete in the reaction.

  • Dissolve Reactants: Dissolve the amine-containing molecule and the NHS ester-containing molecule in the reaction buffer. The NHS ester may be dissolved in a small amount of a dry organic solvent like DMSO or DMF before adding it to the aqueous buffer.

  • Reaction: Mix the two solutions. The molar ratio of NHS ester to amine may need to be optimized, but a slight excess of the NHS ester is often used.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer like Tris-HCl or glycine to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and byproducts.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC Warhead Linker E3 Ligand PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

Experimental_Workflow start Start: PROTAC Synthesis (with different linkers) cell_culture Cell Culture (Target protein expressing cell line) start->cell_culture treatment Treat cells with varying PROTAC concentrations cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quantification Protein Quantification (e.g., Western Blot, ELISA) lysis->protein_quantification data_analysis Data Analysis (Determine DC50 and Dmax) protein_quantification->data_analysis comparison Compare performance of different linkers data_analysis->comparison conclusion Identify optimal linker comparison->conclusion

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG5-C2-NH2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG5-C2-NH2 is a valuable tool in drug development and scientific research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] However, its handling and disposal require strict adherence to safety protocols due to its potential hazards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance with the following potential effects:

  • Acute oral toxicity : Harmful if swallowed.[3]

  • Skin corrosion/irritation : Causes skin irritation.[3]

  • Serious eye damage/eye irritation : Causes serious eye irritation.[3]

  • Specific target organ toxicity (single exposure) : May cause respiratory irritation.

Therefore, when handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. All handling should be performed in a well-ventilated area, such as a fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from the MedchemExpress Safety Data Sheet.

Experimental Protocols for Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash. The following protocols outline the procedures for disposing of the pure compound, contaminated solid waste, and liquid waste solutions.

Disposal of Unused or Expired Solid this compound
  • Containerization : Place the solid this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation : Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Contaminated Solid Waste

Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

  • Collection : Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.

  • Labeling : Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant ("Contaminated with this compound").

  • Storage and Disposal : Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.

Disposal of Liquid Waste Containing this compound

Solutions containing this compound, including reaction mixtures and waste from Fmoc deprotection, must be treated as hazardous liquid waste.

  • Waste Classification : Since this compound does not contain halogens, it should be disposed of as non-halogenated organic waste .

  • Containerization : Collect the liquid waste in a compatible, sealed, and properly vented hazardous waste container. Ensure the container is made of a material that will not react with the waste.

  • Labeling : Label the container with "Hazardous Waste," "Non-Halogenated Organic Waste," and list all chemical constituents, including solvents (e.g., "Waste this compound in Dimethylformamide").

  • Storage and Disposal : Store the container in a designated satellite accumulation area for hazardous waste. Arrange for disposal through your institution's hazardous waste management program.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal Waste Generate Waste Containing This compound Identify Identify Waste Type Waste->Identify Solid Solid Waste Identify->Solid Pure Compound Liquid Liquid Waste Identify->Liquid Solution Contaminated Contaminated Solid (Gloves, Paper, etc.) Identify->Contaminated Contaminated Items ContainerSolid Place in Labeled Hazardous Waste Container (Solid) Solid->ContainerSolid ContainerLiquid Place in Labeled Hazardous Waste Container (Non-Halogenated Liquid) Liquid->ContainerLiquid ContainerContaminated Place in Labeled Hazardous Waste Bag/Container Contaminated->ContainerContaminated Storage Store in Designated Hazardous Waste Accumulation Area ContainerSolid->Storage ContainerLiquid->Storage ContainerContaminated->Storage Disposal Arrange Pickup by Institutional EHS or Licensed Contractor Storage->Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.